molecular formula C10H6F6O2 B064485 2,4-Bis(trifluoromethyl)phenylacetic acid CAS No. 177952-39-5

2,4-Bis(trifluoromethyl)phenylacetic acid

Cat. No.: B064485
CAS No.: 177952-39-5
M. Wt: 272.14 g/mol
InChI Key: BCHGLBXVODTIEE-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylacetic acid is a high-value synthetic building block extensively utilized in medicinal chemistry and materials science. Its primary research value stems from the presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, which significantly alters the molecule's electronic properties, metabolic stability, and lipophilicity (LogP). This makes it a privileged scaffold for the development of active pharmaceutical ingredients (APIs), particularly in structure-activity relationship (SAR) studies aimed at enhancing compound potency and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGLBXVODTIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371180
Record name 2,4-Bis(trifluoromethyl)phenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177952-39-5
Record name 2,4-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)phenylacetic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of 2,4-Bis(trifluoromethyl)phenylacetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a specialized organic compound notable for the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's chemical and physical properties, enhancing its stability and modifying its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid[1]
CAS Number 177952-39-5[2]
Molecular Formula C₁₀H₆F₆O₂[1][2]
Molecular Weight 272.15 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 83 - 87 °C[2]
Boiling Point 235 °C (predicted)[3]
pKa 3.80 ± 0.10 (predicted)[3]
Solubility Poorly soluble in water; soluble in polar organic solvents.[4]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route starting from 1,3-bis(trifluoromethyl)benzene is outlined below. This pathway involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Synthetic Pathway A 1,3-Bis(trifluoromethyl)benzene B 2,4-Bis(trifluoromethyl)acetophenone A->B 1. Acetyl chloride 2. AlCl₃ C Morpholide intermediate B->C 1. Morpholine 2. Sulfur D This compound C->D Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

  • Add 1,3-bis(trifluoromethyl)benzene dropwise to the mixture while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-bis(trifluoromethyl)acetophenone.

Step 2: Willgerodt-Kindler Reaction

  • Mix the crude 2,4-bis(trifluoromethyl)acetophenone with morpholine and elemental sulfur.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction for the formation of the morpholide intermediate.

  • Cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis

  • Add an aqueous acid solution (e.g., sulfuric acid) to the crude morpholide intermediate.

  • Heat the mixture to reflux to hydrolyze the intermediate to the carboxylic acid.

  • Cool the reaction mixture, which should result in the precipitation of the crude product.

Purification

The crude this compound can be purified by recrystallization.

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of ethanol and water, or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Spectral Data Analysis

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Characteristics
¹H NMR - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid and the phenyl ring. - A complex multiplet pattern for the aromatic protons. - A broad singlet for the carboxylic acid proton.
¹³C NMR - A signal for the carboxylic carbon. - A signal for the methylene carbon. - Multiple signals for the aromatic carbons, with characteristic quartets for the carbons attached to the -CF₃ groups due to C-F coupling.
¹⁹F NMR - Two distinct signals (likely singlets or closely coupled multiplets) for the two non-equivalent trifluoromethyl groups.
FTIR (cm⁻¹) - A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. - A strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - Strong absorption bands in the 1100-1350 cm⁻¹ region for the C-F stretching of the trifluoromethyl groups.
Mass Spec. - A molecular ion peak corresponding to the molecular weight (272.15 g/mol ). - Characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl groups.

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. The trifluoromethyl groups are known to enhance biological activity. While direct studies on this specific molecule are limited, its structural similarity to known anti-inflammatory agents suggests potential mechanisms of action.

Potential Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the inflammatory cascade. The phenylacetic acid scaffold is a common feature in several NSAIDs. It is plausible that this compound or its derivatives could exhibit inhibitory activity against COX-1 and/or COX-2. The trifluoromethyl substituents may enhance the binding affinity and selectivity for the COX-2 isoform.

COX_Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX-2 COX-2 BTPAA 2,4-Bis(trifluoromethyl) phenylacetic acid BTPAA->COX-2

Caption: Potential inhibition of the COX-2 pathway.

Potential Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of genes involved in the inflammatory response. Some trifluoromethyl-containing compounds have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Inflammatory Genes Pro-inflammatory Gene Expression NFkB->Inflammatory Genes BTPAA 2,4-Bis(trifluoromethyl) phenylacetic acid BTPAA->IKK

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an attractive scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full potential in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of CAS 177952-39-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 177952-39-5, chemically identified as 2,4-Bis(trifluoromethyl)phenylacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound for their work.

Core Physical and Chemical Properties

This compound is a white crystalline solid. It is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups at the 2 and 4 positions of the phenyl ring. These trifluoromethyl groups significantly influence the compound's physical and chemical characteristics, including its acidity and lipophilicity.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₆F₆O₂[1][2]
Molecular Weight 272.15 g/mol [1][2]
Melting Point 83 - 87 °C[1]
Boiling Point 235 °C[3]
Density 1.479 g/cm³[3]
pKa (Predicted) 3.80 ± 0.10[3]
Solubility Insoluble in water; Soluble in organic solvents such as alcohols and chloroform.

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and validation. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, acetone, chloroform) are selected for testing.

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period to facilitate dissolution.

  • Observation: The solutions are visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. For quantitative analysis, incremental amounts of the solute are added until saturation is reached.

pKa Measurement

The pKa value is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acidic solution in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Role in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[1] One notable application is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[4][5]

Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. The following diagram illustrates a potential synthetic workflow.

G A 1,3-Bis(trifluoromethyl)benzene B 2-Chloro-1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one A->B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) C This compound B->C Hydrolysis

Caption: A potential synthetic workflow for this compound.

Role in Celecoxib's Mechanism of Action

As an intermediate in the synthesis of Celecoxib, this compound contributes to the final structure of the drug, which is a selective COX-2 inhibitor. The mechanism of action of Celecoxib involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins.[6][7][8][9]

Signaling Pathway of Celecoxib

The following diagram illustrates the signaling pathway affected by Celecoxib.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The inhibitory effect of Celecoxib on the COX-2 signaling pathway.

References

An In-depth Technical Guide to 2-[2,4-Bis(trifluoromethyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and chemical research. The document details its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents and other advanced materials. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid, with the CAS number 177952-39-5, is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1] These electron-withdrawing groups significantly influence the molecule's chemical reactivity, stability, and biological activity.[2][3] The IUPAC name for this compound is 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid.[1]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid[1]
CAS Number 177952-39-5[1][2]
Molecular Formula C₁₀H₆F₆O₂[1][2]
Molecular Weight 272.15 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 83 - 90 °C[2][4]
Boiling Point 235 °C[4]
Density 1.479 g/cm³[4]
Purity ≥ 97%[2]

Applications in Research and Development

The unique structural features of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid make it a valuable building block in several areas of chemical and pharmaceutical development.

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of bioactive molecules, particularly for drugs targeting inflammatory diseases.[2][5] The trifluoromethyl groups can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]

  • Agrochemicals : It is utilized in the formulation of herbicides and pesticides, where the trifluoromethyl groups contribute to increased efficacy.[2][5]

  • Material Science : The compound's high thermal stability and chemical resistance make it a candidate for the development of advanced polymers and coatings.[5]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are often proprietary, general synthetic routes for related fluorinated phenylacetic acids have been described in the scientific literature and patents. A common approach involves the hydrolysis and decarboxylation of a corresponding dinitrile or cyanoacetate precursor.

A generalized experimental protocol for the synthesis of a fluorinated phenylacetic acid, adapted from methods for similar compounds, is as follows:[8][9]

Step 1: Hydrolysis of the Precursor

  • A solution of the starting material, such as an alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, is prepared in a suitable solvent.[8]

  • An aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, is added to the reaction mixture.[8]

  • The mixture is heated to reflux and stirred for several hours to facilitate hydrolysis.[8]

Step 2: Acidification and Decarboxylation

  • After cooling, the reaction mixture is acidified with a dilute strong acid, such as hydrochloric acid, which leads to the precipitation of the crude product.[8]

  • The solid is collected by filtration.[8]

  • The crude product can then be purified by recrystallization from an appropriate solvent system.

A general workflow for assessing the biological activity of a novel compound synthesized from this acid is illustrated in the diagram below.

G cluster_0 Bioactivity Evaluation Workflow A Compound Synthesis (from 2,4-Bis(trifluoromethyl)phenylacetic acid) B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification and Validation B->C D Lead Optimization C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

A general workflow for evaluating the bioactivity of a test compound.

Role in Modulating Signaling Pathways

The incorporation of trifluoromethylphenyl moieties into small molecules has been linked to a range of biological activities, including anti-inflammatory and kinase-inhibiting properties.[10] While direct experimental data on the specific signaling pathways modulated by derivatives of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are not extensively published, its application in developing anti-inflammatory drugs suggests a potential interaction with key inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10]

The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development. A hypothetical mechanism of action for a drug derived from 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid is depicted in the following diagram.

G cluster_1 Hypothetical NF-κB Pathway Inhibition cluster_2 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Drug Inhibitor (Derived from title compound) Drug->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway by a derived compound.

Safety and Handling

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[1] It should be stored in a dry, well-ventilated area.[11]

Conclusion

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is a highly versatile and valuable compound in medicinal chemistry and material science. Its unique properties, conferred by the two trifluoromethyl groups, make it an important intermediate for the synthesis of novel pharmaceuticals, particularly for inflammatory conditions, as well as for advanced agrochemicals and polymers. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

Technical Guide: 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetic acid is a specialized organic compound recognized for its unique chemical properties imparted by two trifluoromethyl (-CF3) groups attached to the phenyl ring. These electron-withdrawing groups significantly enhance the compound's chemical stability, lipophilicity, and biological activity, making it a valuable building block and intermediate in various fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthesis protocol, and its applications, particularly in pharmaceutical and agrochemical research.[1] Its primary utility lies in serving as a key intermediate for the synthesis of bioactive molecules, including novel anti-inflammatory and analgesic therapeutic agents.[1]

Physicochemical and Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 272.15 g/mol [Chem-Impex]
Molecular Formula C₁₀H₆F₆O₂[Chem-Impex]
CAS Number 177952-39-5[Chem-Impex]
IUPAC Name 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid[PubChem]
Appearance White to almost white powder/crystal[Chem-Impex]
Melting Point 83 - 87 °C[Chem-Impex]
Purity ≥ 97% (Assay by titration)[Chem-Impex]
InChIKey BCHGLBXVODTIEE-UHFFFAOYSA-N[PubChem]

Experimental Protocols

Representative Synthesis of a Fluorinated Phenylacetic Acid Derivative

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by trained professionals. All work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Magnesium Halide (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Argon), place magnesium turnings.

  • Add a small volume of a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of 2,4,5-trifluorobenzyl halide (e.g., bromide or chloride) in the anhydrous ether to the flask. The reaction is often initiated with a small crystal of iodine if necessary.

  • Once the exothermic reaction begins, continue the addition of the benzyl halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Carboxylation to Form 2,4,5-Trifluorophenylacetic Acid

  • Cool the freshly prepared Grignard reagent in an ice-salt or dry ice/acetone bath.

  • Introduce solid carbon dioxide (dry ice), crushed into small pieces, to the reaction mixture portion-wise while stirring vigorously.

  • Continue stirring and allow the mixture to slowly warm to room temperature as the excess carbon dioxide sublimes.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.

Applications and Biological Context

This compound is a critical intermediate in the development of new chemical entities.

  • Pharmaceutical Development : The presence of trifluoromethyl groups can enhance a molecule's metabolic stability and cell membrane permeability. This compound is a precursor for synthesizing more complex molecules targeting inflammatory diseases.[1]

  • Agrochemicals : It is also used in the formulation of next-generation herbicides and pesticides, where the trifluoromethyl groups contribute to the efficacy and potency of the active ingredients.[1]

Potential Signaling Pathway Involvement

While the specific biological targets of this compound itself are not extensively characterized, molecules containing the trifluoromethylphenyl moiety are frequently investigated as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and inflammation, making it a common target in drug discovery.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response inhibitor Potential Kinase Inhibitor (Derived from Intermediate) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

General Experimental Workflow

The development of a new bioactive compound from an intermediate like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow start Start: Intermediate (this compound) synthesis Synthesis of Bioactive Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Assays (Enzyme Inhibition, Cell Viability) purification->invitro invivo In Vivo Models (Animal Studies) invitro->invivo Promising Results data Data Analysis & Lead Optimization invivo->data data->synthesis Iterative Refinement end End: Drug Candidate data->end

Caption: General workflow for drug discovery and development.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements :

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a highly functionalized intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its defining trifluoromethyl groups provide a structural motif that is widely exploited to enhance the stability and biological efficacy of target molecules. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific and developmental endeavors.

References

Introduction: The Significance of the Trifluoromethylphenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylphenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylphenylacetic acids (TFPAs) represent a class of highly valuable synthetic building blocks in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the phenylacetic acid scaffold imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.

These characteristics have led to the widespread use of TFPA derivatives in the development of a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents. A notable application is the use of 2,4,5-trifluorophenylacetic acid as a key intermediate in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Furthermore, the foundational structure of phenylacetic acid is historically linked to the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the principal synthetic routes to TFPAs, detailed experimental protocols, and their applications in drug discovery.

Core Synthetic Strategies

The synthesis of trifluoromethylphenylacetic acids can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability. Two prevalent and robust methods are detailed below: synthesis via malonic ester condensation and synthesis via benzyl cyanide hydrolysis.

Synthesis via Malonic Ester Condensation

This pathway is a powerful method for constructing the phenylacetic acid side chain, starting from an activated aromatic compound. A common route to 2,4,5-trifluorophenylacetic acid begins with 2,4,5-trifluoronitrobenzene, which leverages the high reactivity of the fluorine atom positioned para to the nitro group for nucleophilic aromatic substitution.[2][3] The overall process involves four main stages: condensation with diethyl malonate, hydrolysis and decarboxylation of the resulting ester, reduction of the nitro group, and a final diazotization-fluorination step.[2]

A logical workflow for this multi-step synthesis is visualized below.

G Figure 1: Malonic Ester Synthesis Workflow A 2,4,5-Trifluoronitrobenzene B Diethyl 2,5-difluoro- 4-nitrophenylmalonate A->B  Diethyl Malonate,    Base (e.g., NaOH)   C 2,5-Difluoro- 4-nitrophenylacetic Acid B->C  Hydrolysis & Decarboxylation    (H₂SO₄, AcOH, H₂O)   D 2,5-Difluoro- 4-aminophenylacetic Acid C->D  Nitro Reduction    (e.g., Catalytic Hydrogenation)   E 2,4,5-Trifluorophenylacetic Acid D->E  Diazotization & Fluorination    (e.g., Balz-Schiemann)  

Figure 1: Malonic Ester Synthesis Workflow

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,4,5-trifluorophenylacetic acid starting from 2,4,5-trifluoronitrobenzene, based on patent literature.

StepStarting MaterialKey Reagents & ConditionsProductYieldReference
1. Condensation 2,4,5-TrifluoronitrobenzeneDiethyl malonate, NaOH, DMF, 40°C, 6hDiethyl 2,5-difluoro-4-nitrophenylmalonateNot isolated[2]
2. Hydrolysis & Decarboxylation Diethyl 2,5-difluoro-4-nitrophenylmalonateH₂O, Acetic Acid, Conc. H₂SO₄, Reflux, 24h2,5-Difluoro-4-nitrophenylacetic AcidNot specified[4]
3. Reduction 2,5-Difluoro-4-nitrophenylacetic Acid5% Pd/C, Isopropanol, H₂ (rt, atm), 6h2,5-Difluoro-4-aminophenylacetic AcidNot specified[3]
4. Diazotization & Fluorination 2,5-Difluoro-4-aminophenylacetic AcidHBF₄, NaNO₂, H₂O; Heat2,4,5-Trifluorophenylacetic AcidNot specified[2][3]

The following protocol is a representative example adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.[2][4]

Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate

  • To a four-necked flask equipped with a mechanical stirrer, add N,N-dimethylformamide (DMF, 200 mL), sodium hydroxide (7.8 g, 0.195 mol), 2,4,5-trifluoronitrobenzene (35.4 g, 0.2 mol), and diethyl malonate (30.4 g, 0.19 mol).

  • Stir the mixture at 40°C for 6 hours.

  • After cooling, add saturated brine to the reaction mixture.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a light brown oil. This crude product is typically used directly in the next step without further purification.[2]

Step 2: Hydrolysis and Decarboxylation

  • Combine the crude product from Step 1 with water (180 mL), acetic acid (220 mL), and concentrated sulfuric acid (65 mL).

  • Stir the mixture and heat to reflux for 24 hours.

  • After cooling, extract the mixture with dichloromethane (3 x 100 mL).

  • Wash the organic phase with saturated brine.

  • Adjust the pH of the organic phase to 10 with a potassium carbonate solution. Separate the aqueous phase and acidify it to pH 2 with 3 M hydrochloric acid.

  • Extract the acidified aqueous phase with dichloromethane. Wash the organic phase with saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,5-difluoro-4-nitrophenylacetic acid.[4]

(Subsequent reduction and diazotization steps would follow to complete the synthesis).

Synthesis via Benzyl Cyanide Hydrolysis

A more direct and classic approach to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This method involves the chloromethylation of a suitable trifluorobenzene precursor, followed by cyanation to form the benzyl cyanide intermediate, and subsequent hydrolysis to the final carboxylic acid.[5][6]

This table outlines the synthesis of 2,4,5-trifluorophenylacetic acid starting from 1,2,4-trifluorobenzene.

StepStarting MaterialKey Reagents & ConditionsProductYieldReference
1. Chloromethylation 1,2,4-TrifluorobenzeneParaformaldehyde, Chlorinating Agent (e.g., HCl/ZnCl₂)2,4,5-Trifluorobenzyl chlorideNot specified[5]
2. Cyanation 2,4,5-Trifluorobenzyl chlorideSodium Cyanide (NaCN), Ionic Liquid, 70°C, 2h2,4,5-Trifluorobenzyl cyanide83.6%[5]
3. Hydrolysis 2,4,5-Trifluorobenzyl cyanideSulfuric Acid, Water, Heat2,4,5-Trifluorophenylacetic Acid~80% (Typical)[7]

This protocol is adapted from patent literature and standard organic synthesis procedures.[5][7]

Step 1: Cyanation of 2,4,5-Trifluorobenzyl Chloride

  • In a 250 mL four-hole reaction flask, add the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (200 mL) and 2,4,5-trifluorobenzyl chloride (36.1 g, 0.2 mol).

  • With stirring, add finely pulverized solid sodium cyanide (11.3 g, 0.231 mol).

  • Heat the reaction mixture to 70°C for 2 hours.

  • Cool the mixture to room temperature. Extract the product twice with acetonitrile (100 mL portions).

  • Dry the combined extracts and purify by distillation to obtain 2,4,5-trifluorobenzyl cyanide.[5]

Step 2: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid

  • In a 5 L round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by mixing water (1150 mL) and commercial sulfuric acid (840 mL).

  • Add the 2,4,5-trifluorobenzyl cyanide (e.g., ~1 mol equivalent) to the acid solution.

  • Heat the mixture under reflux with vigorous stirring for 3-4 hours.

  • Cool the reaction slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent to yield pure 2,4,5-trifluorophenylacetic acid.[7]

Applications in Drug Discovery & Biological Activity

The unique physicochemical properties conferred by the trifluoromethyl group make TFPA derivatives potent modulators of biological systems. They are frequently employed as core structures or key intermediates in the synthesis of pharmaceuticals.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Many phenylacetic acid derivatives are known to function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, TFPA-derived drugs can effectively halt the inflammatory cascade. This mechanism is a primary target in the development of new anti-inflammatory and analgesic agents.

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors.

G Figure 2: Cyclooxygenase (COX) Signaling Pathway cluster_membrane Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid  Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGH₂) Prostaglandins (PGH₂) COX-1 / COX-2->Prostaglandins (PGH₂) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGH₂)->Inflammation, Pain, Fever  Prostaglandin Synthases TFPA-derived Inhibitors TFPA-derived Inhibitors TFPA-derived Inhibitors->COX-1 / COX-2 Inhibition

Figure 2: Cyclooxygenase (COX) Signaling Pathway
Summary of Biological Activities

The versatility of the TFPA scaffold has been demonstrated in a wide range of biological contexts beyond inflammation. The table below highlights selected examples of TFPA derivatives and their documented biological activities.

Compound Class / DerivativeBiological Target / PathwayObserved Activity / PotencyTherapeutic AreaReference
Naphthofuran CarboxamidesSTAT3 Signaling PathwayInhibition of liver cancer cell growthAnticancer[9]
α-Trifluoromethyl ChalconesAndrogen-Independent Prostate Cancer CellsAntiproliferative activity (IC₅₀ < 0.2 µM)Anticancer[9]
Aryl Acetamide TriazolopyridazinesCryptosporidium parasitePotent inhibition (EC₅₀ = 0.07 µM)Anti-parasitic[10]
Imidazole Derivativesp38 MAP KinaseInhibitory activity (IC₅₀ = 403.57 nM)Anti-inflammatory[9]
Thioxanthone AnaloguesCOX-2 EnzymePotent inhibition (IC₅₀ = 6.5 - 27.4 nM)Anti-inflammatory[11]
Trifluoromethyl Pyrimidine DerivativesTobacco Mosaic Virus (TMV)Potent antiviral activity (EC₅₀ < 127 µg/mL)Agrochemical[12]

Conclusion

Trifluoromethylphenylacetic acids are indispensable tools in contemporary chemical and pharmaceutical research. Their synthesis, achievable through robust and scalable methods like the malonic ester and benzyl cyanide routes, provides access to a vast chemical space. The strategic incorporation of the CF3 group consistently yields compounds with enhanced biological performance, from potent enzyme inhibitors to effective anti-parasitic and anti-cancer agents. The detailed synthetic protocols and biological data presented in this guide serve as a foundational resource for researchers aiming to harness the remarkable potential of the TFPA scaffold in the design and development of next-generation molecules.

References

A Comprehensive Review of Fluorinated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This review focuses on fluorinated phenylacetic acid derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. The introduction of fluorine atoms can profoundly influence the physicochemical and biological properties of the parent phenylacetic acid scaffold, leading to enhanced metabolic stability, increased binding affinity, and altered mechanisms of action. This guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their underlying signaling pathways.

Synthesis of Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be achieved through several strategic approaches, primarily involving either the introduction of a fluorine substituent onto a pre-existing phenylacetic acid core or the construction of the phenylacetic acid moiety on a fluorinated aromatic precursor.

Common Synthetic Strategies

Several methods are employed for the synthesis of these derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Key synthetic routes include:

  • Hydrolysis of Benzyl Cyanides: This is a classical and reliable method for preparing phenylacetic acids. The synthesis of 4-fluorophenylacetic acid, for instance, can be achieved by the hydrolysis of 4-fluorobenzyl cyanide under acidic or basic conditions.

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic acids from acetophenones. For example, 4-fluoroacetophenone can be converted to 4-fluorophenylacetic acid.[1]

  • Diazotization-Addition Reaction: This method can be used to prepare fluorophenylacetic acids from fluoroanilines. For example, 4-fluoroaniline can be converted to 4-fluorophenylacetic acid through a diazotization reaction followed by addition to vinylidene chloride and subsequent hydrolysis.[2]

  • Palladium-Catalyzed Carbonylation: This is an efficient method for introducing the carboxylic acid group. It can be applied to fluorinated benzyl halides.

  • From Fluorinated Precursors: Alternatively, fluorinated phenylacetic acids can be prepared from corresponding fluorinated aromatic compounds. For instance, 2,4,5-trifluorophenylacetic acid is a key intermediate for certain therapeutic agents and can be synthesized from 1-bromo-2,4,5-trifluorobenzene by copper-catalyzed coupling with diethyl malonate, followed by hydrolysis and decarboxylation.[3] Another approach involves the reduction of the corresponding mandelic acids.[4][5]

Detailed Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[4]

This two-step process involves the preparation of 2,4,5-trifluoromandelic acid followed by its reduction.

Step 1: Synthesis of 2,4,5-Trifluoromandelic Acid

  • Suspend aluminum trichloride (200 g) in 1,2,4-trifluorobenzene (100 g) under an inert atmosphere.

  • Heat the mixture to 60°C.

  • Add dichloroacetyl chloride (167 g) dropwise.

  • Monitor the reaction completion by gas chromatography (GC).

  • Cool the mixture to room temperature and add methylene chloride and water.

  • Separate the layers and concentrate the organic layer in a vacuum.

  • Add the resulting raw material dropwise to a mixture of water (900 mL) and sodium hydroxide (90 g) at 60°C.

  • After reaction completion, cool the mixture to room temperature, filter, and acidify with concentrated hydrochloric acid to a pH of 1.

  • Cool the resulting suspension to 0°C and filter to isolate the 2,4,5-trifluoromandelic acid as a white solid.

Step 2: Reduction to 2,4,5-Trifluorophenylacetic Acid

  • Suspend 2-(2,4,5-trifluorophenyl)-2-chloroacetic acid (1 g) in water (20 mL).

  • Add triethylamine (2.7 g), formic acid (0.8 g), and 10% palladium on charcoal (1 g, 50% water).

  • Heat the mixture to 80°C.

  • Monitor the reaction for completion.

  • Cool the mixture to room temperature and filter off the catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Isolate the product by filtration to yield 2,4,5-trifluorophenylacetic acid as a white solid.

Biological Activities and Therapeutic Applications

Fluorinated phenylacetic acid derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Several studies have demonstrated the potential of fluorinated phenylacetic acid derivatives as anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data on Anticancer Activity

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352[6]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380[6]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[6]

Experimental Protocol: In Vitro Cytotoxicity MTS Assay [6]

  • Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for an additional 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

Neurological and Psychiatric Applications

Fluorinated phenylacetic acid derivatives have shown promise as modulators of key neurotransmitter receptors, such as GABA-A and NMDA receptors, suggesting their potential use as hypnotic and anxiolytic agents.

Quantitative Data on GABA-A Receptor Binding

CompoundGABA-A Binding (50 µmol) (% Inhibition ± SD)Reference
Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate69.1 ± 4.2[4]
Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate67.7 ± 3.2[4]
Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate87.2 ± 5.7[4]
Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxyphenyl)acetate90.5 ± 6.9[4]

Experimental Protocol: GABA-A Receptor Binding Assay

A common method to assess the interaction of compounds with the GABA-A receptor is through radioligand binding assays.

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cerebellum, which is rich in α1-containing GABA-A receptors).

  • Binding Assay: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) in the presence and absence of the test compounds (fluorinated phenylacetic acid derivatives) at various concentrations.

  • Incubation and Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate their inhibitory constants (Ki) or IC50 values.[7]

Antimicrobial Activity

The phenylacetic acid catabolic (paa) pathway in bacteria presents a potential target for antimicrobial agents. Fluorinated phenylacetic acid derivatives, such as 4-fluoro-phenylacetic acid, can interfere with this pathway, leading to increased susceptibility to antibiotics and oxidative stress.

Quantitative Data on Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidVibrio harveyi100[1]
2-fluoro-5-iodophenylboronic acidVibrio harveyi100[1]
3,5-diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100[1]
2-fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strain (e.g., Acinetobacter baumannii, Vibrio species) in a suitable broth medium overnight.

  • Serial Dilutions: Prepare a series of twofold dilutions of the fluorinated phenylacetic acid derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

The position and number of fluorine substituents on the phenyl ring, as well as the nature of other functional groups, play a crucial role in determining the biological activity of these derivatives.

  • Impact of Fluorine Position: The position of the fluorine atom can significantly affect the compound's electronic properties and its ability to interact with biological targets. For example, in a series of anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the N-phenyl ring enhanced cytotoxic effects.[6]

  • Enhancement of Potency: The introduction of fluorine can lead to a dramatic increase in potency. Strategic fluorination can pre-organize the molecule into a conformation that is more favorable for binding to its target.

  • Metabolic Stability: Fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the drug.[8] For instance, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated parent compounds, respectively.[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated phenylacetic acid derivatives exert their biological effects is crucial for their rational design and development.

Modulation of the Bacterial paa Operon

In bacteria like Acinetobacter baumannii, the paa operon is involved in the catabolism of phenylacetic acid. Under antibiotic stress, the expression of this operon is upregulated. Non-metabolizable derivatives like 4-fluoro-phenylacetic acid can interfere with this stress response. The paa operon is regulated by the PaaX repressor, with phenylacetyl-CoA acting as the inducer.[2][9][10]

paa_operon_regulation cluster_stress Antibiotic/Oxidative Stress cluster_regulation Gene Regulation cluster_metabolism Metabolism stress Stress Signal gacSA GacSA (TCS) stress->gacSA activates paa_operon paa Operon Genes (paaA, B, C...) gacSA->paa_operon upregulates paaX PaaX (Repressor) paaX->paa_operon represses catabolism PAA Catabolism paa_operon->catabolism encodes enzymes for PAA Phenylacetic Acid (PAA) PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK PAA->catabolism PAA_CoA->paaX inactivates kinase_inhibition inhibitor Fluorinated Phenylacetic Acid Derivative kinase Protein Kinase inhibitor->kinase inhibits phosphorylated_substrate Phosphorylated Substrate Protein kinase->phosphorylated_substrate phosphorylates substrate Substrate Protein substrate->phosphorylated_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream activates receptor_modulation cluster_gaba GABAergic Synapse cluster_glutamate Glutamatergic Synapse GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_influx Cl- Influx GABA_A_R->Cl_influx opens hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_influx->hyperpolarization Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx opens depolarization Depolarization (Neuronal Excitation) Ca_influx->depolarization modulator Fluorinated Phenylacetic Acid Derivative modulator->GABA_A_R positively modulates modulator->NMDA_R modulates

References

In-Depth Technical Guide to the Safety and Hazards of 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,4-Bis(trifluoromethyl)phenylacetic acid (CAS RN: 177952-39-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information to assist researchers, scientists, and drug development professionals in its safe handling and use.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2H319: Causes serious eye irritation.[1]

GHS Label Elements

PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation. H319: Causes serious eye irritation.[1]

Toxicological Data

Table 2: Summary of Toxicological Data

Toxicity EndpointResultRemarks
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Irritant)[1]Causes skin irritation.
Serious Eye Damage/Irritation Category 2 (Irritant)[1]Causes serious eye irritation.
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data availableMay cause respiratory irritation is listed for a similar compound but not consistently for the target compound.
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications for skin and eye irritation are likely based on standard OECD guidelines, but specific study reports have not been identified.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risk of exposure.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Ventilation Use in a well-ventilated area. A local exhaust ventilation system is recommended.[1]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or goggles), and a face shield if necessary.[1]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, personnel should wear appropriate protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Firefighting:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows and Logical Relationships

GHS_Hazard_Communication H315 H315 Pictogram Pictogram H315->Pictogram SignalWord SignalWord Pictogram->SignalWord H319 H319 H319->Pictogram SDS_Info SDS_Info SignalWord->SDS_Info

Exposure_Response_Protocol Inhalation Inhalation Fresh_Air Fresh_Air Inhalation->Fresh_Air Medical_Attention Medical_Attention Fresh_Air->Medical_Attention Skin_Contact Skin_Contact Wash_Skin Wash_Skin Skin_Contact->Wash_Skin Wash_Skin->Medical_Attention Eye_Contact Eye_Contact Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse_Eyes->Medical_Attention Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse_Mouth->Medical_Attention

Spill_Cleanup_Procedure Start Spill Occurs Evacuate Evacuate Unnecessary Personnel Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Closed Container Absorb->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Procedure Complete Decontaminate->End

Signaling Pathways and Mechanism of Action

There is no publicly available information on the specific signaling pathways or the precise mechanism of action by which this compound causes skin and eye irritation. As an acidic compound, the irritation is likely due to its corrosive nature on a cellular level, but further research is required to elucidate the exact biological pathways involved.

Conclusion

This compound is a hazardous chemical that causes skin and serious eye irritation. While detailed toxicological data is limited, the available information necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of comprehensive data, a cautious approach is recommended for all applications involving this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet before use.

References

An In-depth Technical Guide to the Properties of Trifluoromethyl Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trifluoromethyl phenylacetic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group imparts unique physicochemical and biological characteristics that make these molecules valuable building blocks in drug design and development.

Core Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid. These properties are crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The trifluoromethyl group is highly electronegative, which can affect the acidity of the carboxylic acid and the overall lipophilicity of the molecule.[1]

Below is a summary of the key physicochemical properties for the ortho-, meta-, and para-isomers of trifluoromethyl phenylacetic acid.

Property2-(Trifluoromethyl)phenylacetic acid3-(Trifluoromethyl)phenylacetic acid4-(Trifluoromethyl)phenylacetic acid
CAS Number 3038-48-0351-35-932857-62-8
Molecular Formula C₉H₇F₃O₂C₉H₇F₃O₂C₉H₇F₃O₂
Molecular Weight 204.15 g/mol 204.15 g/mol 204.15 g/mol
Melting Point 100-104 °C76-79 °C82-85 °C
Boiling Point Not available238 °C at 775 TorrNot available
pKa (Predicted) Not available4.14 ± 0.10Not available

Synthesis of Trifluoromethyl Phenylacetic Acids

Trifluoromethyl phenylacetic acids are synthetic compounds not found in nature. Various synthetic routes have been developed for their preparation, often starting from the corresponding trifluoromethyl-substituted benzene derivatives. A general and adaptable synthetic workflow is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of trifluoromethyl phenylacetic acids involves the conversion of a trifluoromethyl-substituted aromatic compound into the corresponding phenylacetic acid. This can be achieved through several multi-step sequences. One such sequence is the conversion of a trifluoromethyl-substituted mandelic acid to the desired phenylacetic acid.

Synthetic Workflow start Trifluoromethyl-substituted Mandelic Acid intermediate Intermediate start->intermediate Reduction product Trifluoromethyl Phenylacetic Acid intermediate->product Further Processing

Caption: General workflow for synthesizing trifluoromethyl phenylacetic acids.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[2]

This protocol provides a representative example of the synthesis of a trifluorinated phenylacetic acid derivative.

Materials:

  • 2,4,5-Trifluoromandelic acid

  • Phosphorous acid (H₃PO₃)

  • Sodium iodide (NaI)

  • Methanesulfonic acid (MSA)

  • Methyl tert-butyl ether (MTBE)

  • Toluene

  • Water

Procedure:

  • A 100 mL flask is charged with 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of H₃PO₃ (6 equivalents), 0.73 g of NaI (0.1 equivalents), and 0.47 g of MSA (0.10 equivalents).[2]

  • The resulting mixture is stirred at 95-105°C for 24 hours. The reaction progress is monitored by HPLC until the conversion of the starting material is greater than 99%.[2]

  • Once the reaction is complete, the mixture is cooled to room temperature.[2]

  • 20 mL of methyl tert-butyl ether is added, followed by 20 mL of water. The mixture is stirred for 5 minutes.[2]

  • The organic layer is separated. The aqueous layer is extracted with an additional 10 mL of methyl tert-butyl ether.[2]

  • The organic layers are combined and concentrated under vacuum at 35°C to yield crude 2,4,5-trifluorophenylacetic acid.[2]

  • The crude product is recrystallized from toluene to obtain pure 2,4,5-trifluorophenylacetic acid as white crystals.[2]

Biological Activities and Mechanism of Action

Derivatives of trifluoromethyl phenylacetic acid are primarily recognized for their activity as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX)

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.

A notable example is triflusal, a 4-trifluoromethyl derivative of salicylic acid. Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[3]

CompoundTargetIC₅₀ (mM)
TriflusalCOX-2 mediated PGE2 production in human blood0.16
AspirinCOX-2 mediated PGE2 production in human blood0.18
HTB (metabolite of Triflusal)COX-2 mediated PGE2 production in human blood0.39
Sodium SalicylateCOX-2 mediated PGE2 production in human blood>10

Data from[3]

Interestingly, while both triflusal and aspirin inhibit the purified COX-2 enzyme, HTB does not. Instead, HTB and triflusal inhibit the expression of the COX-2 protein.[3] This suggests a dual mechanism of action for triflusal.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

The inhibition of COX enzymes by trifluoromethyl phenylacetic acid derivatives interrupts the conversion of arachidonic acid to prostaglandins. This is a critical pathway in the inflammatory response.

COX_Inhibition_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids:e->arachidonic_acid:w Stimulus prostaglandins Prostaglandins arachidonic_acid:e->prostaglandins:w Oxygenation inflammation Inflammation, Pain, Fever prostaglandins->inflammation pla2 Phospholipase A₂ cox COX-1 / COX-2 tfpaa Trifluoromethyl Phenylacetic Acids tfpaa->cox Inhibition

Caption: Inhibition of the cyclooxygenase pathway by trifluoromethyl phenylacetic acids.

COX-Independent Mechanisms

Some fluorinated NSAIDs, such as flufenamic acid, which contains a trifluoromethylphenyl group, exhibit anti-inflammatory effects that are independent of COX inhibition. These compounds have been shown to modulate the activity of various ion channels and inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This suggests that trifluoromethyl phenylacetic acids and their derivatives may have a broader range of biological targets than initially understood.

Pharmacokinetics and ADME Properties

The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a common strategy in drug design to enhance the metabolic stability and lipophilicity of a molecule.[4] This can lead to improved pharmacokinetic properties, including increased oral bioavailability and a longer half-life.

Fluorination can significantly impact several ADME parameters:

  • Permeability: The increased lipophilicity can improve a compound's ability to cross cell membranes.

  • Solubility: While increasing lipophilicity can sometimes decrease aqueous solubility, strategic placement of fluorine atoms can in some cases improve it.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can reduce the rate of drug metabolism and prolong its therapeutic effect.

  • Clearance: Improved metabolic stability often leads to lower in vivo clearance.

Applications

Trifluoromethyl phenylacetic acids and their derivatives are versatile intermediates with applications in several key areas:

  • Pharmaceuticals: They are key building blocks for the synthesis of various active pharmaceutical ingredients (APIs), most notably NSAIDs for the treatment of pain and inflammation.[6][7] They have also been used in the development of kinase inhibitors.[1]

  • Agrochemicals: These compounds are used in the formulation of herbicides and fungicides, where the trifluoromethyl group can enhance the efficacy and stability of the active ingredients.[6][7]

  • Material Science: The unique electronic properties imparted by the trifluoromethyl group make these compounds of interest in the development of advanced materials.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Bis(trifluoromethyl)phenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bis(trifluoromethyl)phenyl moiety into molecular scaffolds has emerged as a powerful strategy in modern drug discovery. This structural motif significantly enhances the pharmacological properties of compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the diverse biological activities of bis(trifluoromethyl)phenyl compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are provided to support further research and development in this promising area.

Anticancer Activity

Bis(trifluoromethyl)phenyl derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.

One notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and prevent colony formation in a concentration-dependent manner.[1] The primary mechanism of action for NHDC involves the activation of Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn inhibits the STAT3 signaling pathway, a key regulator of tumor growth.[1] In vivo studies have corroborated these findings, showing that NHDC can effectively prevent liver tumor growth.[1]

Another class of compounds, α-trifluoromethyl chalcones , have been identified as potent antiproliferative agents against androgen-independent prostate cancer cell lines, with some exhibiting IC50 values below 0.2 μM.[1] These compounds appear to induce cell cycle arrest in the sub-G1 and G2/M phases.[1]

Furthermore, the FDA-approved drug Selinexor , which contains a bis(trifluoromethyl)phenyl group, functions as a selective inhibitor of nuclear export (SINE).[2] It works by covalently binding to the CRM1 (Exportin 1 or XPO1) protein, leading to the nuclear retention of tumor suppressor proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data: Anticancer Activity
Compound/ClassCell Line(s)Activity MetricValueReference(s)
α-Trifluoromethyl chalconesAndrogen-independent prostate cancerIC50< 0.2 µM[1]
Bis(aryl ether) macrocycles with trifluoromethyl substituentPC-3 (prostate), MCF-7 (breast)IC50< 13 µM[3]

Signaling Pathway: NHDC-Mediated Inhibition of STAT3

NHDC_STAT3_Pathway NHDC NHDC HNF4a HNF4α (Hepatocyte Nuclear Factor 4 alpha) NHDC->HNF4a Activates STAT3 STAT3 Signaling Pathway HNF4a->STAT3 Inhibits TumorGrowth Tumor Growth Suppression STAT3->TumorGrowth Apoptosis Apoptosis Induction STAT3->Apoptosis

NHDC activates HNF4α, leading to inhibition of STAT3 and tumor suppression.
Signaling Pathway: Selinexor Mechanism of Action

Selinexor_Mechanism cluster_nucleus Nucleus TSP Tumor Suppressor Proteins (TSPs) CRM1_TSP TSP-CRM1 Complex TSP->CRM1_TSP Accumulation Accumulation of TSPs Cytoplasm CRM1_TSP->Cytoplasm Nuclear Export CRM1_TSP->Cytoplasm Selinexor Selinexor (bis(trifluoromethyl)phenyl compound) Selinexor->CRM1_TSP Inhibits CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis Apoptosis Accumulation->Apoptosis

Selinexor inhibits CRM1-mediated nuclear export of tumor suppressor proteins.

Antimicrobial Activity

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][4][5] These compounds exhibit low minimum inhibitory concentration (MIC) values, with some being as low as 0.25 µg/mL.[1][5] Notably, these derivatives have also shown efficacy against MRSA persisters and biofilms, which are notoriously difficult to eradicate.[5][6] The broad mechanism of action appears to target multiple aspects of bacterial cell function, which may reduce the likelihood of resistance development.[1]

Quantitative Data: Antimicrobial Activity
Compound ClassTarget Organism(s)Activity MetricValueReference(s)
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesGram-positive bacteriaMICAs low as 0.25 µg/mL[1][5]
Phenyl-substituted pyrazole derivative (1)Various bacteriaMICAs low as 2 µg/mL[4][7]
4-Isopropyl aniline pyrazole derivative (2)S. aureus, S. epidermidis, Enterococci, B. subtilisMIC1 to 2 µg/mL[4]
Phenoxy-substituted pyrazole derivativeVarious bacterial strainsMIC1 µg/mL[4]
Pyrazole derivatives 11, 28, and 29S. aureus biofilmsMBECAs low as 1 µg/mL[5]

Anti-inflammatory Activity

The anti-inflammatory potential of bis(trifluoromethyl)phenyl compounds is an active area of research. Novel imidazole derivatives containing this moiety have been synthesized and evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1] One such compound, designated AA6, demonstrated considerable p38 kinase inhibitory activity with an IC50 value of 403.57 nM.[1]

Quantitative Data: Anti-inflammatory Activity
CompoundTargetActivity MetricValueReference(s)
AA6 (imidazole derivative)p38 MAP kinaseIC50403.57 nM[1]

Enzyme Inhibition

Beyond kinases, bis(trifluoromethyl)phenyl compounds have been investigated as inhibitors of other enzyme classes.

Cholinesterase Inhibition

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of dementia.[8] The IC50 values for these compounds ranged from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE.[8] Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) was the most potent inhibitor of both cholinesterases.[8]

Steroid 5α-Reductase Type-1 (SRD5A1) Inhibition

Bis(trifluoromethyl)-substituted phenyl ferulate derivatives have shown promise as nonsteroidal inhibitors of SRD5A1, an enzyme implicated in androgen-related conditions.[9] Compounds 10a, 10b, and 10c exhibited potent SRD5A1 inhibition with IC50 values of 8.50, 10.06, and 8.05 µM, respectively.[9] Compound 10a was also found to suppress SRD5A1 protein expression.[9]

Quantitative Data: Enzyme Inhibition
Compound/ClassTarget EnzymeActivity MetricValueReference(s)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analoguesAcetylcholinesterase (AChE)IC5018.2 - 196.6 µM[8]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analoguesButyrylcholinesterase (BuChE)IC509.2 - 196.2 µM[8]
Bis(trifluoromethyl)phenyl ferulate 10aSteroid 5α-Reductase Type-1 (SRD5A1)IC508.50 µM[9]
Bis(trifluoromethyl)phenyl ferulate 10bSteroid 5α-Reductase Type-1 (SRD5A1)IC5010.06 µM[9]
Bis(trifluoromethyl)phenyl ferulate 10cSteroid 5α-Reductase Type-1 (SRD5A1)IC508.05 µM[9]

Receptor Modulation

Progesterone Receptor (PR) Antagonism

B-(trifluoromethyl)phenyl phosphine-borane derivatives have been designed and synthesized as novel progesterone receptor (PR) antagonists.[10] Among these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was the most potent, with an IC50 value of 0.54 μM.[10]

Transient Receptor Potential A1 (TRPA1) Antagonism

A high-throughput screening campaign identified 5-(2-chlorophenyl)indazole as a TRPA1 antagonist (IC50 = 1.23 µM).[11] Optimization of this scaffold, including the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the identification of compound 31, a potent and selective TRPA1 antagonist with an IC50 of 0.015 µM.[11]

Quantitative Data: Receptor Modulation
Compound/ClassTarget ReceptorActivity MetricValueReference(s)
B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-boraneProgesterone Receptor (PR)IC500.54 µM[10]
5-(2-chlorophenyl)indazole (4)Transient Receptor Potential A1 (TRPA1)IC501.23 µM[11]
Compound 31Transient Receptor Potential A1 (TRPA1)IC500.015 µM[11]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the cytotoxic or anti-proliferative effects of bis(trifluoromethyl)phenyl compounds on cancer cell lines and calculate the IC50 value.[2]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bis(trifluoromethyl)phenyl compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader[2]

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to a final concentration of 5,000-10,000 cells/100 µL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[2]

  • Compound Treatment: After allowing cells to attach overnight, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control wells (e.g., DMSO).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[2]

  • Data Analysis: Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[2]

Experimental Workflow: Cell-Based Assay

Cell_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation assay_measurement Assay Measurement (e.g., CellTiter-Glo) incubation->assay_measurement data_analysis Data Analysis (IC50 Calculation) assay_measurement->data_analysis end End data_analysis->end MIC_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep inoculum_prep Prepare Bacterial Inoculum start->inoculum_prep inoculation Inoculate Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubate (16-20 hours) inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Note: Synthesis of 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented, starting from commercially available 2,4-bis(trifluoromethyl)benzyl halides. The first route involves a nucleophilic substitution to form the corresponding nitrile, followed by hydrolysis. The second route utilizes the formation of a Grignard reagent and subsequent carboxylation. These protocols are designed to be robust and scalable for laboratory and potential pilot-plant applications.

Introduction

This compound is a substituted phenylacetic acid derivative containing two trifluoromethyl groups on the aromatic ring. These electron-withdrawing groups can significantly influence the physicochemical and biological properties of molecules, making this compound a key building block in medicinal chemistry and materials science. Its structural motifs are found in various bioactive compounds, and its use as an intermediate allows for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into larger, more complex molecules. This application note details two reliable methods for its preparation.

Synthetic Routes

Two plausible and effective synthetic pathways for the preparation of this compound are outlined below.

Route 1: From 2,4-Bis(trifluoromethyl)benzyl Bromide via Nitrile Hydrolysis

This two-step synthesis begins with the cyanation of 2,4-bis(trifluoromethyl)benzyl bromide to form 2,4-bis(trifluoromethyl)phenylacetonitrile, which is then hydrolyzed to the target carboxylic acid.

Diagram of Reaction Pathway (Route 1)

Route 1 2,4-Bis(trifluoromethyl)benzyl Bromide 2,4-Bis(trifluoromethyl)benzyl Bromide 2,4-Bis(trifluoromethyl)phenylacetonitrile 2,4-Bis(trifluoromethyl)phenylacetonitrile 2,4-Bis(trifluoromethyl)benzyl Bromide->2,4-Bis(trifluoromethyl)phenylacetonitrile NaCN, DMSO This compound This compound 2,4-Bis(trifluoromethyl)phenylacetonitrile->this compound H2SO4, H2O, Heat Route 2 2,4-Bis(trifluoromethyl)benzyl Chloride 2,4-Bis(trifluoromethyl)benzyl Chloride 2,4-Bis(trifluoromethyl)benzylmagnesium Chloride 2,4-Bis(trifluoromethyl)benzylmagnesium Chloride 2,4-Bis(trifluoromethyl)benzyl Chloride->2,4-Bis(trifluoromethyl)benzylmagnesium Chloride Mg, THF Carboxylate Salt Carboxylate Salt 2,4-Bis(trifluoromethyl)benzylmagnesium Chloride->Carboxylate Salt 1. CO2 (dry ice) This compound This compound Carboxylate Salt->this compound 2. H3O+ Workflow Route 1 cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis A Dissolve NaCN in DMSO B Add 2,4-Bis(trifluoromethyl)benzyl Bromide A->B C Heat Reaction Mixture B->C D Quench with Water & Extract C->D E Purify Nitrile D->E F Combine Nitrile with H2SO4/H2O E->F Proceed to Hydrolysis G Heat to Reflux F->G H Cool and Precipitate G->H I Filter and Wash H->I J Recrystallize Product I->J Workflow Route 2 cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation & Workup A Activate Mg Turnings B Add 2,4-Bis(trifluoromethyl)benzyl Chloride in THF A->B C Maintain Reflux B->C D Pour Grignard onto Dry Ice C->D Proceed to Carboxylation E Allow to Warm & Evaporate Excess CO2 D->E F Acidic Workup (HCl) E->F G Extract with Ether F->G H Purify Product G->H

Advancements in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of pharmaceutical development, several technologies have emerged as cornerstones for accelerating the discovery and development of novel therapeutics. These innovative approaches offer unprecedented precision and predictability, from the initial stages of target identification to preclinical safety assessment. This document provides detailed application notes and protocols for four key technologies that are revolutionizing the pharmaceutical industry: Antibody-Drug Conjugates (ADCs), Proteomics-based biomarker discovery, CRISPR-Cas9 for drug target validation, and Organ-on-a-Chip for predictive toxicology.

These notes are intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical methodologies to apply these powerful tools in a laboratory setting.

Application Note 1: Quantifying Antibody-Drug Conjugate (ADC) Internalization by Flow Cytometry

Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] The therapeutic efficacy of an ADC is critically dependent on its internalization into target cancer cells following binding to a cell-surface antigen.[2] This process facilitates the release of the cytotoxic agent inside the cell, leading to cell death.[2] Therefore, accurately quantifying the rate and extent of ADC internalization is a crucial step in the selection and optimization of ADC candidates. Flow cytometry is a high-throughput method that allows for the quantitative analysis of ADC internalization at the single-cell level, providing key data to guide the development of effective ADC therapies.[3]

Experimental Protocol:

Objective: To quantify the internalization of a fluorescently labeled ADC into a target cancer cell line over time.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • ADC directly conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Non-labeled parental antibody (for control)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the target cancer cell line to ~80% confluency under standard conditions (37°C, 5% CO2).

  • Cell Preparation:

    • Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in culture medium.

  • ADC Incubation:

    • Add the fluorescently labeled ADC to the cell suspension at a final concentration of 10 nM.

    • For a negative control, incubate cells with the non-labeled parental antibody.

    • Incubate the cells at 37°C to allow for internalization. For a time-course experiment, take aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

    • To distinguish between surface-bound and internalized ADC, a parallel incubation can be performed at 4°C, where internalization is inhibited.

  • Stopping Internalization and Staining:

    • At each time point, transfer an aliquot of the cell suspension to a microcentrifuge tube and place it on ice to stop internalization.

    • Wash the cells twice with cold PBS to remove unbound ADC.

    • Resuspend the cells in PBS containing a viability dye like PI to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC in the appropriate channel (e.g., FITC for Alexa Fluor 488).

    • Collect at least 10,000 events for each sample.

  • Data Analysis:

    • Gate on the live cell population using the viability dye.

    • Calculate the geometric mean fluorescence intensity (MFI) for the live cell population at each time point.

    • The percentage of internalization can be calculated using the MFI of samples incubated at 37°C relative to those kept at 4°C.[4]

Data Presentation:

Table 1: Time-Course of ADC Internalization in SK-BR-3 Cells

Time Point (minutes)Mean Fluorescence Intensity (MFI) at 37°CMean Fluorescence Intensity (MFI) at 4°C% Internalization
01501453.4%
3085015581.8%
60180016091.1%
120350015895.5%
240520016296.9%

Note: Data are representative. % Internalization = (1 - (MFI at 4°C / MFI at 37°C)) x 100.

Visualization of ADC Internalization Pathway:

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Early Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

ADC Internalization and Payload Release Pathway.

Application Note 2: Quantitative Proteomics for Cancer Biomarker Discovery using LC-MS/MS

Introduction: The identification of robust biomarkers is essential for early cancer diagnosis, prognosis, and the development of targeted therapies.[5] Proteomics, the large-scale study of proteins, provides a direct snapshot of the functional state of a cell or tissue.[6] Mass spectrometry (MS)-based quantitative proteomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a powerful tool for identifying differentially expressed proteins between cancerous and normal tissues, revealing potential biomarker candidates.[6][7] This application note describes a workflow for the discovery of cancer biomarkers in plasma samples using an integrated quantitative proteomics approach.[8][9]

Experimental Protocol:

Objective: To identify and quantify differentially expressed proteins in plasma samples from cancer patients versus healthy controls.

Materials:

  • Plasma samples from cancer patients and healthy controls

  • High-abundance protein depletion kit

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting columns

  • LC-MS/MS system (e.g., Q Exactive HF)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Deplete high-abundance proteins (e.g., albumin, IgG) using an immunoaffinity-based depletion kit according to the manufacturer's protocol.

  • Protein Digestion:

    • Denature the proteins in the depleted plasma with 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA.

    • Desalt the peptides using C18 columns. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Inject the peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite.

    • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

    • Perform label-free quantification (LFQ) to determine the relative abundance of each protein across all samples.

    • Perform statistical analysis (e.g., t-test) to identify proteins with significantly different expression levels between the cancer and control groups.

Data Presentation:

Table 2: Top Differentially Expressed Proteins in Cancer Patient Plasma

Protein IDGene NameLog2 Fold Change (Cancer vs. Control)p-value
P02768ALB-1.50.001
P01023A2M2.10.005
P00734FGA3.5<0.001
P19823S100A84.2<0.001
P02753RETN2.80.002

Note: Data are representative and show a selection of hypothetical up- and down-regulated proteins.

Visualization of Proteomics Workflow:

Proteomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Data Acquisition & Analysis cluster_validation 3. Biomarker Validation Plasma Plasma Samples (Cancer & Control) Depletion High-Abundance Protein Depletion Plasma->Depletion Digestion Reduction, Alkylation & Trypsin Digestion Depletion->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataProc Database Searching & Protein Identification LCMS->DataProc Quant Label-Free Quantification (LFQ) DataProc->Quant Stats Statistical Analysis (Volcano Plot) Quant->Stats Biomarkers Candidate Biomarkers Stats->Biomarkers Validation Targeted Proteomics (MRM/PRM) or Immunoassays (ELISA) Biomarkers->Validation

Workflow for LC-MS/MS-based Cancer Biomarker Discovery.

Application Note 3: CRISPR-Cas9 Mediated Drug Target Validation

Introduction: A critical step in drug development is validating that a small molecule inhibitor directly engages its intended target.[10] CRISPR-Cas9 genome-editing technology provides a powerful method for target validation by creating a cellular model that phenocopies the effect of potent and specific target inhibition. By comparing the cellular phenotype of a gene-knockout cell line to that of wild-type cells treated with an inhibitor, researchers can gain strong evidence of on-target activity.[10] This application note details a protocol for using CRISPR-Cas9 to validate the target engagement of a hypothetical inhibitor, Pcsk9-IN-12, in a human hepatocyte cell line.

Experimental Protocol:

Objective: To validate the on-target activity of a PCSK9 inhibitor by comparing its effect on LDLR levels in wild-type versus PCSK9 knockout HepG2 cells.

Materials:

  • Human hepatocellular carcinoma cell line (HepG2)

  • CRISPR-Cas9 system components (Cas9 nuclease and a specific guide RNA targeting the PCSK9 gene)

  • Lipofectamine for transfection

  • Puromycin for selection (if using a plasmid with a resistance marker)

  • Pcsk9-IN-12 inhibitor

  • Lysis buffer

  • Antibodies: anti-PCSK9, anti-LDLR, and anti-beta-actin

  • Western blot reagents and equipment

Procedure:

  • Generation of PCSK9 Knockout Cell Line:

    • Design and synthesize a guide RNA (gRNA) targeting a critical exon of the PCSK9 gene.

    • Co-transfect HepG2 cells with plasmids encoding Cas9 nuclease and the PCSK9-specific gRNA using lipofectamine.

    • Select transfected cells using puromycin.

    • Isolate single-cell clones and expand them.

    • Screen the clones for PCSK9 knockout by Western blot analysis of cell lysates.

  • Inhibitor Treatment:

    • Plate wild-type (WT) and validated PCSK9 knockout (KO) HepG2 cells in 6-well plates.

    • Treat the WT cells with increasing concentrations of Pcsk9-IN-12 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

    • Treat the PCSK9 KO cells with the vehicle control.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PCSK9, LDLR, and beta-actin (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the LDLR and PCSK9 band intensities to the beta-actin loading control.

    • Compare the LDLR levels in inhibitor-treated WT cells to the levels in untreated WT and PCSK9 KO cells.

Data Presentation:

Table 3: Effect of Pcsk9-IN-12 on Secreted PCSK9 Levels in Wild-Type HepG2 Cells

Pcsk9-IN-12 Concentration (nM)Secreted PCSK9 Level (% of Control)
0 (Vehicle)100%
185%
1052%
10015%
10005%

Note: Data are representative. IC50 for PCSK9 inhibition can be calculated from this dose-response curve.

Table 4: Comparison of LDLR Protein Levels in Wild-Type and PCSK9 KO Cells with Inhibitor Treatment

Cell TypeTreatmentRelative LDLR Protein Level
Wild-Type HepG2Vehicle1.0
Wild-Type HepG2100 nM Pcsk9-IN-123.5
PCSK9 KO HepG2Vehicle3.8

Note: Data are representative. A similar increase in LDLR levels in inhibitor-treated WT cells and untreated KO cells indicates on-target activity.

Application Note 4: Predicting Drug-Induced Liver Injury (DILI) with a Human Liver-Chip

Introduction: Drug-induced liver injury (DILI) is a major cause of clinical trial failures and post-market drug withdrawal.[5][6] Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human hepatotoxicity. Organ-on-a-Chip technology, specifically the Liver-Chip, has emerged as a powerful tool that recapitulates the microarchitecture and function of the human liver, offering a more predictive in vitro model for toxicology assessment.[1][6] This application note describes a protocol for assessing the DILI potential of various compounds using a human Liver-Chip.

Experimental Protocol:

Objective: To assess the hepatotoxicity of a panel of drugs by measuring changes in liver-specific biomarkers in a human Liver-Chip model.

Materials:

  • Human Liver-Chips (e.g., from Emulate, Inc.) containing primary human hepatocytes, liver sinusoidal endothelial cells, Kupffer cells, and stellate cells.[6]

  • Perfusion medium and supplements.

  • Test compounds (e.g., Acetaminophen, Bosentan, Tolcapone).

  • ELISA kits for human albumin and Alanine Aminotransferase (ALT).

  • Cell viability assay reagents (e.g., CellTiter-Glo).

Procedure:

  • Chip Seeding and Culture:

    • Seed the different liver cell types into the two microfluidic channels of the Liver-Chip according to the manufacturer's protocol.[6]

    • Culture the chips under continuous perfusion for 5-7 days to allow for tissue maturation and stabilization of liver functions (e.g., albumin production).

  • Compound Dosing:

    • Prepare a range of concentrations for each test compound in the perfusion medium. The concentrations should bracket the known human plasma Cmax.

    • Introduce the compound-containing medium into the perfusion system and expose the Liver-Chips for a defined period (e.g., 7 days).

  • Endpoint Analysis:

    • Daily Effluent Collection: Collect the effluent from the chips daily to measure secreted biomarkers.

    • Albumin Measurement: Quantify the daily production of albumin using an ELISA kit as a measure of hepatocyte function.

    • ALT Measurement: Measure the release of ALT into the effluent using an ELISA kit as an indicator of hepatocellular injury.

    • Cell Viability: At the end of the experiment, lyse the cells in the chip and measure ATP levels using a luminescent cell viability assay to determine cytotoxicity.

  • Data Analysis:

    • Plot the daily albumin production and ALT release over the course of the experiment for each compound concentration.

    • Calculate the IC50 value for the reduction in albumin production and the EC50 for the increase in ALT release.

    • Determine the IC50 for cytotoxicity from the end-point viability assay.

    • Compare the toxic concentrations to the human Cmax to assess the DILI risk.

Data Presentation:

Table 5: Hepatotoxicity Assessment of 12 DILI-Associated Drugs in a Human Liver Organoid Screening Platform

CompoundIC50 (µM)
Acetaminophen8.5
Bosentan2.2
Chlorpromazine0.4
Cyclosporine A0.9
Diclofenac1.5
Erythromycin12.3
Fialuridine (FIAU)0.02
Ketoconazole0.7
Nefazodone0.3
Tacrine1.1
Tolcapone0.6
Troglitazone0.5

Note: This table presents representative IC50 values for cell viability loss from a high-throughput screening of human liver organoids with known DILI-associated drugs, demonstrating the utility of such platforms for hepatotoxicity risk assessment.[3]

Table 6: Predictive Performance of the Human Liver-Chip for DILI

MetricPerformance
True Positives13
True Negatives3
False Positives0
False Negatives2
Sensitivity 87%
Specificity 100%

Note: This table summarizes the performance of the Liver-Chip in predicting DILI for a blinded set of 27 drugs, demonstrating high sensitivity and specificity.

References

Application Notes and Protocols for Benzofuran Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzofuran as a versatile intermediate in medicinal chemistry. The benzofuran scaffold is a prominent heterocyclic core structure found in numerous biologically active compounds and serves as a valuable building block for the development of novel therapeutic agents.[1][2] This guide covers its application in the synthesis of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental methodologies, and mechanistic insights.

Introduction to Benzofuran as a Privileged Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is considered a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The rigid, planar structure of the benzofuran ring system provides a robust scaffold for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets.

Application in Anticancer Drug Discovery

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, presented as half-maximal inhibitory concentration (IC50) values.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Aroylbenzofurans (5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanoneMolt/4 (Leukemia)<1[1]
(5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanoneCEM (Leukemia)<1[1]
(5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanoneHeLa (Cervical Carcinoma)<1[1]
Benzofuran-Chalcone Hybrids Derivative 3 HCT-116 (Colon Carcinoma)1.71[5]
Derivative 3 HT-29 (Colon Carcinoma)7.76[5]
Halogenated Benzofurans Compound 3 HeLa (Cervical Carcinoma)1.136[6]
Compound 5 (Fluorinated)Not Specified0.43[6]
Benzofuran-N-Aryl Piperazine Hybrids Hybrid 16 A549 (Lung Carcinoma)0.12[6]
Hybrid 16 SGC7901 (Gastric Cancer)2.75[6]
Benzofuran-LSD1 Inhibitors Compound 17i H460 (Lung Cancer)2.06[7]
Compound 17i MCF-7 (Breast Cancer)2.90[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Benzofuran derivatives

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Some benzofuran-chalcone hybrids have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway inhibition.

mTOR Signaling Pathway:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR pathway is common in many cancers.

mTOR_Signaling GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis

mTOR signaling pathway inhibition.

Application in Antimicrobial Drug Discovery

Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives

The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives, presented as minimum inhibitory concentration (MIC) values.

Compound ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Benzofuran Ketoximes Benzofuran ketoxime 38 Staphylococcus aureus0.039[10]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[10]
Hydroxylated Benzofurans Compound 15 Various bacterial strains0.78-3.12[2]
Compound 16 Various bacterial strains0.78-3.12[2]
Benzofuran-Pyrazole Hybrids Compound 9 E. coli2.50[11]
Compound 10 S. aureus5.20[11]
5-Nitrobenzofuran Derivatives Compound 6h E. coli-[12]
Compound 6h S. aureus-[12]

Note: Some references did not provide specific MIC values but indicated significant activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Benzofuran derivatives

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzofuran derivatives in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye or a microplate reader.

Mechanism of Antimicrobial Action

One of the key mechanisms of action for antimicrobial benzofuran derivatives is the inhibition of bacterial DNA gyrase.

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for the survival of bacteria.[2] Benzofuran-pyrazole hybrids have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[2]

DNA_Gyrase_Inhibition Benzofuran Benzofuran-Pyrazole Hybrid DNAGyraseB DNA Gyrase B (ATPase activity) Benzofuran->DNAGyraseB Inhibition ADP ADP + Pi DNAGyraseB->ADP Supercoiling DNA Negative Supercoiling DNAGyraseB->Supercoiling ATP ATP ATP->DNAGyraseB Replication Bacterial DNA Replication Supercoiling->Replication Synthesis_Aroylbenzofuran Start 2-Bromo-5-hydroxy- benzaldehyde Step1 Condensation with α-bromoacetophenone Start->Step1 Intermediate 2-Aroyl-4-bromo- 5-hydroxybenzofuran Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 Product 2-Aroyl-4-phenyl- 5-hydroxybenzofuran Step2->Product

References

Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of novel agrochemicals. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring imparts unique properties to the molecule, such as increased metabolic stability, lipophilicity, and enhanced biological activity. These characteristics make it an attractive starting material for the development of potent and effective herbicides, insecticides, and fungicides.[1] While specific commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its application in the discovery and optimization of new active ingredients is a key area of research.

This document provides a detailed protocol for the synthesis of a hypothetical, yet representative, amide-based herbicide, herein named "Gemini-Herbicide," using this compound as the starting material. The protocols and data presented are based on established chemical principles and analogous reactions reported in the scientific literature.

Data Presentation

Physicochemical Properties of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
This compoundthis compoundC₁₀H₆F₆O₂272.15Starting Material
N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide)Gemini-Herbicide (Structure to be generated based on reaction)C₁₂H₁₁F₆NO299.21Hypothetical Herbicide (Product)
Ethylamine (70% in water)EthylamineC₂H₇N45.08Reactant
Thionyl chlorideThionyl chlorideSOCl₂118.97Activating Agent
Representative Quantitative Data for the Synthesis of Gemini-Herbicide
ParameterValue
Starting Material Mass2.72 g (10 mmol)
Yield of Acyl Chloride~95% (assumed)
Yield of Gemini-Herbicide85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Experimental Protocols

Synthesis of N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide)

This protocol describes a two-step synthesis involving the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 2-(2,4-bis(trifluoromethyl)phenyl)acetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(2,4-bis(trifluoromethyl)phenyl)acetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Step 2: Synthesis of N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide (Gemini-Herbicide)

Materials:

  • 2-(2,4-Bis(trifluoromethyl)phenyl)acetyl chloride (from Step 1)

  • Ethylamine (70% solution in water)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath (0°C).

  • In a separate beaker, dilute ethylamine (2.2 eq) with DCM.

  • Slowly add the diluted ethylamine solution to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide.

Proposed Mode of Action and Signaling Pathway

Many herbicides with a phenylacetamide core structure are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of plant waxes, cutin, and suberin, which are crucial for preventing water loss and protecting against environmental stresses.

Proposed Mechanism: Gemini-Herbicide is hypothesized to act as an inhibitor of VLCFA elongase enzymes. This inhibition disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to a cascade of physiological effects that ultimately result in weed death.

Signaling Pathway Diagram

Mode_of_Action A Gemini-Herbicide (Applied) B Plant Uptake & Translocation A->B C VLCFA Elongase Complex B->C Targets D Inhibition of Elongase Activity C->D Inhibited by Gemini-Herbicide L >C18-CoA (VLCFAs) C->L Product E Disruption of VLCFA Synthesis D->E F Impaired Cuticle & Wax Formation E->F H Inhibition of Cell Division & Growth E->H G Increased Water Loss & Susceptibility to Stress F->G I Weed Death G->I H->I J Malonyl-CoA J->C Substrate K C18-CoA K->C Substrate

Caption: Proposed mode of action for Gemini-Herbicide.

Synthetic Workflow Diagram

Synthesis_Workflow start 2,4-Bis(trifluoromethyl) phenylacetic acid reagent1 SOCl₂, DMF (cat.) DCM, Reflux intermediate 2-(2,4-Bis(trifluoromethyl)phenyl) acetyl chloride start->intermediate Step 1: Acyl Chloride Formation reagent1->intermediate reagent2 Ethylamine DCM, 0°C to RT product_crude Crude Gemini-Herbicide intermediate->product_crude Step 2: Amidation reagent2->product_crude workup Aqueous Workup (H₂O, NaHCO₃, Brine) product_crude->workup purification Purification (Recrystallization or Chromatography) workup->purification product_final Pure Gemini-Herbicide (N-ethyl-2-(2,4-bis(trifluoromethyl)phenyl)acetamide) purification->product_final

Caption: Synthetic workflow for Gemini-Herbicide.

References

Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2,4-Bis(trifluoromethyl)phenylacetic acid and its derivatives, particularly in the context of developing anti-inflammatory agents. This document includes detailed protocols for relevant biological assays, a proposed synthetic route for a key intermediate, and a summary of relevant quantitative data.

Introduction

This compound is a fluorinated organic compound with significant potential as a building block in medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive scaffold for the design of novel therapeutics. Its primary application lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors.

Application: Synthesis of a Celecoxib Analogue Intermediate

Derivatives of this compound are valuable precursors for the synthesis of selective COX-2 inhibitors, a class of drugs that includes celecoxib. These inhibitors are effective in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1] The 2,4-bis(trifluoromethyl)phenyl moiety can be incorporated into a celecoxib-like structure to potentially enhance its pharmacological properties.

A key intermediate in the synthesis of such analogues is the corresponding acetophenone. The following protocol outlines a proposed synthetic route to obtain 1-[2,4-bis(trifluoromethyl)phenyl]ethanone, a direct precursor for the synthesis of a celecoxib analogue. This method is adapted from a procedure for a similar compound.

Proposed Synthesis of 1-[2,4-bis(trifluoromethyl)phenyl]ethanone

This protocol describes the synthesis of 1-[2,4-bis(trifluoromethyl)phenyl]ethanone from the commercially available 2,4-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by acetylation.

Materials:

  • 2,4-Bis(trifluoromethyl)bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium turnings

  • Iodine (crystal)

  • Acetic anhydride

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2,4-bis(trifluoromethyl)bromobenzene (1 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acetylation:

    • In a separate flask under an inert atmosphere, cool a solution of acetic anhydride (1.5 eq) in anhydrous diethyl ether to 0 °C.

    • Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-[2,4-bis(trifluoromethyl)phenyl]ethanone.[2]

Biological Activity and Relevant Assays

Compounds derived from this compound, particularly celecoxib analogues, are expected to exhibit anti-inflammatory properties through the inhibition of the COX-2 enzyme. The following are standard protocols to evaluate the efficacy of these compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency and selectivity of a test compound to inhibit the COX-1 and COX-2 isozymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, SC-560)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor solutions to the respective wells. For control wells, add DMSO vehicle.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally to different groups of rats.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Determine the ED50 value (the dose that causes 50% inhibition of edema) if a dose-response study is conducted.

Data Presentation

The following table summarizes the inhibitory activities of celecoxib and indomethacin, which can be used as reference standards when evaluating new compounds derived from this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)In vivo Anti-inflammatory Activity (ED50, mg/kg)
Celecoxib150.0410.8 (rat paw edema)
Indomethacin0.11.75 (rat paw edema)

Note: IC50 and ED50 values can vary depending on the specific assay conditions and animal models used.

Visualizations

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib analogues) COX2_Inhibitors->COX2 inhibit

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the key steps involved in determining the in vitro COX inhibitory activity of a test compound.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrates) Start->Prepare_Reagents Prepare_Compounds Prepare Test and Reference Compound Dilutions Start->Prepare_Compounds Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Heme) Prepare_Reagents->Plate_Setup Add_Inhibitors Add Inhibitors/Vehicle to Wells Prepare_Compounds->Add_Inhibitors Plate_Setup->Add_Inhibitors Incubate Pre-incubate at 37°C Add_Inhibitors->Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 590 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Logical Relationship for Anti-inflammatory Drug Screening

The following diagram illustrates the logical progression from compound synthesis to in vivo efficacy testing for a potential anti-inflammatory drug.

Drug_Screening_Logic Synthesis Synthesis of Celecoxib Analogue In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Synthesis->In_Vitro_Screening Potency_Selectivity Determine Potency (IC50) and Selectivity In_Vitro_Screening->Potency_Selectivity Lead_Selection Lead Compound Selection Potency_Selectivity->Lead_Selection Lead_Selection->Synthesis Low Potency/ Selectivity In_Vivo_Testing In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Lead_Selection->In_Vivo_Testing Potent & Selective Efficacy_Confirmed Anti-inflammatory Efficacy Confirmed In_Vivo_Testing->Efficacy_Confirmed

Caption: Logical workflow for anti-inflammatory drug screening.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors from Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a primary focus for targeted drug discovery. Phenylacetic acid and its derivatives, especially phenylacetamides, have emerged as a versatile scaffold for the development of potent kinase inhibitors. The phenylacetamide core allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors derived from phenylacetic acid. It includes synthetic procedures, quantitative biological data for specific compounds, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory and Cytotoxic Activity

The following tables summarize the biological activity of representative phenylacetamide-based kinase inhibitors. These compounds are derivatives of phenylacetic acid, typically synthesized via an amide coupling reaction.

Table 1: Cytotoxic IC₅₀ Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives in Cancer Cell Lines. [2]

Compound IDR Group (Substitution on N-phenyl ring)MCF-7 (μM)PC3 (μM)
2a 2-nitro> 100> 100
2b 3-nitro> 10052
2c 4-nitro10080
2d 2-methoxy> 100> 100
2e 3-methoxy> 100> 100
2f 4-methoxy> 100> 100
Imatinib (Reference Drug)9840

Table 2: Cytotoxic IC₅₀ Values of (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161). [1]

Compound IDCell LineIC₅₀ (nM)
KIM-161 HCT116 (Colon Cancer)294
KIM-161 HL60 (Leukemia)362

Table 3: Kinase Profile of KIM-161. [1]

Kinase FamilyEffect
BRKDownregulated
FLTDownregulated
JAKDownregulated

Experimental Protocols

Protocol 1: General Synthesis of Phenylacetamide Scaffolds from Phenylacetic Acid

This two-step protocol outlines the conversion of a substituted phenylacetic acid to a phenylacetamide, a common core structure in the kinase inhibitors discussed.

Step 1: Synthesis of Phenylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired phenylacetic acid derivative (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling to form Phenylacetamide Derivative [2]

  • Dissolve the desired aniline or benzylamine derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add a solution of the crude phenylacetyl chloride (1.1 eq) from Step 1 in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final phenylacetamide derivative.

Protocol 2: Synthesis of 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)[2]
  • Preparation of 2-(4-fluorophenyl)acetyl chloride: Following Protocol 1, Step 1, react 4-fluorophenylacetic acid with thionyl chloride to generate the corresponding acid chloride.

  • Amide Coupling: In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 2-(4-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction at room temperature overnight.

  • Work-up the reaction as described in Protocol 1, Step 2.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield compound 2b .

Protocol 3: In Vitro Kinase Assay (General Procedure)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • In a 96-well or 384-well plate, add the kinase assay buffer, the diluted test compound, and the specific peptide substrate for the target kinase.

  • Initiate the kinase reaction by adding a solution of the purified kinase enzyme and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity. This is often done using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Protocol 4: Cell Viability (MTT) Assay[2]

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 General Phenylacetamide Synthesis Workflow A Phenylacetic Acid Derivative C Phenylacetyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) B->C F Phenylacetamide Kinase Inhibitor C->F Amide Coupling D Amine Derivative D->F E Base (e.g., TEA) E->F

Caption: Generalized workflow for the synthesis of phenylacetamide kinase inhibitors.

G cluster_1 Signaling Pathways Downregulated by KIM-161 cluster_jak_stat JAK/STAT Pathway cluster_erk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Components cluster_other Other Kinases & Proteins KIM161 KIM-161 (Phenylacetamide Derivative) JAK JAK Family Kinases KIM161->JAK Inhibits STAT2 STAT2 KIM161->STAT2 Suppresses Signal ERK ERK1/2 KIM161->ERK Suppresses Signal GSK3 GSK-3α/β KIM161->GSK3 Suppresses Signal AMPK AMPKα1 KIM161->AMPK Downregulates Phosphorylation BRK BRK KIM161->BRK Downregulates FLT FLT Family Kinases KIM161->FLT Downregulates HSP27 HSP27 KIM161->HSP27 Suppresses Signal JAK->STAT2

Caption: Overview of signaling pathways modulated by the phenylacetamide inhibitor KIM-161.[1]

References

Application Notes and Protocols for 2,4-Bis(trifluoromethyl)phenylacetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetic acid is a fluorinated organic compound with significant potential as a key intermediate in the development of novel therapeutic agents.[1] Its unique structure, featuring two trifluoromethyl groups on the phenyl ring, imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, making it an attractive building block in medicinal chemistry. These characteristics are particularly relevant in the design of anti-inflammatory and analgesic drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound as a research compound, primarily focusing on its role as a precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 177952-39-5
Molecular Formula C₁₀H₆F₆O₂
Molecular Weight 272.15 g/mol
Appearance White to off-white crystalline solid
Purity ≥97%
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone. Poorly soluble in water.

Application: Synthesis of a Novel Celecoxib Analogue

This compound is an ideal starting material for the synthesis of novel analogues of celecoxib, a well-known selective COX-2 inhibitor. The trifluoromethyl groups can enhance the binding affinity and selectivity of the final compound for the COX-2 enzyme.

Representative Synthesis Scheme

The following scheme outlines a representative synthesis of a novel 1,5-diarylpyrazole COX-2 inhibitor starting from this compound.

Synthesis_Workflow A This compound C Acid Chloride Intermediate A->C 1 B Thionyl Chloride (SOCl₂) E 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one C->E 2 D Friedel-Crafts Acylation (e.g., with Anisole, AlCl₃) G 1-(4-methoxyphenyl)-4,4,4-trifluoro-3-(2,4-bis(trifluoromethyl)phenyl)butane-1,3-dione E->G 3 F Ethyl Trifluoroacetate, Base (e.g., NaH) J Novel Celecoxib Analogue G->J 4 H 4-Sulfamoylphenylhydrazine HCl I Cyclization

Caption: Synthetic workflow for a novel celecoxib analogue.

Experimental Protocols

Protocol 1: Synthesis of a Novel 1,5-Diarylpyrazole COX-2 Inhibitor

This protocol describes a plausible multi-step synthesis of a novel celecoxib analogue from this compound.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one

  • To a solution of this compound (1 eq.) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve the crude acid chloride and anisole (1.1 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C and add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding crushed ice, followed by 2M HCl.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one.

Step 2: Synthesis of 1-(4-methoxyphenyl)-4,4,4-trifluoro-3-(2,4-bis(trifluoromethyl)phenyl)butane-1,3-dione

  • To a suspension of sodium hydride (NaH) (1.5 eq.) in anhydrous tetrahydrofuran (THF), add a solution of 1-(4-methoxyphenyl)-2-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one (1 eq.) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate (1.2 eq.) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diketone can be used in the next step without further purification.

Step 3: Synthesis of the Novel Celecoxib Analogue

  • To a solution of the crude diketone from Step 2 in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq.).

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the novel celecoxib analogue.

  • Further purification can be achieved by recrystallization.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against the human COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add various concentrations of the test compound or celecoxib to the wells. Include a control well with DMSO only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and celecoxib.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table presents hypothetical, yet representative, in vitro COX inhibition data for the novel celecoxib analogue synthesized from this compound, compared to known NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Novel Analogue >1000.035>2857
Celecoxib 150.04375
Ibuprofen 133440.04

Data are representative and for illustrative purposes only.

Signaling Pathway

The anti-inflammatory effects of the synthesized celecoxib analogue are mediated through the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 catalyzed by COX2 COX-2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins converted to Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates PLA2->AA releases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Novel_Analogue Novel Celecoxib Analogue Novel_Analogue->COX2 inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound Intermediate1 Intermediate 1 (Acylation) Start->Intermediate1 Intermediate2 Intermediate 2 (Diketone formation) Intermediate1->Intermediate2 Final_Compound Final Compound (Novel Celecoxib Analogue) Intermediate2->Final_Compound Assay_Setup In Vitro COX-2 Assay Setup Final_Compound->Assay_Setup Test Compound Incubation Incubation with Enzyme and Substrate Assay_Setup->Incubation Data_Collection Measurement of PGE₂ Production Incubation->Data_Collection Analysis IC₅₀ Determination Data_Collection->Analysis

References

Application Notes and Protocols: Derivatization of the Phenylacetic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) and its derivatives are crucial structural motifs in a vast array of biologically active molecules.[1] This privileged scaffold is found in pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as in natural products and agrochemicals.[2][3][4] The ability to functionalize the phenylacetic acid core through various derivatization reactions allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles, making it a cornerstone in medicinal chemistry and drug discovery.[1]

These application notes provide a detailed overview of key derivatization reactions of the phenylacetic acid core, complete with experimental protocols and comparative data to guide researchers in the synthesis and exploration of novel PAA-based compounds.

Key Derivatization Reactions

The phenylacetic acid core offers several sites for chemical modification: the carboxylic acid group, the α-carbon, and the phenyl ring. The most common derivatization strategies focus on the carboxylic acid moiety and functionalization of the aromatic ring.

Esterification: Synthesis of Phenylacetate Esters

Esterification of the carboxylic acid group is a fundamental transformation that can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. Phenylacetate esters are valuable intermediates and are sometimes used as prodrugs.

Experimental Protocol: Fischer Esterification of Phenylacetic Acid with p-Cresol [5]

This protocol describes the synthesis of p-cresyl phenylacetate using a solid acid catalyst.

  • Materials:

    • Phenylacetic acid (PAA)

    • p-Cresol

    • Al³⁺-montmorillonite nanoclay catalyst

    • Toluene

    • 5% Sodium hydroxide (NaOH) solution

    • Saturated brine solution

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and Al³⁺-montmorillonite nanoclay catalyst (0.5 g).

    • Add 30 mL of toluene as a solvent.

    • Reflux the reaction mixture for the desired time (e.g., 6 hours).

    • After cooling to room temperature, filter the mixture to separate the catalyst. Wash the catalyst twice with toluene.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer with 5% NaOH solution to remove unreacted phenylacetic acid, followed by water and then a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-cresyl phenylacetate.

    • The product can be further purified by column chromatography if necessary.

Quantitative Data Summary: Esterification with Substituted Phenols [5]

CatalystSubstituted PhenolSolventReaction Time (h)Yield (%)
Al³⁺-montmorillonitep-CresolToluene6High
Zn²⁺-montmorillonitep-CresolToluene6Moderate
Mn²⁺-montmorillonitep-CresolToluene6Moderate
Fe³⁺-montmorillonitep-CresolToluene6Moderate
Cu²⁺-montmorillonitep-CresolToluene6Low
Al³⁺-montmorilloniteo-CresolToluene6Low

Note: Yields are qualitative as presented in the source. "High" and "Low" are relative terms based on the findings.

Amidation: Formation of Phenylacetamides

The amide bond is a cornerstone of peptide and protein chemistry and is present in a significant portion of all pharmaceutical drugs.[6] The conversion of phenylacetic acid to phenylacetamides is a key step in the synthesis of many active pharmaceutical ingredients.

Experimental Protocol: Nickel-Catalyzed Direct Amidation [6]

This protocol describes an eco-friendly direct amidation of phenylacetic acid and benzylamine derivatives.

  • Materials:

    • Phenylacetic acid derivative (2.0 mmol)

    • Benzylamine derivative (2.4 mmol)

    • Nickel(II) chloride (NiCl₂) (10 mol%)

    • Toluene (20 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • To a solution of the phenylacetic acid derivative (2.0 mmol) in toluene (20 mL), add NiCl₂ (10 mol%).

    • Stir the mixture at 80°C for 10 minutes.

    • Add the benzylamine derivative (2.4 mmol) to the reaction mixture.

    • Seal the vessel and stir the mixture for 20 hours at 110°C.

    • Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the solid with ethyl acetate.

    • Combine the filtrates and wash with 1 M HCl and then saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the product by flash column chromatography.

Quantitative Data Summary: Direct Amidation Yields [6][7]

Phenylacetic Acid DerivativeAmineCatalystSolventTemperature (°C)Time (h)Yield (%)
Phenylacetic acidBenzylamineNiCl₂Toluene1102091
Phenylacetic acidBenzylamine-TolueneReflux-91
Phenylacetic acidValine methyl ester HCl-Toluene--88
Reduction to 2-Phenylethanol

The reduction of the carboxylic acid group of phenylacetic acid to an alcohol yields 2-phenylethanol, a valuable compound in the fragrance industry and a useful synthetic intermediate.[8]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄) [9]

This is a classic method for the reduction of carboxylic acids.

  • Materials:

    • Phenylacetic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dilute sulfuric acid or hydrochloric acid

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of phenylacetic acid in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solid (aluminum salts) and wash it thoroughly with ether.

    • Combine the organic filtrates, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 2-phenylethanol.

Biocatalytic Reduction [10][11]

Recent advances have enabled the biocatalytic conversion of L-phenylalanine to 2-phenylethanol with high conversion rates.[10][11]

SubstrateBiocatalystProductConversion (%)
L-Phenylalanine (50 mM)Recombinant E. coli2-Phenylethanol97
Ring Functionalization: Meta-C-H Arylation

Direct functionalization of the phenyl ring of phenylacetic acid provides a powerful tool for rapidly diversifying the core structure. Recent methodologies have enabled selective C-H activation at the meta-position, which is traditionally challenging to achieve.[12][13][14]

Experimental Protocol: Palladium-Catalyzed Meta-C-H Arylation [14]

  • Materials:

    • 2-Methyl phenylacetic acid (0.1 mmol)

    • Aryl iodide (2.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Potassium phosphate (K₂HPO₄) (2.0 equiv)

    • Silver carbonate (Ag₂CO₃) (0.75 equiv)

    • NBE-CO₂Me (1.5 equiv)

    • Ligand L18 (20 mol %)

    • Hexafluoroisopropanol (HFIP) (1.0 mL)

  • Procedure:

    • Combine 2-methyl phenylacetic acid, aryl iodide, Pd(OAc)₂, K₂HPO₄, Ag₂CO₃, NBE-CO₂Me, and ligand L18 in a reaction vessel.

    • Add HFIP as the solvent.

    • Heat the reaction mixture at 100°C for 24 hours.

    • After cooling, the product can be isolated and purified using standard chromatographic techniques.

Quantitative Data Summary: Meta-C-H Arylation Yields [14]

Phenylacetic Acid SubstrateArylating AgentYield (%)
Phenylacetic acid1-iodo-2-nitrobenzene85 (mono- and di-arylated mixture)
2-Methylphenylacetic acid1-iodo-2-nitrobenzene82
3-Methoxyphenylacetic acid1-iodo-2-nitrobenzene85

Visualizing Derivatization Workflows

The following diagrams illustrate the logical flow of the described derivatization reactions.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes PAA Phenylacetic Acid Core Esterification Esterification (+ Alcohol, Acid Catalyst) PAA->Esterification Amidation Amidation (+ Amine, Coupling Agent/Catalyst) PAA->Amidation Reduction Reduction (e.g., LiAlH4) PAA->Reduction RingFunc Ring Functionalization (e.g., C-H Activation) PAA->RingFunc Ester Phenylacetate Esters Esterification->Ester Amide Phenylacetamides Amidation->Amide Alcohol 2-Phenylethanols Reduction->Alcohol RingDeriv Ring-Functionalized PAA RingFunc->RingDeriv

Caption: General derivatization pathways of the phenylacetic acid core.

Amidation_Pathway cluster_methods Amidation Methods start Start: Phenylacetic Acid + Amine direct Direct Catalytic Amidation (e.g., NiCl2) start->direct coupling Coupling Agent-Mediated (e.g., Carbodiimides) start->coupling activation Carboxylic Acid Activation (e.g., Acyl Halide) start->activation product Phenylacetamide Product direct->product High atom economy By-product: Water coupling->product Stoichiometric waste activation->product Generates by-products

Caption: Methodologies for phenylacetamide synthesis.

Applications in Drug Development

Derivatives of phenylacetic acid are prevalent in pharmaceuticals, demonstrating a wide range of therapeutic activities.

  • NSAIDs: The substitution pattern on the phenyl ring is critical for the anti-inflammatory activity of drugs like diclofenac and felbinac.[2]

  • Antibiotics: The phenylacetamido group is a key structural feature of Penicillin G.[3][4]

  • hPPAR Agonists: Phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets for metabolic diseases.[15]

  • Hyperammonemia Treatment: Phenylacetic acid itself is used to treat hyperammonemia by facilitating the excretion of excess nitrogen.[4][16]

The synthetic versatility of the phenylacetic acid core, coupled with its proven track record in successful drug molecules, ensures its continued importance in the field of medicinal chemistry. The protocols and data presented here serve as a foundational guide for researchers aiming to explore this valuable chemical space.

References

Application Notes and Protocols for Advanced Polymers in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advanced polymers, particularly stimuli-responsive polymers, represent a cornerstone in modern material science, offering unprecedented control over the delivery of therapeutics. These "smart" materials can undergo significant physicochemical changes in response to specific environmental triggers, such as pH, temperature, or enzymes. This property allows for the targeted release of encapsulated drugs at the site of action, enhancing therapeutic efficacy while minimizing systemic side effects. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of pH-responsive polymeric nanoparticles for drug delivery applications.

Data Presentation: pH-Responsive Drug Release

The following tables summarize the quantitative data on the in vitro release of Doxorubicin (DOX), a common chemotherapeutic agent, from pH-responsive polymeric micelles. The data illustrates the triggered release profile in acidic environments, mimicking the tumor microenvironment (pH ~6.0) and endosomal/lysosomal compartments (pH ~5.0), as compared to physiological pH (7.4).

Table 1: Cumulative Release of Doxorubicin from pH-Responsive Polymeric Micelles [1]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.0 (%)Cumulative Release at pH 5.0 (%)
215.625.838.2
2427.158.379.5
4830.675.191.3

Table 2: Characterization of Doxorubicin-Loaded Polymeric Micelles [1][2]

ParameterValue
Drug Loading Content (DLC) (%)15.9
Entrapment Efficacy (EE) (%)60.4
Average Hydrodynamic Diameter (nm)114.3 - 137.4
Zeta Potential (mV) at pH 7.4-1.5
Zeta Potential (mV) at pH 6.0+8.2
Critical Micelle Concentration (CMC)4.5 mg/L

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Block Copolymers (PEG-b-PDEA)

This protocol describes the synthesis of a pH-responsive diblock copolymer, poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate) (PEG-b-PDEA), via Atom Transfer Radical Polymerization (ATRP).[2]

Materials:

  • Methoxy poly(ethylene glycol)-bromine (mPEG-Br) initiator

  • 2-(Diethylamino)ethyl methacrylate (DEA) monomer

  • Copper(I) bromide (CuBr) catalyst

  • 2,2'-Bipyridine (bpy) ligand

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Nitrogen gas

  • Methanol

  • Diethyl ether

Procedure:

  • Add mPEG-Br (0.50 g, 0.097 mmol), bpy (0.030 g, 0.194 mmol), and DEA monomer (0.78 mL, 3.88 mmol) to a Schlenk flask.

  • Dissolve the mixture in NMP (1.0 mL).

  • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

  • Under a nitrogen atmosphere, add the CuBr catalyst (0.013 mg, 0.097 mmol) to the solution.

  • Place the flask in an oil bath preheated to 60°C and stir for 24 hours.

  • Stop the reaction by exposing the solution to air and cooling to room temperature.

  • Dilute the polymer solution with methanol and precipitate the product by adding it dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum at room temperature.

  • Characterize the resulting PEG-b-PDEA block copolymer using Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Polymeric Nanoparticles

This protocol details the preparation of doxorubicin (DOX)-loaded nanoparticles using a nanoprecipitation method.[3]

Materials:

  • PEG-b-PDEA block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 12,000 g/mol )

Procedure:

  • Dissolve 10 mg of PEG-b-PDEA and a calculated amount of DOX·HCl in 250 µL of DMSO.

  • Add a molar excess of TEA to deprotonate the DOX·HCl to the hydrophobic DOX base.

  • Stir the solution for 2 hours at room temperature to ensure complete deprotonation.

  • Add this organic solution dropwise to 750 µL of PBS (pH 7.4) under constant stirring.

  • The rapid solvent change will induce the self-assembly of the amphiphilic block copolymers into drug-loaded nanoparticles.

  • Transfer the nanoparticle suspension to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the DMSO and unencapsulated drug. Change the dialysis buffer every 4-6 hours.

  • Filter the final solution through a 0.45 µm syringe filter to remove any large aggregates.

  • Determine the drug loading content (DLC) and entrapment efficiency (EE) using UV-Vis spectrophotometry.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to perform an in vitro drug release study from the prepared nanoparticles at different pH values.[1]

Materials:

  • DOX-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4, 6.0, and 5.0

  • Dialysis membrane (MWCO 12,000 g/mol )

  • Shaking incubator or water bath at 37°C

  • UV-Vis spectrophotometer

Procedure:

  • Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of the release medium (PBS at pH 7.4, 6.0, or 5.0) in a sealed container.

  • Place the container in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn medium with 1 mL of fresh release medium to maintain a constant volume.

  • Quantify the amount of DOX in the collected samples using a UV-Vis spectrophotometer at a wavelength of 485 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of the polymer nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Blank and DOX-loaded nanoparticles

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the blank nanoparticles and DOX-loaded nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation synthesis Synthesis of PEG-b-PDEA via ATRP characterization Characterization (NMR, GPC) synthesis->characterization drug_loading Drug Loading (Nanoprecipitation) characterization->drug_loading Characterized Polymer purification Purification (Dialysis) drug_loading->purification release_study Drug Release Study (pH 7.4, 6.0, 5.0) purification->release_study Purified Nanoparticles cytotoxicity_assay Cytotoxicity Assay (MTT Assay) purification->cytotoxicity_assay Purified Nanoparticles

Caption: Experimental workflow for the synthesis, formulation, and evaluation of pH-responsive drug-loaded nanoparticles.

signaling_pathway cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular (Acidic pH) micelle_stable Stable Micelle (Drug Encapsulated) protonation Protonation of PDEA Block micelle_stable->protonation Endocytosis destabilization Micelle Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release

Caption: Mechanism of pH-responsive drug release from PEG-b-PDEA micelles in the acidic intracellular environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,5-trifluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2,4,5-trifluorophenylacetic acid?

A1: Several common synthetic routes are employed, each with distinct advantages and challenges. These include:

  • Grignard Reagent Based Syntheses: These methods typically start from a trifluorinated benzene derivative, such as 1-bromo-2,4,5-trifluorobenzene or 2,4,5-trifluorobenzyl halide, to form a Grignard reagent, which is then reacted with a carbon source like carbon dioxide or diethyl oxalate.[1][2][3]

  • Willgerodt-Kindler Reaction: This route often begins with 1,2,4-trifluorobenzene, which undergoes a Friedel-Crafts acetylation to yield 2,4,5-trifluoroacetophenone. This intermediate is then converted to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to the desired acid.[4]

  • Cyanide-Mediated Synthesis: This pathway involves the chloromethylation of 1,2,4-trifluorobenzene to 2,4,5-trifluorobenzyl chloride, followed by a cyanation reaction to form 2,4,5-trifluorobenzyl cyanide, which is then hydrolyzed.[5][6] While effective, this route involves the use of highly toxic cyanide reagents, posing safety risks.[4]

  • Malonic Ester Synthesis: This approach utilizes the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by a series of reactions including hydrolysis, decarboxylation, reduction, and diazotization.[7][8]

Q2: What are the key applications of 2,4,5-trifluorophenylacetic acid?

A2: 2,4,5-Trifluorophenylacetic acid is a crucial intermediate in the pharmaceutical and agrochemical industries.[9] It is most notably a key precursor in the synthesis of sitagliptin, a medication used for the treatment of type II diabetes.[10][11] Its unique fluorinated structure can enhance the bioactivity and stability of target molecules.[12]

Q3: What are the typical physical properties and storage recommendations for 2,4,5-trifluorophenylacetic acid?

A3: 2,4,5-Trifluorophenylacetic acid is a white to off-white solid powder with a melting point between 121-125 °C.[10][13] It is insoluble in water but soluble in organic solvents like alcohols and chloroform.[10] For optimal shelf life, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Troubleshooting Guides

Issue 1: Low Yield in Grignard-Based Syntheses
Potential Cause Troubleshooting Step
Incomplete Grignard Reagent Formation Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as even trace amounts of water can quench the Grignard reagent.[14] If the reaction is slow to initiate, gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[14]
Side Reactions of the Grignard Reagent A common side reaction is the coupling of the Grignard reagent with unreacted starting material, forming biphenyl derivatives.[14] This can be minimized by the slow, controlled addition of the halide to the magnesium suspension. Maintain the recommended reaction temperature to avoid favoring side product formation.
Inefficient Carbonation When using carbon dioxide, ensure it is dry. Pass the gas through a drying agent before introducing it to the reaction mixture. For solid CO2 (dry ice), use a freshly crushed, high-purity source to minimize water contamination.
Suboptimal Reaction Temperature For the reaction of 1-bromo-2,4,5-trifluorobenzene with magnesium chloride and allyl bromide, a temperature range of -25 to 5 °C is preferred during mixing.[1]
Issue 2: Poor Yield in the Willgerodt-Kindler Reaction Step
Potential Cause Troubleshooting Step
Incomplete Reaction The Willgerodt-Kindler reaction can be slow. Ensure the reaction is heated to the appropriate temperature (typically 90-110 °C in a solvent like N,N-dimethylformamide) and for a sufficient duration.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4,5-trifluoroacetophenone) is consumed.[4]
Suboptimal Reagent Stoichiometry The molar ratios of sulfur and the amine (e.g., dimethylamine hydrochloride or morpholine) are critical.[4][15] An excess of these reagents is often used to drive the reaction to completion. Refer to established protocols for optimized ratios.
Difficult Hydrolysis of the Thioamide The hydrolysis of the intermediate thio-2,4,5-trifluorophenylacetamide to the final acid requires strong acidic or basic conditions and heating.[4] A mixture of 70% ethanol and 50% sodium hydroxide solution at reflux for 4-5 hours is an effective method.[4]
Issue 3: Difficulties with Product Purification
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials or Intermediates After the final hydrolysis step, the crude product is typically precipitated by acidifying the reaction mixture to a pH of 1-2 with a dilute acid like hydrochloric acid.[4]
Impurities Affecting Crystallization Recrystallization is a common and effective method for purifying the final product. A 60% ethanol-water mixture is reported to yield a refined product.[4] Toluene can also be used for recrystallization to obtain white crystals.[16]
Oily Product Instead of Solid If the product oils out during precipitation or recrystallization, try adding a small amount of pure seed crystal to induce crystallization. Alternatively, redissolve the oil in a suitable solvent and attempt the precipitation or recrystallization again under slightly different conditions (e.g., slower cooling, different solvent system).

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,4,5-Trifluorophenylacetic Acid

Synthetic Route Starting Material Key Reagents Reported Yield Key Advantages Key Disadvantages Reference
Grignard & Allylation1-Bromo-2,4,5-trifluorobenzeneMgCl₂, Allyl bromide, RuCl₃, NaIO₄HighRapid, cost-efficient, two-step process.Requires specific catalysts and oxidative cleavage.[1]
Grignard & Carbonation2,4,5-Trifluorobenzyl halideMg, CO₂High PurityShort synthesis route, mild conditions, uses readily available CO₂.Grignard reagents are moisture-sensitive.[2]
Willgerodt-Kindler1,2,4-TrifluorobenzeneAcetyl chloride, AlCl₃, Sulfur, Dimethylamine HCl, NaOH80% (final step)Simple and efficient, suitable for industrial production.Multi-step process, requires careful control of reaction conditions.[4]
Cyanation & Hydrolysis1,2,4-TrifluorobenzenePolyformaldehyde, Chlorinating agent, NaCN, HCl99.5% (hydrolysis step)Short synthesis path, high product purity.Uses highly toxic cyanide, posing safety risks.[5]
Malonic Ester Synthesis2,4,5-TrifluoronitrobenzeneDiethyl malonate, NaOH, H₂SO₄, Fe/Acetic AcidHigh overall yieldUtilizes readily available and inexpensive raw materials, mild reaction conditions.Multi-step synthesis with several intermediates.[7]
Friedel-Crafts Alkylation1,2,4-TrifluorobenzeneEthylene oxide, AlCl₃, H₂O₂HighSimple process, good selectivity, high safety.Requires careful handling of ethylene oxide and peroxide.[17]

Experimental Protocols

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

This protocol is based on the method described in patent CN101244994A.[4]

Step 1: Preparation of 2,4,5-Trifluoroacetophenone

  • In a reaction vessel under an inert atmosphere, combine 1,2,4-trifluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add an acetylating agent (e.g., acetyl chloride) while maintaining a controlled temperature.

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Work up the reaction by pouring it into an ice-water mixture and extracting the product with a suitable organic solvent.

  • Purify the 2,4,5-trifluoroacetophenone by distillation or recrystallization.

Step 2: Preparation of Thio-2,4,5-trifluorophenylacetamide

  • In a flask, combine 1 mole of 2,4,5-trifluoroacetophenone, 1.5 moles of sulfur, 1.5 moles of dimethylamine hydrochloride, and 1.5 moles of sodium acetate in 400 mL of N,N-dimethylformamide.[4]

  • Slowly heat the mixture to 100 °C and maintain for 3-4 hours, monitoring the disappearance of the starting material by TLC.[4]

  • Pour the cooled reaction mixture into an ice-water mixture to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the thioamide (reported yield: 90%).[4]

Step 3: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid

  • Combine 1 mole of the thio-2,4,5-trifluorophenylacetamide with a mixture of 70% ethanol (1 L) and 50% sodium hydroxide solution (200 mL).[4]

  • Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by TLC.[4]

  • After cooling, filter the reaction mixture.

  • Add water to the filtrate and adjust the pH to 1-2 with dilute hydrochloric acid to precipitate the crude product.[4]

  • Filter the solid and recrystallize from 60% ethanol to obtain pure 2,4,5-trifluorophenylacetic acid (reported yield: 80%).[4]

Protocol 2: Synthesis via Grignard Reagent and Carbonation

This protocol is based on the method described in patent CN101823952A.[2]

Step 1: Preparation of 2,4,5-Trifluorobenzyl Grignard Reagent

  • Under anhydrous conditions and an inert atmosphere, place magnesium metal in an anhydrous organic solvent (e.g., THF).

  • Slowly add a solution of 2,4,5-trifluorobenzyl halide (chloride or bromide) in the same solvent to the magnesium suspension. The molar ratio of the halide to magnesium can range from 1:1 to 1:10.[2]

  • The reaction can be initiated with or without an initiator. Maintain the reaction under controlled temperature until the magnesium is consumed.

Step 2: Carbonation and Acidification

  • Bubble dry carbon dioxide gas through the prepared Grignard reagent solution, or pour the Grignard solution over crushed dry ice.

  • After the reaction is complete, hydrolyze the resulting magnesium salt by adding an acidic aqueous solution (e.g., dilute HCl).

  • Extract the crude 2,4,5-trifluorophenylacetic acid with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.

  • Recrystallize the crude product to obtain pure 2,4,5-trifluorophenylacetic acid.[2]

Visualizations

Synthesis_Pathway_Willgerodt_Kindler cluster_0 Step 1: Friedel-Crafts Acetylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,4,5-Trifluoroacetophenone 2,4,5-Trifluoroacetophenone 1,2,4-Trifluorobenzene->2,4,5-Trifluoroacetophenone Acetyl Chloride, AlCl₃ Thio-2,4,5-trifluorophenylacetamide Thio-2,4,5-trifluorophenylacetamide 2,4,5-Trifluoroacetophenone->Thio-2,4,5-trifluorophenylacetamide Sulfur, Amine, Heat 2,4,5-Trifluorophenylacetic Acid 2,4,5-Trifluorophenylacetic Acid Thio-2,4,5-trifluorophenylacetamide->2,4,5-Trifluorophenylacetic Acid NaOH or Acid, H₂O, Heat

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Grignard_Synthesis_Pathway Start 2,4,5-Trifluorobenzyl Halide Grignard_Formation 1. Mg, Anhydrous Ether Start->Grignard_Formation Grignard_Reagent 2,4,5-Trifluorobenzyl Grignard Reagent Grignard_Formation->Grignard_Reagent Carbonation 2. CO₂ (Carbon Dioxide) Grignard_Reagent->Carbonation Intermediate_Salt Magnesium Salt Intermediate Carbonation->Intermediate_Salt Acidification 3. Acidic Workup (e.g., HCl) Intermediate_Salt->Acidification Final_Product 2,4,5-Trifluorophenylacetic Acid Acidification->Final_Product

Caption: Experimental workflow for Grignard-based synthesis.

Troubleshooting_Workflow Start Low Synthesis Yield Check_Starting_Materials Check Purity of Starting Materials & Reagents Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction_Conditions Analyze_Side_Products Analyze Byproducts (e.g., by GC-MS, NMR) Check_Reaction_Conditions->Analyze_Side_Products Optimize_Stoichiometry Adjust Reagent Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Purification_Issues Investigate Purification Step Optimize_Stoichiometry->Purification_Issues Recrystallization Optimize Recrystallization (Solvent, Temperature) Purification_Issues->Recrystallization Yes Success Yield Optimized Purification_Issues->Success No Chromatography Consider Column Chromatography Recrystallization->Chromatography Chromatography->Success

Caption: Logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Synthesis of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of fluorinated phenylacetic acids, providing potential causes and recommended actions to resolve them.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction due to inactive reagents or suboptimal conditions.[1] 2. Presence of water or other impurities quenching the reaction.[1] 3. Side reactions such as decarboxylation or defluorination.[2][3] 4. Poor solubility of starting materials.1. Ensure the quality and activity of reagents. Optimize reaction temperature, time, and catalyst loading.[1] 2. Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere.[1] 3. For α-fluorination, non-aqueous conditions can favor the desired product over decarboxylative fluorination.[3][4] The use of sodium dithionite can help avoid the removal of fluorine from the aromatic ring in some reduction reactions.[2] 4. Select an appropriate solvent system to ensure all reactants are sufficiently soluble.
Formation of Impurities/Byproducts 1. Over-fluorination or undesired regioisomers: Highly reactive fluorinating agent or harsh reaction conditions.[1] 2. Hydrolysis of intermediates: Presence of water during workup or purification.[5][6] 3. Willgerodt-Kindler side reactions: Formation of sulfur-containing byproducts and difficult-to-treat wastewater.[7] 4. Decarboxylative fluorination: Occurs in the presence of water when using certain fluorinating agents like Selectfluor.[3][4]1. Use a milder fluorinating agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time).[1] 2. Ensure anhydrous conditions during workup if intermediates are moisture-sensitive. 3. Consider alternative synthetic routes if purification from sulfur-containing impurities is problematic. Phase-transfer catalysis can improve efficiency and reduce reaction times.[8][9][10] 4. Perform the reaction under strictly non-aqueous conditions to promote the formation of α-fluoro-α-arylcarboxylic acids.[3][4]
Difficult Purification 1. Byproducts with similar polarity to the desired product.[1] 2. Residual high-boiling solvents or reagents. 3. Oily or non-crystalline product.1. Employ alternative purification techniques such as preparative HPLC or derivatization followed by purification and subsequent deprotection. Recrystallization from a suitable solvent system can also be effective.[11] 2. Use solvents with lower boiling points where possible and ensure complete removal under vacuum. 3. Attempt to form a salt of the carboxylic acid to induce crystallization.
Inconsistent Results 1. Variability in reagent quality or reaction setup. 2. Atmosphere control issues (e.g., presence of oxygen or moisture).1. Use reagents from a reliable source and ensure consistent reaction setup and stoichiometry. 2. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated phenylacetic acids?

A1: Several methods are commonly employed, each with its own advantages and challenges:

  • From Fluorinated Anilines: A multi-step process involving diazotization, addition to vinylidene chloride, and subsequent hydrolysis. This method is suitable for large-scale production due to readily available starting materials.[11]

  • Reduction of Fluorinated Mandelic Acids: This involves the reduction of the hydroxyl group of a mandelic acid derivative. However, this method may not be suitable for substrates with electron-withdrawing groups like fluorine.[2]

  • α-Fluorination of Phenylacetic Acid Derivatives: Direct fluorination at the alpha position can be achieved using electrophilic fluorinating agents like Selectfluor. The reaction conditions, particularly the presence of water, can determine the product outcome (α-fluorination vs. decarboxylative fluorination).[3][4]

  • Willgerodt-Kindler Reaction: This reaction converts a fluorinated acetophenone to the corresponding thioamide, which is then hydrolyzed to the phenylacetic acid. This method can be prone to side reactions and the formation of odorous sulfur byproducts.[7][12]

  • Palladium-Catalyzed Suzuki Coupling: This approach involves the coupling of an aryl boronic acid with an alkyl halide derivative. This can be an efficient method, though yields can be moderate and dependent on the electronic nature of the substituents.[13]

Q2: How can I avoid decarboxylation during the α-fluorination of a phenylacetic acid derivative?

A2: Decarboxylative fluorination is a common side reaction, especially when using reagents like Selectfluor in the presence of water.[3][4] To favor the desired α-fluorination, it is crucial to perform the reaction under strictly non-aqueous conditions.[3][4] A divergent strategy has been developed where the presence or absence of water can selectively lead to either decarboxylative fluorination or the formation of the α-fluoro-α-arylcarboxylic acid.[3]

Q3: What are the challenges associated with the hydrolysis step in the synthesis of fluorinated phenylacetic acids?

A3: The hydrolysis of precursors, such as nitriles or esters, to the final carboxylic acid can present challenges. For fluorinated compounds, the strong electron-withdrawing nature of fluorine can affect the reactivity of the functional group being hydrolyzed.[14] In some cases, harsh acidic or basic conditions are required, which can lead to undesired side reactions like defluorination of the aromatic ring.[2] The choice of solvent can also significantly impact the rate of hydrolysis.[5] Careful optimization of the reaction conditions (temperature, concentration of acid/base, and reaction time) is necessary to achieve a high yield of the desired product without significant degradation.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, working with fluorinating agents requires special care. Many fluorinating agents are toxic, corrosive, and can react violently with water. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle reagents under an inert atmosphere to prevent reactions with moisture and air.

  • Be aware of the specific hazards of the fluorinating agent being used by consulting its Safety Data Sheet (SDS). For example, while some modern electrophilic fluorinating agents like Selectfluor are solids and easier to handle than gaseous fluorine, they are still strong oxidizing agents.[15]

Experimental Protocols & Data

Representative Protocol: Synthesis of 4-Fluorophenylacetic Acid via Diazotization-Addition-Hydrolysis

This protocol is adapted from a patented method and is provided as an illustrative example.[11]

Step 1: Diazotization and Addition

  • In a reaction vessel, add 800g of 15% HCl and 250g of 4-fluoroaniline. Heat and stir until a clear solution is obtained.

  • Cool the mixture to -5 to 5 °C.

  • Add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride.

  • Slowly add a solution of 250g of vinylidene chloride in dichloromethane.

  • While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite.

  • Allow the reaction to proceed for 2 hours.

  • After completion, quench any excess nitrous acid.

  • Extract the product with dichloromethane and precipitate to obtain 1-(2,2,2-trichloroethyl)-4-fluorobenzene.

Step 2: Hydrolysis

  • The 1-(2,2,2-trichloroethyl)-4-fluorobenzene intermediate is hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.

  • After the reaction is complete, add water for extraction.

  • Separate the solid product and purify by recrystallization from a suitable solvent such as toluene or dichloromethane.[11]

Comparative Yields for Different Synthetic Methods
Synthetic MethodExample ProductReported YieldReference
Diazotization-Addition-Hydrolysis4-Fluorophenylacetic AcidHigh (exact % not specified)[11]
Reduction of Mandelic Acid2,4,5-Trifluorophenylacetic acid83%[2]
Suzuki CouplingFluoro phenyl acetic acid derivative20%[13]
Hydrolysis of Methyl Ester2,3-Difluorophenylacetic acid72%[2]
Willgerodt-Kindler (PTC)Phenylacetic acidsGood to Excellent[8][10]

Visualized Workflows

Below are diagrams illustrating key experimental workflows and logical relationships in the synthesis of fluorinated phenylacetic acids.

experimental_workflow_diazotization cluster_step1 Step 1: Diazotization & Addition cluster_step2 Step 2: Hydrolysis A 4-Fluoroaniline B Diazotization (-5 to 5 °C) A->B HCl, NaNO2 C Addition to Vinylidene Chloride B->C CuCl, CH2Cl2 D 1-(2,2,2-trichloroethyl)- 4-fluorobenzene C->D E Hydrolysis D->E F 4-Fluorophenylacetic Acid E->F Acidic conditions G Purification (Recrystallization) F->G H Final Product G->H

Caption: General workflow for the synthesis of 4-fluorophenylacetic acid.

decision_tree_fluorination start α-Fluorination of Phenylacetic Acid with Selectfluor condition Reaction Medium? start->condition aqueous Aqueous condition->aqueous Water Present nonaqueous Non-Aqueous condition->nonaqueous No Water product1 Decarboxylative Fluorination Product aqueous->product1 product2 α-Fluoro-α-aryl- acetic Acid nonaqueous->product2

Caption: Solvent-dependent selectivity in α-fluorination.

References

Technical Support Center: 2,4-Bis(trifluoromethyl)phenylacetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Bis(trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound.

ProblemPotential CauseSuggested Solution
Recrystallization
Oiling out instead of crystallizingThe compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.
No crystal formation upon coolingThe solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the acid and then allow it to cool again.
Poor recovery of the compoundThe compound has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are coloredColored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
Poor separation of the desired compoundThe mobile phase polarity is either too high or too low.Optimize the mobile phase composition by testing different solvent ratios (e.g., hexane/ethyl acetate with a small amount of acetic acid) using Thin Layer Chromatography (TLC) first.
Tailing of the acidic compound on the silica gel columnStrong interaction between the carboxylic acid group and the acidic silica gel.Add a small percentage of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Compound is not eluting from the columnThe mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly retained compounds, a solvent system like dichloromethane/methanol may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: While specific solvent systems for this exact compound are not extensively published, suitable solvents can be determined through small-scale solubility tests. Common choices for substituted phenylacetic acids include mixed solvent systems like hexane/ethyl acetate, toluene, or aqueous alcohol mixtures (e.g., ethanol/water). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q3: What are the likely impurities in a sample of this compound?

A3: Potential impurities depend on the synthetic route. If synthesized from 2,4-bis(trifluoromethyl)benzyl cyanide, unreacted starting material or the corresponding amide intermediate could be present. If a malonic ester synthesis is used, residual malonic acid or its esters might be impurities.[1]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude acid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid (e.g., 0.5-1%) to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Remove insoluble impurities Crystallization Cool to Crystallize Hot_Filtration->Crystallization Filtration_Wash Filter and Wash Crystallization->Filtration_Wash Pure_Product Pure Crystalline Product Filtration_Wash->Pure_Product Troubleshooting_Tree Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography Oiling_Out Oiling Out Recrystallization->Oiling_Out No_Crystals No Crystals Form Recrystallization->No_Crystals Poor_Separation Poor Separation Chromatography->Poor_Separation Tailing Peak Tailing Chromatography->Tailing Slow_Cooling Use Slower Cooling / Co-solvent Oiling_Out->Slow_Cooling Concentrate Concentrate Solution No_Crystals->Concentrate Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Mobile_Phase Add_Acid Add Acid to Mobile Phase Tailing->Add_Acid

References

Technical Support Center: Synthesis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to phenylacetic acid and its derivatives?

A1: The most common and versatile methods for synthesizing phenylacetic acid and its derivatives include:

  • Hydrolysis of Benzyl Cyanides: A classic and reliable method that can be performed under acidic or basic conditions.[1]

  • Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method that utilizes carbon monoxide to introduce the carboxylic acid moiety.[1][2]

  • Grignard Reaction with Benzyl Halides: This method involves the formation of a Grignard reagent from a benzyl halide, followed by carboxylation with dry ice (solid CO2).[1][3]

  • Willgerodt-Kindler Reaction of Acetophenones: A unique rearrangement reaction that converts acetophenones to the corresponding phenylacetamides or thioamides, which can then be hydrolyzed to the carboxylic acid.[4]

Q2: How can I purify my crude phenylacetic acid derivative?

A2: Purification of crude phenylacetic acid derivatives typically involves one or more of the following techniques:

  • Recrystallization: This is a common method for purifying solid derivatives. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.

  • Distillation: For liquid derivatives, distillation under reduced pressure can be an effective purification method.[5]

  • Acid-Base Extraction: Phenylacetic acids can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer is then acidified to precipitate the pure acid.

Q3: What are some common side reactions to be aware of during the synthesis of phenylacetic acid derivatives?

A3: Depending on the synthetic route, several side reactions can occur:

  • In Grignard reactions: The formation of 1,2-diphenylethane (a Wurtz coupling product) can be a significant side reaction if the reaction becomes too vigorous.[3][6]

  • In the Willgerodt-Kindler reaction: The formation of various sulfur-containing byproducts, such as thiophenes and 1,2-dithiole derivatives, can occur.[7]

  • In the hydrolysis of benzyl cyanide: Incomplete hydrolysis can lead to the presence of phenylacetamide as an impurity.[3]

Troubleshooting Guides

Palladium-Catalyzed Carbonylation of Benzyl Halides
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a different palladium precursor or ligand.[2]
Poor quality of benzyl halideUse freshly purified benzyl halide. Impurities can poison the catalyst.
Insufficient CO pressureEnsure the reaction is performed under the recommended carbon monoxide pressure.[1]
Low Yield Suboptimal reaction temperatureOptimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while temperatures that are too high can lead to catalyst decomposition.[2]
Incorrect solventThe choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific substrate.
Presence of water or oxygenEnsure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of side products Catalyst decompositionUse a phosphine ligand to stabilize the palladium catalyst.[2]
Homocoupling of the benzyl halideLower the reaction temperature and ensure a sufficient CO pressure.
Grignard Reaction for Phenylacetic Acid Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Grignard reaction does not initiate Inactive magnesium surfaceActivate the magnesium turnings by adding a small crystal of iodine or by crushing them under an inert atmosphere.[1] Ensure all glassware is flame-dried and reagents are anhydrous.[6]
Wet solvent or benzyl halideUse freshly distilled, anhydrous ether or THF. Ensure the benzyl halide is dry.
Low yield of phenylacetic acid Formation of Wurtz coupling product (1,2-diphenylethane)Add the benzyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and avoid overheating.[3][6]
Incomplete carboxylationUse a large excess of freshly crushed dry ice. Ensure the Grignard reagent is added to the dry ice, not the other way around.[1][3]
Hydrolysis of the Grignard reagentMaintain strictly anhydrous conditions throughout the reaction.
Cloudy or black reaction mixture Decomposition of the Grignard reagentThis can occur with prolonged heating. A shorter reaction time may be sufficient.[6]
Willgerodt-Kindler Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low conversion of acetophenone Insufficient reaction time or temperatureOptimize the reaction time and temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[8]
Incorrect stoichiometry of reagentsEnsure the correct molar ratios of acetophenone, sulfur, and amine (e.g., morpholine) are used.
Formation of multiple products Complex reaction mechanismThe Willgerodt-Kindler reaction is known to produce various byproducts. Careful purification by column chromatography may be necessary. The use of a catalyst, such as an acid, might improve selectivity.
Difficulty in hydrolysis of the thioamide/amide Incomplete hydrolysisEnsure sufficient heating and appropriate concentration of the acid or base used for hydrolysis.

Experimental Protocols

Palladium-Catalyzed Carbonylation of a Benzyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Benzyl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Toluene, DMF)

  • Carbon monoxide (CO) gas

Procedure:

  • To a dry pressure reactor, add the benzyl halide, palladium catalyst, and base.

  • Evacuate and backfill the reactor with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 4-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the phenylacetic acid derivative.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Willgerodt-Kindler Reaction of Acetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • Acetophenone (1.0 eq)

  • Sulfur (2.0-3.0 eq)

  • Morpholine (3.0-5.0 eq)

  • Solvent (optional, e.g., pyridine, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, sulfur, and morpholine.

  • If using a solvent, add it to the flask.

  • Heat the mixture to reflux (typically 130-160 °C) with stirring for several hours (4-24 hours). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water.

  • The intermediate thioamide will often precipitate as a solid. Collect the solid by filtration and wash it with cold water.

  • For hydrolysis, suspend the thioamide in an aqueous solution of a strong acid (e.g., H2SO4) or base (e.g., NaOH) and heat to reflux until the hydrolysis is complete.

  • Cool the solution and acidify with a mineral acid to precipitate the phenylacetic acid.

  • Collect the product by filtration, wash with cold water, and purify by recrystallization.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Phenylacetic Acid Synthesis

Synthetic MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Acid HydrolysisBenzyl Cyanide70% H2SO4Reflux0.5 - 190[9]
Grignard ReactionBenzyl ChlorideMg, CO2 (dry ice)Reflux (ether)2-3~75[3]
Willgerodt-KindlerAcetophenoneSulfur, Morpholine140-1505~70 (amide)[4]
Pd-Catalyzed CarbonylationBenzyl ChloridePd(PPh3)4, K2CO3, CO10024~85[2]

Signaling Pathways and Workflows

PAA_Catabolic_Pathway cluster_phenylalanine Phenylalanine Metabolism cluster_paa_catabolism PAA Catabolic Operon (paa) Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Phenylacetic_acid Phenylacetic Acid (PAA) Phenylacetaldehyde->Phenylacetic_acid Oxidation PaaK PaaK (Transporter) Phenylacetic_acid->PaaK Uptake Phenylacetic_acid->PaaK PaaABCDE PaaA,B,C,D,E (Ring Hydroxylation) PaaK->PaaABCDE PaaG PaaG (Ring Opening) PaaABCDE->PaaG PaaFHIJ PaaF,H,I,J (β-Oxidation) PaaG->PaaFHIJ TCA_Cycle TCA Cycle PaaFHIJ->TCA_Cycle

Caption: Bacterial Phenylacetic Acid (PAA) Catabolic Pathway.

PAGly_Neuroprotection_Pathway cluster_synthesis PAGly Synthesis cluster_cellular_effect Cellular Effects in Cerebral I/R Injury Phenylalanine Phenylalanine Phenylacetic_Acid Phenylacetic Acid Phenylalanine->Phenylacetic_Acid Microbiota PAGly Phenylacetylglycine (PAGly) Phenylacetic_Acid->PAGly Glycine Glycine Glycine->PAGly PAGly_effect PAGly->PAGly_effect Beta2AR β2-Adrenergic Receptor (β2AR) PAGly_effect->Beta2AR Microglia_Activation Microglial Activation Beta2AR->Microglia_Activation Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Inflammatory_Cytokines Neuronal_Apoptosis Neuronal Apoptosis Microglia_Activation->Neuronal_Apoptosis Inflammatory_Cytokines->Neuronal_Apoptosis Neuroprotection Neuroprotection Neuronal_Apoptosis->Neuroprotection Reduced

Caption: Neuroprotective Signaling of Phenylacetylglycine (PAGly).

General_Synthesis_Workflow Start Starting Material (e.g., Benzyl Halide, Acetophenone) Reaction Chemical Transformation (e.g., Carbonylation, Grignard, Willgerodt-Kindler) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Isolation Crude Product Isolation (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Characterization (NMR, MS, m.p.) Purification->Analysis

Caption: General Experimental Workflow for Phenylacetic Acid Synthesis.

References

Technical Support Center: Stability of Trifluoromethyl Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability challenges with trifluoromethyl (-CF3) compounds in solution.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group a desirable feature in drug candidates?

A1: The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates for several beneficial reasons. The carbon-fluorine bond is exceptionally strong, which gives the molecule high metabolic and chemical stability.[1][2] Its potent electron-withdrawing properties and lipophilicity can boost a compound's binding affinity to biological targets, enhance membrane permeability, and increase bioavailability.[1][2][3]

Q2: What are the typical degradation pathways for compounds containing a trifluoromethyl group in solution?

A2: Although generally stable, the trifluoromethyl group can degrade under particular stress conditions. Key degradation pathways include:

  • Hydrolysis: Under certain conditions, especially alkaline pH, the -CF3 group can hydrolyze to form a carboxylic acid (-COOH) and release fluoride ions.[1] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids.[1][4]

  • Photodegradation: Exposure to UV light can trigger degradation. For instance, 4-(trifluoromethyl)phenol has been shown to break down into trifluoroacetic acid upon photolysis.[1]

  • Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]

  • Degradation of Other Functional Groups: Often, degradation occurs at other, more unstable functional groups on the molecule rather than the trifluoromethyl group itself. For example, amide or ester linkages elsewhere in the molecule can be hydrolyzed.[1]

Q3: What initial steps should I take if I suspect a stability issue with my trifluoromethyl compound?

A3: A systematic approach is recommended if you suspect instability. Start by conducting forced degradation studies under a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help you pinpoint the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[1]

Q4: How can I address the poor aqueous solubility of my trifluoromethyl compound during stability studies?

A4: Poor aqueous solubility is a frequent challenge. For hydrolytic degradation studies, you might consider using co-solvents that are miscible with water and do not interfere with the degradation process or analysis.[1] Common choices include acetonitrile, methanol, or DMSO.[1] However, be aware that the co-solvent could potentially influence the degradation pathway.[1]

Troubleshooting Guides

Issue 1: Unexpected Degradation Under Acidic or Basic Conditions

  • Symptoms: New peaks appear in your HPLC chromatogram after incubating your compound in acidic or basic solutions.[1]

  • Possible Causes:

    • Hydrolysis of Labile Functional Groups: The molecule may have other functional groups (e.g., esters, amides) that are more prone to hydrolysis than the trifluoromethyl group.[1]

    • Hydrolysis of the Trifluoromethyl Group: While less common, the -CF3 group can hydrolyze to a carboxylic acid, particularly under strong basic conditions.[1]

    • Incorrect pH or Temperature: The pH or temperature of the stress condition might be too extreme, causing unrealistic degradation.[1]

  • Troubleshooting Steps:

    • Analyze Molecular Structure: Examine the structure of your compound for functional groups known to be susceptible to acid or base hydrolysis.

    • Moderate Stress Conditions: Reduce the concentration of the acid/base or lower the incubation temperature to better reflect physiological or storage conditions.

    • Use LC-MS to Identify Degradants: Liquid chromatography-mass spectrometry (LC-MS) can help identify the molecular weights of the degradation products, providing clues about the site of hydrolysis.

Data Presentation

Table 1: Hydrolytic Stability of N-Trifluoromethyl Amines at Room Temperature

pHTimeCompound 2ae (% Remaining)
1.05 min>99%
15 min>99%
30 min>99%
2 h95%
6 h88%
7.0 & 7.46 h>99%
10.05 min92%
15 min80%
30 min65%
2 h25%
6 h<5%

Data adapted from a study on the hydrolytic stability of N-trifluoromethyl secondary and tertiary amines in a water/DMSO (4:1) solution.[5]

Table 2: Hydrolytic Stability of Trifluoromethylphenols (TFMPs)

CompoundpH Range for Observed HydrolysisNotes
2-TFMP7 to 10.8No degradation observed at pH 6.2.
3-TFMPNo degradation observedResistant to hydrolysis even at elevated temperatures (40°C, pH 10.2 for 24 hours).
4-TFMP6.2 to 10.8Hydrolysis observed across all tested pH values.
2-Cl-4-TFMP6.2 to 10.8Hydrolysis observed across all tested pH values.

Data sourced from a study on the aqueous hydrolysis of various trifluoromethylphenols.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting acid and base forced degradation studies.

  • Prepare Stock Solution: Dissolve the trifluoromethyl compound in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) to create a concentrated stock solution.[1]

  • Prepare Stress Agents:

    • Acidic Condition: Prepare a solution of 0.1 N Hydrochloric Acid (HCl).

    • Basic Condition: Prepare a solution of 0.1 N Sodium Hydroxide (NaOH).

  • Incubation:

    • Add a known volume of the stock solution to separate vials containing the acidic and basic solutions.

    • Incubate the samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Include a control sample of the compound in a neutral solution (e.g., water or buffer at pH 7).

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis:

    • Analyze all samples (acid-treated, base-treated, and control) by a stability-indicating HPLC method.[1]

    • Use LC-MS to identify the mass of any degradation products.[1]

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare a solution of the trifluoromethyl compound in a suitable solvent and place it in a photostable, transparent container.

  • Control Sample: Prepare an identical sample but wrap the container in aluminum foil to protect it from light.

  • Light Exposure: Expose the test sample to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber). A study on trifluoromethylated quinoline-phenol Schiff bases used white-light LED irradiation (25 mW/cm² fluence rate and 90 J/cm² light dosage) for 60 minutes.[6]

  • Analysis: After the exposure period, analyze both the exposed and control samples using an appropriate analytical method like HPLC to quantify any degradation.

Visualizations

Degradation_Pathways Common Degradation Pathways of Trifluoromethyl Compounds A Trifluoromethyl Compound (in Solution) B Hydrolysis (e.g., Alkaline pH) A->B Stress Condition C Photodegradation (UV Light Exposure) A->C Stress Condition D Oxidative Degradation A->D Stress Condition E Carboxylic Acid + Fluoride Ions B->E Results in F Photolytic Products (e.g., Trifluoroacetic Acid) C->F Results in G Oxidation Products D->G Results in

Caption: Common degradation pathways for trifluoromethyl compounds.

Experimental_Workflow Forced Degradation Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound C Incubate under Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) A->C B Prepare Stress Agents (HCl, NaOH, H2O2) B->C D HPLC Analysis (Quantify Degradation) C->D E LC-MS Analysis (Identify Degradants) C->E

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While various methods can be employed, the most common laboratory and industrial syntheses typically involve:

  • Hydrolysis of 2,4-Bis(trifluoromethyl)phenylacetonitrile: This is a widely used method for synthesizing phenylacetic acids due to the commercial availability of the corresponding benzyl cyanides (phenylacetonitriles). The hydrolysis can be performed under acidic or basic conditions.

  • Oxidation of a suitable precursor: This could involve the oxidation of 2,4-bis(trifluoromethyl)ethylbenzene or 2-(2,4-bis(trifluoromethyl)phenyl)ethanol.

  • Carbonation of a Grignard reagent: The reaction of the Grignard reagent derived from 2,4-bis(trifluoromethyl)benzyl halide with carbon dioxide (dry ice) is another viable route.

  • Willgerodt-Kindler Reaction: This method can be used to convert 2,4-bis(trifluoromethyl)acetophenone into the corresponding thioamide, which is then hydrolyzed to the desired acid.

Q2: I am observing a significant amount of starting material in my final product after hydrolysis of 2,4-Bis(trifluoromethyl)phenylacetonitrile. What could be the cause?

A2: Incomplete hydrolysis is the most likely reason. This can be due to:

  • Insufficient reaction time or temperature: Ensure that the reaction is allowed to proceed for a sufficient duration at the appropriate temperature as dictated by your protocol.

  • Inadequate concentration of acid or base: The concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) may be too low for a complete reaction.

  • Poor solubility: The nitrile may not be fully soluble in the reaction medium, limiting its contact with the hydrolyzing agent. Consider the use of a co-solvent.

Q3: My NMR spectrum shows unexpected aromatic signals. What could these byproducts be?

A3: Unexpected aromatic signals could arise from several sources depending on your synthetic route. One possibility, though less common under standard conditions, is the hydrolysis of a trifluoromethyl group.[1][2] Under harsh basic conditions, a -CF3 group can be converted to a carboxylic acid (-COOH) group.[1] This would result in the formation of 4-(trifluoromethyl)-2-carboxyphenylacetic acid or even benzene-1,2,4-tricarboxylic acid derivatives if both -CF3 groups react.

Q4: After a Grignard reaction to synthesize the target acid, I have a high-boiling, non-acidic byproduct. What is it likely to be?

A4: A common byproduct in Grignard reactions is the Wurtz coupling product. In the synthesis of this compound via the Grignard route, this would be 1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethane, formed by the coupling of two 2,4-bis(trifluoromethyl)benzylmagnesium halide molecules.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low yield in nitrile hydrolysis Incomplete hydrolysis.Increase reaction time, temperature, or concentration of the hydrolyzing agent. Ensure adequate mixing.
Side reactions.If using harsh basic conditions, consider the possibility of trifluoromethyl group hydrolysis.[1][2] Use milder conditions if possible.
Low yield in oxidation reaction Incomplete oxidation.Ensure a sufficient amount of the oxidizing agent is used. Optimize reaction time and temperature.
Over-oxidation.Monitor the reaction closely (e.g., by TLC or GC) to avoid the formation of undesired byproducts like 2,4-bis(trifluoromethyl)benzoic acid.
Low yield in Grignard reaction Reaction with water.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Wurtz coupling product.Add the Grignard reagent slowly to the carbon dioxide source (dry ice). Maintain a low temperature.
Product Contamination
Symptom Possible Contaminant Identification & Removal
Presence of a nitrile peak in IR or a -CH2CN signal in NMR. Unreacted 2,4-Bis(trifluoromethyl)phenylacetonitrile.Monitor the hydrolysis reaction until the starting material is consumed. Purify the final product by recrystallization or chromatography.
Presence of an alcohol or ketone peak in IR/NMR after an oxidation reaction. Incomplete oxidation products like 2-(2,4-bis(trifluoromethyl)phenyl)ethanol or 2,4-bis(trifluoromethyl)acetophenone.Extend the reaction time or use a stronger oxidizing agent. Purify via chromatography.
A non-polar, high molecular weight impurity. 1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethane (from Grignard route).This byproduct is non-acidic and can be removed by extraction of the desired acid into a basic aqueous solution.
Presence of a thioamide-related signal. Incomplete hydrolysis of the thioamide intermediate from a Willgerodt-Kindler reaction.Ensure the hydrolysis step is complete. Purify by recrystallization or chromatography.

Summary of Potential Byproducts

Synthetic Route Potential Byproduct Reason for Formation Suggested Analytical Method
Hydrolysis of Nitrile 2,4-Bis(trifluoromethyl)phenylacetamideIncomplete hydrolysis of the nitrile.NMR, IR, HPLC
4-(Trifluoromethyl)-2-carboxyphenylacetic acidHydrolysis of one of the trifluoromethyl groups under harsh basic conditions.[1][2]NMR, MS, HPLC
Oxidation of Alkylbenzene 2-(2,4-Bis(trifluoromethyl)phenyl)ethanolIncomplete oxidation of 2,4-bis(trifluoromethyl)ethylbenzene.GC-MS, NMR, HPLC
2,4-Bis(trifluoromethyl)acetophenoneIncomplete oxidation of 2,4-bis(trifluoromethyl)ethylbenzene.GC-MS, NMR, HPLC
2,4-Bis(trifluoromethyl)benzoic acidOver-oxidation of the side chain.GC-MS, NMR, HPLC
Grignard Reaction 2,4-Bis(trifluoromethyl)tolueneProtonation of the Grignard reagent by adventitious water.GC-MS, NMR
1,2-bis(2,4-bis(trifluoromethyl)phenyl)ethaneWurtz coupling of the Grignard reagent.GC-MS, NMR
Willgerodt-Kindler Reaction 2,4-Bis(trifluoromethyl)phenylthioacetamideIncomplete hydrolysis of the thioamide intermediate.[3]NMR, HPLC, LC-MS

Synthetic Pathway and Byproduct Formation

The following diagram illustrates a common synthetic route for this compound via the hydrolysis of 2,4-bis(trifluoromethyl)phenylacetonitrile, highlighting potential byproduct formation.

Synthesis_Byproducts cluster_byproducts Potential Byproducts Start 2,4-Bis(trifluoromethyl)phenylacetonitrile Intermediate 2,4-Bis(trifluoromethyl)phenylacetamide Start->Intermediate H₂O / H⁺ or OH⁻ (Incomplete Hydrolysis) Product This compound Start->Product H₂O / H⁺ or OH⁻ (Direct Hydrolysis) Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Intermediate->Product H₂O / H⁺ or OH⁻ Byproduct2 Side-chain Hydrolysis Product (e.g., 4-(Trifluoromethyl)-2-carboxyphenylacetic acid) Product->Byproduct2 Harsh Conditions

Caption: Synthetic pathway from 2,4-bis(trifluoromethyl)phenylacetonitrile.

References

Technical Support Center: Troubleshooting Reactions Involving Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction has a low or no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in fluorination reactions is a frequent issue. The underlying causes can often be traced back to the reagents, reaction conditions, or the substrate itself.

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are moisture-sensitive and should be handled under anhydrous conditions.[1]

    • Solution: Use a fresh bottle of the fluorinating reagent and ensure it has been stored correctly under an inert atmosphere.

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.[1]

    • Solution: Increase the equivalents of the fluorinating reagent incrementally.

  • Suboptimal Temperature: Fluorination reactions can be highly sensitive to temperature. Some may require cryogenic temperatures to suppress side reactions, while others need heating to proceed at a reasonable rate.[1]

    • Solution: If the reaction is sluggish at low temperatures, gradually increase the temperature. Conversely, if side product formation is observed at higher temperatures, try lowering the temperature.

  • Poor Leaving Group (for Deoxyfluorination): In deoxyfluorination reactions, the hydroxyl group must be effectively activated to be displaced by fluoride.

    • Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1]

  • Solvent Incompatibility: The choice of solvent is critical. It must be anhydrous and compatible with the fluorinating reagent. Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[2]

    • Solution: Use a dry, non-reactive solvent. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred as they enhance the nucleophilicity of the fluoride ion.[3]

Q2: I am observing significant formation of elimination byproducts in my deoxyfluorination reaction. How can I minimize this?

A2: Elimination is a common side reaction in deoxyfluorination, competing with the desired nucleophilic substitution. This is particularly prevalent with secondary and tertiary alcohols and when using basic fluoride sources.

  • Fluoride Source is Too Basic: Highly basic fluoride sources like tetrabutylammonium fluoride (TBAF) can promote E2 elimination.

    • Solution: Switch to a less basic fluoride source. For example, cesium fluoride (CsF) or amine-HF complexes (e.g., Et₃N·3HF) are often milder alternatives.

  • High Reaction Temperature: Elimination reactions are often favored at higher temperatures.

    • Solution: Lowering the reaction temperature can favor the substitution pathway, which generally has a lower activation energy.

  • Solvent Choice: The solvent can influence the balance between substitution and elimination.

    • Solution: Nonpolar solvents can sometimes suppress elimination reactions. For nucleophilic fluorination, the use of protic co-solvents can solvate the fluoride ion and in some cases reduce basicity-driven side reactions.

Q3: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?

A3: Achieving high selectivity in fluorination reactions can be challenging, especially with complex molecules.

  • For Regioselectivity:

    • Directing Groups: Utilize existing functional groups on your substrate that can direct the fluorinating agent to a specific position.

    • Choice of Reagent: Different fluorinating reagents can exhibit different regioselectivity. It may be necessary to screen a variety of electrophilic or nucleophilic reagents.

  • For Diastereoselectivity:

    • Reaction Mechanism: Reactions proceeding through an Sₙ2 mechanism, such as deoxyfluorination with DAST on primary and secondary alcohols, typically occur with an inversion of stereochemistry. Reactions that involve carbocation intermediates are more likely to lead to a mixture of diastereomers.

    • Catalyst/Ligand Choice: In transition-metal-catalyzed fluorinations, the choice of ligand can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce enantioselectivity.

Q4: I am struggling with the purification of my fluorinated product. What are some common issues and solutions?

A4: The unique properties of fluorinated compounds can make their purification challenging.

  • Altered Polarity: The introduction of fluorine can significantly change the polarity of a molecule, making its behavior on silica gel unpredictable.

    • Solution: Standard purification techniques like flash column chromatography are common.[4] It is advisable to perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation.

  • Co-elution with Byproducts: Fluorinated compounds can sometimes have similar polarities to starting materials or byproducts, leading to difficult separations.

    • Solution: If silica gel chromatography is ineffective, consider alternative techniques. Reversed-phase HPLC can be a powerful tool for purifying polar fluorinated compounds. In some cases, a fluorinated stationary phase can offer unique selectivity for fluorinated analytes.

  • Solubility Issues: Highly fluorinated compounds can be poorly soluble in common organic solvents, a property sometimes referred to as "lipophobicity".[5]

    • Solution: "Fluorous" solvents or co-solvents may be necessary to dissolve highly fluorinated compounds for purification or reaction.

Troubleshooting Workflows

Troubleshooting_Low_Yield start Low/No Yield Observed reagent_check Check Fluorinating Reagent start->reagent_check conditions_check Evaluate Reaction Conditions start->conditions_check substrate_check Assess Substrate Suitability start->substrate_check inactive_reagent Inactive Reagent? reagent_check->inactive_reagent insufficient_reagent Insufficient Reagent? reagent_check->insufficient_reagent temp_issue Suboptimal Temperature? conditions_check->temp_issue solvent_issue Solvent Incompatibility? conditions_check->solvent_issue leaving_group_issue Poor Leaving Group? substrate_check->leaving_group_issue inactive_reagent->insufficient_reagent No use_fresh Use Fresh, Dry Reagent inactive_reagent->use_fresh Yes insufficient_reagent->temp_issue No increase_eq Increase Equivalents insufficient_reagent->increase_eq Yes temp_issue->solvent_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes solvent_issue->leaving_group_issue No change_solvent Change/Dry Solvent solvent_issue->change_solvent Yes improve_lg Improve Leaving Group leaving_group_issue->improve_lg Yes success Yield Improved use_fresh->success increase_eq->success optimize_temp->success change_solvent->success improve_lg->success

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Elimination start High Elimination Byproduct fluoride_source Evaluate Fluoride Source start->fluoride_source temperature Check Reaction Temperature start->temperature solvent Consider Solvent Effects start->solvent too_basic Source Too Basic? fluoride_source->too_basic too_high_temp Temperature Too High? temperature->too_high_temp wrong_solvent Inappropriate Solvent? solvent->wrong_solvent too_basic->too_high_temp No change_source Use Less Basic Fluoride Source too_basic->change_source Yes too_high_temp->wrong_solvent No lower_temp Lower Reaction Temperature too_high_temp->lower_temp Yes change_solvent Change Solvent wrong_solvent->change_solvent Yes success Elimination Reduced change_source->success lower_temp->success change_solvent->success

Caption: Troubleshooting workflow for elimination side reactions.

Quantitative Data Summary

Table 1: Comparison of Deoxyfluorinating Reagents for a Challenging Substrate.

ReagentAdditiveSolventTemperature (°C)Yield (%)
DAST-DCM0 → 2317
XtalFluor-MDBUDCM0 → 237
XtalFluor-MNEt₃-3HFDCM0 → 2310
PyFluorDBUToluene807
PhenoFluorMix-Toluene804
AlkylFluor KF Dioxane 80 50
AlkylFluor CsF Toluene 80 79
Data from the deoxyfluorination of testosterone, a substrate prone to side reactions. Yields were determined by ¹⁹F NMR.[6]

Table 2: Effect of Fluoride Source and Solvent on a Nucleophilic Aromatic Substitution (SₙAr) Reaction.

Fluoride SourceSolventTemperature (°C)Yield (%)
KFDMSO130Moderate
CsFDMSO130Good
Me₄NF (anhydrous)DMSORoom Temp.Nearly Quantitative
Bu₄NF (anhydrous)DMF90Good
Qualitative and semi-quantitative data compiled from studies on chloropicolinate substrates.[2][3][7]

Table 3: Solubility of Potassium Fluoride (KF) in Various Organic Solvents.

SolventTemperature (K)Solubility (mol fraction x 10³)
N,N-dimethylethanolamine308.730.98
N,N-dimethylethanolamine367.372.55
Diethanolamine308.731.81
Diethanolamine367.374.86
Pyridine308.730.08
Pyridine367.370.21
Sulfolane308.730.23
Sulfolane367.370.58
Data from a study on the solubility of KF in polar organic solvents.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST

This protocol is a general guideline for the deoxyfluorination of a secondary alcohol.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) at 0 °C to quench the excess DAST.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.[9][10]

Protocol 2: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®

This protocol describes a general method for the monofluorination of a β-ketoester.

  • Preparation: In a suitable flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5-10 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be conveniently heated using microwave irradiation to accelerate the reaction time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9][10][11]

Protocol 3: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar fluorinated compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a solvent in which it is freely soluble (e.g., dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4][6]

References

Technical Support Center: Enhancing Continuous Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their continuous synthesis processes.

Troubleshooting Guides

Low Reaction Yield

Q1: My continuous flow reaction is giving a low yield. What are the initial troubleshooting steps?

A1: A low yield in a continuous flow system can stem from several factors. A systematic approach to identify the root cause is crucial.[1] Begin by analyzing the crude reaction mixture to understand its composition.

Experimental Protocol: Crude Reaction Mixture Analysis

  • Sample Collection: Once the reactor has reached a steady state, collect a sample of the crude reaction mixture from the outlet.

  • Analytical Techniques: Employ a suitable analytical method to identify and quantify the components. Common techniques include:

    • Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting materials and the formation of new products.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information on unknown components.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide a quantitative overview of the reaction mixture composition.

  • Data Interpretation: Compare the analytical data of the crude mixture with that of the starting materials and the expected product.

Troubleshooting Workflow: Low Yield

Based on the analysis of the crude reaction mixture, the following decision tree can guide your troubleshooting efforts.

Low_Yield_Troubleshooting start Low Yield Observed analyze Analyze Crude Reaction Mixture start->analyze incomplete Incomplete Reaction (High Starting Material) analyze->incomplete High SM side_products Significant Side Products analyze->side_products Byproducts no_product Little to No Product analyze->no_product No Product optimize_residence Optimize Residence Time (Increase Flow Rate or Reactor Volume) incomplete->optimize_residence optimize_temp Optimize Temperature (Increase Temperature) incomplete->optimize_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Stoichiometry) side_products->optimize_conditions purify_reagents Verify/Purify Starting Materials & Solvents side_products->purify_reagents no_product->purify_reagents lower_temp Lower Reaction Temperature no_product->lower_temp reduce_time Reduce Residence Time no_product->reduce_time

Troubleshooting workflow for low reaction yield.

Q2: How do I optimize the residence time to improve yield?

A2: Residence time is a critical parameter in continuous flow chemistry that directly impacts product quality and throughput.[1] The mean residence time is calculated by dividing the reactor volume by the volumetric flow rate.[1] To optimize it, you can either change the reactor volume or adjust the flow rate of the reactants.[1]

Experimental Protocol: Residence Time Optimization

  • Initial Setup: Start with a set of baseline conditions for flow rate and temperature based on batch reaction data or literature.

  • Vary Flow Rate: Systematically vary the flow rate of the reactants while keeping the temperature and reactant concentrations constant.

  • Sample and Analyze: At each flow rate, allow the system to reach a steady state before collecting a sample for analysis (e.g., via HPLC or GC) to determine the yield.

  • Data Correlation: Plot the yield as a function of residence time to identify the optimal range.

Data Presentation: Residence Time vs. Yield

Residence Time (min)Flow Rate (mL/min)Temperature (°C)Yield (%)
52.08065
101.08085
150.678092
200.58091
250.48088

This is example data and will vary depending on the specific reaction.

Reactor Clogging

Q1: My microreactor is clogging during the synthesis. What are the common causes and how can I prevent it?

A1: Clogging in continuous flow reactors is a common issue, often caused by the precipitation of byproducts, intermediates, or the product itself.[2] Several strategies can be employed to mitigate this problem.

Troubleshooting and Prevention Strategies for Reactor Clogging

StrategyDescription
Solvent Selection Choose a solvent system where all components (reactants, intermediates, products, and byproducts) remain soluble under the reaction conditions.[3]
Ultrasonication Applying ultrasonic irradiation to the reactor can help break up solid precipitates and prevent their agglomeration and deposition on the reactor walls.[2]
Material Pretreatment Ensure that all starting materials are free of particulate matter by filtering them before introducing them into the reactor.[4]
Reactor Design Using wider-bore tubing or specially designed reactors like continuous stirred-tank reactors (CSTRs) in series can help manage slurries and reduce the risk of clogging.[3]

Experimental Protocol: Clogging Prevention with Ultrasonic Irradiation

  • Reactor Setup: Place the continuous flow reactor (e.g., a PFA tubing coil) inside an ultrasonic bath.

  • Transducer Positioning: Ensure the ultrasonic transducers are positioned to provide uniform acoustic energy distribution across the reactor.[5]

  • Frequency and Power: Start with a standard frequency (e.g., 40 kHz) and moderate power setting. The optimal parameters may need to be determined experimentally.[5]

  • Temperature Control: The ultrasonic bath can also serve as a temperature controller for the reactor.

  • Operation: Run the continuous synthesis as planned, monitoring the back pressure of the system. A stable back pressure indicates that no clogging is occurring. Pulsed sonication can be used to minimize heat generation.[6]

Pumping Issues

Q1: I'm experiencing pulsating flow from my pumps, leading to inconsistent reaction conditions. How can I resolve this?

A1: Pulsating flow is a common issue with reciprocating pumps often used in continuous flow systems. This can lead to variations in residence time and stoichiometry, affecting product quality. The most effective solution is to install a pulsation dampener.[1]

Experimental Protocol: Installation and Tuning of a Pulsation Dampener

  • Installation:

    • Turn off and de-pressurize the system.

    • Install the pulsation dampener as close to the pump discharge as possible.[2]

    • Ensure all connections are secure.

  • Pre-charging:

    • Before starting the pump, pre-charge the dampener with an inert gas (e.g., nitrogen) to approximately 80% of the system's operating pressure.[2] Do not use oxygen.

  • Tuning:

    • Start the pump and allow the system to pressurize.

    • Install a pressure gauge downstream of the dampener.

    • Fine-tune the pre-charge pressure of the dampener while monitoring the pressure gauge. Adjust the pressure until the fluctuations on the gauge are minimized.[7]

Troubleshooting Logic for Pumping Issues

Pumping_Issues start Pulsating Flow Observed check_dampener Pulsation Dampener Installed? start->check_dampener check_valves Check Pump Check Valves for Debris start->check_valves install_dampener Install Pulsation Dampener check_dampener->install_dampener No tune_dampener Tune Dampener Pre-charge check_dampener->tune_dampener Yes resolved Flow Stabilized install_dampener->resolved tune_dampener->resolved check_valves->resolved

Troubleshooting logic for pulsating flow in pumps.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for cleaning a fouled reactor in a continuous manufacturing setup?

A1: Reactor fouling, the deposition of unwanted material on the reactor walls, can decrease heat transfer efficiency and increase back pressure.[8] Regular cleaning is essential.

General Reactor Cleaning Protocol:

  • Shutdown and Isolation: Safely shut down the reactor and isolate it from the process stream.[8]

  • Initial Rinse: Flush the reactor with a suitable solvent to remove any loose residual material.

  • Detergent Wash: Prepare a solution of a laboratory-grade detergent in warm water and circulate it through the reactor. A soft brush can be used for accessible parts.[9]

  • Solvent Wash: For organic residues, circulate an appropriate solvent (e.g., acetone, ethanol) through the reactor.[9]

  • Acid/Base Wash: For inorganic deposits, a dilute acid or base wash may be necessary. Exercise extreme caution and follow all safety protocols.[9]

  • Final Rinse: Thoroughly rinse the reactor with deionized water until the effluent is neutral and free of cleaning agents.[10]

  • Drying: Dry the reactor completely using a stream of inert gas or by placing it in an oven at a suitable temperature.

  • Record Keeping: Document the cleaning procedure, including the cleaning agents used and the date.[11]

Q2: How can I manage temperature fluctuations in my continuous reactor?

A2: Precise temperature control is critical for consistent product quality and reaction safety.[8] Fluctuations can arise from several sources.

Strategies for Managing Temperature Fluctuations:

  • Precise Control System: Utilize high-precision temperature sensors and PID controllers to monitor and adjust the temperature in real-time.[12]

  • Optimize Heating/Cooling: Regularly inspect and maintain heating and cooling systems to ensure they are functioning correctly.[12]

  • Improve Heat Transfer: Use reactors with a high surface-area-to-volume ratio, such as microreactors, or ensure efficient mixing to promote uniform temperature distribution.[12]

  • Address Exothermic Reactions: For highly exothermic reactions, consider using a series of reactors with inter-stage cooling or a reactor with a very efficient heat exchange system.

Q3: What causes pressure instability in a continuous flow system and how can I troubleshoot it?

A3: Pressure instability can be caused by a variety of factors, including pump pulsation, blockages, leaks, or issues with the back-pressure regulator.

Troubleshooting Pressure Instability:

  • Pump Pulsation: If the pressure is cycling regularly, this is likely due to the pump. Install and tune a pulsation dampener as described in the "Pumping Issues" section.

  • Blockages: A gradual increase in pressure often indicates a blockage forming in the reactor or tubing. Refer to the "Reactor Clogging" section for prevention strategies.[12]

  • Leaks: A sudden drop in pressure could indicate a leak in the system. Carefully inspect all fittings and connections.

  • Back-Pressure Regulator (BPR) Issues: An erratic or incorrect back pressure can be due to a malfunctioning BPR. Check that the BPR is correctly set and functioning properly.

  • Air in the System: Trapped air can cause pressure fluctuations. Ensure all lines are properly primed and that there are no leaks on the suction side of the pump.[10][13]

Visualization of a Multi-Step Continuous Synthesis

The following diagram illustrates a three-step continuous synthesis of a valsartan precursor, involving N-acylation, a Suzuki-Miyaura cross-coupling, and a methyl ester hydrolysis. This provides a visual representation of how different reactor types and separation units can be integrated into a single, continuous process.

Valsartan_Precursor_Synthesis cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling cluster_step3 Step 3: Hydrolysis reagentA Reagent A mixer1 T-Mixer reagentA->mixer1 reagentB Reagent B reagentB->mixer1 reactor1 Coil Reactor (Step 1) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 Intermediate 1 reagentC Reagent C reagentC->mixer2 reactor2 Packed-Bed Reactor (Heterogeneous Catalyst) (Step 2) mixer2->reactor2 mixer3 T-Mixer reactor2->mixer3 Intermediate 2 reagentD Reagent D reagentD->mixer3 reactor3 Coil Reactor (Step 3) mixer3->reactor3 product Valsartan Precursor reactor3->product

Workflow for the three-step continuous synthesis of a valsartan precursor.

References

Technical Support Center: Synthesis of Trifluoromethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trifluoromethylphenylacetic acid. The primary focus is on the widely utilized palladium-catalyzed α-arylation of esters, with additional information on alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(3-(trifluoromethyl)phenyl)acetic acid?

A1: The palladium-catalyzed α-arylation of an acetate ester with a 3-(trifluoromethyl)aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) is a highly effective and widely used method. This reaction, often referred to as a Buchwald-Hartwig α-arylation of esters, offers good functional group tolerance and generally provides high yields.[1][2]

Q2: Why is catalyst selection so critical in this synthesis?

A2: The success of the palladium-catalyzed α-arylation heavily depends on the catalyst system. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are crucial. Bulky, electron-rich phosphine ligands are necessary to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-C bond.[3][4] The trifluoromethyl group makes the aryl halide electron-deficient, which can impact the oxidative addition step.[5]

Q3: Are there viable alternative methods to palladium-catalyzed α-arylation?

A3: Yes, other methods can be employed, although they may have their own challenges. These include:

  • Grignard Reaction: Carboxylation of the Grignard reagent derived from a 3-(trifluoromethyl)benzyl halide. This method can be effective but is sensitive to moisture and air.[6][7]

  • Willgerodt-Kindler Reaction: This reaction can convert 3-(trifluoromethyl)acetophenone to the corresponding thioamide, which is then hydrolyzed to the acetic acid. This method often requires harsh conditions and can produce foul-smelling byproducts.[8][9][10]

  • Hydrolysis of a Nitrile: Synthesis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by hydrolysis to the carboxylic acid. This is a two-step process that can be efficient.[7]

Troubleshooting Guides

Palladium-Catalyzed α-Arylation of Esters

This guide addresses common issues encountered during the synthesis of an ester precursor to trifluoromethylphenylacetic acid (e.g., ethyl 2-(3-(trifluoromethyl)phenyl)acetate) via palladium-catalyzed α-arylation.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Use a fresh palladium precursor and ligand. Consider using a pre-formed, air-stable palladium precatalyst (e.g., tBuBrettPhos Pd G3).[11] - Ensure the phosphine ligand has not oxidized; store under an inert atmosphere.
2. Inefficient Ligand- For electron-deficient aryl halides like those with a -CF₃ group, bulky and electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or Hartwig's dialkylbiarylphosphines are often required.[4]
3. Inappropriate Base- The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.[2] For base-sensitive substrates, a weaker base like K₃PO₄ may be effective, though it might require higher temperatures.[1]
4. Poor Solvent Quality- Use anhydrous, deoxygenated solvents. Toluene and THF are common choices. Residual water or oxygen can deactivate the catalyst.
Low Yield 1. Incomplete Reaction- Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. - A slight increase in temperature may improve the reaction rate, but be cautious of side reactions.
2. Side Reactions- Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium-enolate intermediate. Using a bulkier ligand can sometimes suppress this. - Diarylation: The product ester is arylated a second time. Using LiHMDS as the base has been shown to be effective in promoting monoarylation.[2]
3. Product Degradation- The ester product can be sensitive to the reaction conditions. Minimize reaction time once the starting material is consumed.
Formation of Impurities 1. Homocoupling of Aryl Halide- This suggests an issue with the transmetalation step. Ensure the base is sufficiently strong to generate the enolate and that the reaction temperature is appropriate.
2. Unreacted Starting Materials- See "Low or No Conversion" section.

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation for Ethyl 2-(3-(trifluoromethyl)phenyl)acetate Synthesis

This protocol is a representative procedure based on established methods for α-arylation of esters.[2][11]

Materials:

  • 1-bromo-3-(trifluoromethyl)benzene

  • Ethyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%) and SPhos (e.g., 2-4 mol%).

  • Add anhydrous toluene to the flask.

  • Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) and ethyl acetate (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C and slowly add a solution of LiHMDS in THF or toluene (1.2 equivalents).

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

Materials:

  • Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the trifluoromethylphenylacetic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes typical yields for the α-arylation of esters with aryl halides, providing a comparative overview of different catalyst systems. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Palladium Precursor Ligand Base Aryl Halide Type Typical Yield (%) Reference(s)
Pd(OAc)₂SPhosLiHMDSAryl Bromide80-95[2]
Pd₂(dba)₃XPhosNaOtBuAryl Chloride75-90[4]
Pd(OAc)₂P(t-Bu)₃LiNCy₂Aryl Bromide85-98[12]
[Pd(allyl)Cl]₂AdBippyPhosKOPhAryl Bromide70-90[13][14]
Pd(dba)₂Q-phosZinc EnolateAryl Bromide80-95[15]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Ester Precursor cluster_hydrolysis Hydrolysis to Final Product reagents Aryl Halide + Ester reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd Precursor + Ligand catalyst->reaction_setup base Base (e.g., LiHMDS) base->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup arylation α-Arylation Reaction reaction_setup->arylation workup_synthesis Quench & Extraction arylation->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis ester_product Ester Product purification_synthesis->ester_product hydrolysis_reagents Ester Product + Base (e.g., LiOH) ester_product->hydrolysis_reagents Proceed to Hydrolysis hydrolysis_reaction Hydrolysis hydrolysis_reagents->hydrolysis_reaction acidification Acidification (HCl) hydrolysis_reaction->acidification workup_hydrolysis Extraction acidification->workup_hydrolysis final_product Trifluoromethylphenylacetic Acid workup_hydrolysis->final_product

Caption: Experimental workflow for the two-step synthesis of trifluoromethylphenylacetic acid.

Catalyst_Selection_Logic start Start: Catalyst Selection aryl_halide Aryl Halide Reactivity (Cl < Br < I) start->aryl_halide ligand_choice Ligand Selection aryl_halide->ligand_choice Aryl Chloride (less reactive) aryl_halide->ligand_choice Aryl Bromide (more reactive) base_sensitivity Substrate Base Sensitivity? ligand_choice->base_sensitivity Bulky, electron-rich phosphine selected base_choice Base Selection base_sensitivity->base_choice Yes base_sensitivity->base_choice No outcome Optimal Reaction Conditions base_choice->outcome Weak Base (e.g., K₃PO₄) base_choice->outcome Strong Base (e.g., LiHMDS)

Caption: Decision logic for selecting catalyst and base in α-arylation.

References

Technical Support Center: Managing Reaction Temperature for Optimal Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to achieve optimal product yield and purity. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling reaction temperature so critical for achieving optimal yield?

Reaction temperature is a crucial parameter because it directly influences the rates of both the desired reaction and any potential side reactions.[1] According to chemical kinetics, a modest increase in temperature can dramatically increase reaction rates.[2][3][4] This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[2][5][6] However, different reactions possess different activation energies. If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more than the desired product, which ultimately decreases selectivity and overall yield.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome.[1]

For reversible reactions, temperature also affects the equilibrium position. According to Le Chatelier's principle:

  • Exothermic reactions (release heat): Increasing the temperature will shift the equilibrium towards the reactants, decreasing the product yield.[2][7]

  • Endothermic reactions (absorb heat): Increasing the temperature will favor the formation of products, thereby increasing the yield.[2]

Q2: What are common indications that incorrect reaction temperature is negatively impacting my yield?

Several signs may suggest that your reaction temperature is not optimized:

  • Lower than expected yield: This is the most direct indicator.

  • Presence of unexpected by-products: Observed as extra peaks in analytical data (e.g., HPLC, GC-MS, NMR).[1]

  • Formation of colored impurities: Can indicate degradation or side reactions.[1]

  • Inconsistent results between batches: Difficulty in reproducing outcomes can point to poor temperature control.[1]

  • Reaction stalling or proceeding too rapidly: A reaction that doesn't go to completion or is uncontrollably fast can be a symptom of suboptimal temperature.[1]

Q3: What are the primary methods for controlling temperature in a laboratory setting?

Effective temperature control is essential for reproducible and high-yielding reactions. Common laboratory methods include:

  • Immersion Baths: Using a liquid bath (water, oil) or a solid bath (sand) with a hot plate stirrer provides simple and effective temperature control. For sub-ambient temperatures, ice/water baths (0°C) or dry ice/solvent baths (-78°C with acetone or isopropanol) are common.[8]

  • Heating Mantles: These are used for round-bottom flasks and provide even heating at elevated temperatures. They should be connected to a temperature controller with a probe in the reaction mixture for accurate control.[9]

  • Jacketed Reactors: For larger scale or more precise control, jacketed reactors circulate a heat-transfer fluid at a set temperature around the reaction vessel.[8][10]

  • Automated Systems and Chillers: Cryostats and chillers offer high-precision, automated control for both heating and cooling, often integrated with jacketed reactors.[8]

Troubleshooting Guides

Issue 1: Low Yield Due to Suspected Side Reactions

If you observe a low yield of your desired product along with the formation of impurities, your reaction temperature may be promoting unwanted side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the primary reaction. Reducing the temperature can slow down the side reactions more significantly than the desired reaction, thus improving selectivity.[11]

  • Perform a Temperature Screening Study: Systematically run the reaction at a range of temperatures (e.g., in 10-20°C increments) to identify the optimal temperature that maximizes the yield of the desired product while minimizing by-products.[1][11]

  • Analyze By-products: Characterize the structure of the main by-products. This can provide insight into the reaction mechanism of their formation and help determine if it is temperature-dependent.

Troubleshooting Workflow for Temperature-Related By-product Formation

G start Start: Low Yield and By-products Detected check_temp_dependence Is by-product formation known to be temperature-dependent? start->check_temp_dependence lower_temp Lower reaction temperature (e.g., by 10-20°C) check_temp_dependence->lower_temp Yes temp_screen Perform temperature screening study check_temp_dependence->temp_screen No / Unsure analyze Analyze yield and purity at each temperature lower_temp->analyze temp_screen->analyze optimal_found Optimal Temperature Identified? (High Yield, Low By-products) analyze->optimal_found implement Implement Optimal Temperature optimal_found->implement Yes re_evaluate Re-evaluate other parameters (concentration, catalyst) optimal_found->re_evaluate No end End: Process Optimized implement->end re_evaluate->temp_screen

Caption: A workflow for troubleshooting low yield due to by-products.

Issue 2: Reaction Not Going to Completion (Stalled Reaction)

If you find a significant amount of starting material remaining even after a long reaction time, the temperature may be too low to provide sufficient energy to overcome the activation energy barrier.

Troubleshooting Steps:

  • Increase the Reaction Temperature: Gradually increase the temperature in increments (e.g., 10°C) to see if the reaction rate improves.[12] Monitor the reaction closely for the appearance of by-products.

  • Consult the Literature: Check for similar reactions to determine the typical temperature ranges used.

  • Consider Solvent Boiling Point: Ensure the reaction temperature is not limited by the boiling point of the solvent. If a higher temperature is needed, a higher-boiling solvent may be required.

Issue 3: Managing Exothermic Reactions and Preventing Runaway

Highly exothermic reactions can be dangerous if not properly controlled, leading to a rapid increase in temperature and pressure, known as a thermal runaway.[13] This can result in product decomposition and unsafe conditions.

Troubleshooting and Control Strategies:

  • Ensure Adequate Cooling: The reactor's cooling system (e.g., cooling jacket, coils) must be able to handle the maximum heat generated.[14]

  • Slow Reagent Addition: Add one of the reactants dropwise or via a syringe pump. This allows the heat to dissipate as it is generated, maintaining a stable temperature.[15][16]

  • Use a Semi-batch Process: For larger scale reactions, a semi-batch process where one reactant is added gradually allows for better temperature control.[17]

  • Dilution: Running the reaction at a lower concentration can help to manage the heat output.[15]

Logical Relationship for Exothermic Reaction Control

G exothermic Exothermic Reaction heat_gen Heat Generation exothermic->heat_gen temp_increase Temperature Increase heat_gen->temp_increase rate_increase Reaction Rate Increase temp_increase->rate_increase rate_increase->heat_gen Positive Feedback runaway Potential for Thermal Runaway rate_increase->runaway control Control Strategies cooling Adequate Cooling control->cooling slow_addition Slow Reagent Addition control->slow_addition dilution Dilution control->dilution cooling->heat_gen Removes Heat slow_addition->heat_gen Limits Rate dilution->heat_gen Reduces Rate

Caption: Control strategies for managing exothermic reactions.

Data Presentation: Impact of Temperature on Yield and Selectivity

The following tables summarize how reaction temperature can affect conversion, yield, and product distribution in different types of reactions.

Table 1: Effect of Temperature on the Esterification of Oleic Acid

This table shows that for this reaction, increasing the temperature increases the conversion of the starting material.

Temperature (°C)Oleic Acid Conversion (%)Reference
12075.2[1]
13088.6[1]
14095.3[1]

Table 2: Product Distribution in the Catalytic Pyrolysis of HDPE by Temperature

In this case, a lower temperature is favorable for maximizing the desired liquid product, while higher temperatures lead to more gaseous by-products.[1]

Temperature (°C)Condensed (Liquid) Product Yield (%)Non-Condensable Gas Yield (%)Coke Yield (%)Reference
42089.59.70.8[1]
48087.311.80.9[1]
51085.113.91.0[1]

Experimental Protocols

Protocol: Optimization of Reaction Temperature to Maximize Yield

Objective: To systematically determine the optimal reaction temperature that provides the highest yield of the desired product while minimizing impurity formation.[1]

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with circulator, or round-bottom flasks in controlled-temperature baths).

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).

Procedure:

  • Initial Temperature Selection: Based on literature for similar reactions or theoretical calculations, choose an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[1]

  • Reaction Setup: Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere. Begin stirring to ensure the mixture is homogenous.[1]

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 40°C). Allow the reaction mixture to reach and stabilize at the set temperature before initiating the reaction (e.g., by adding the final reagent).[1]

  • Reaction Monitoring: Once the reaction is initiated, take small aliquots of the reaction mixture at regular time intervals. Quench the reaction in the aliquot immediately and analyze it to determine the concentration of the starting material, desired product, and any major by-products.

  • Reaction Completion and Workup: Continue monitoring until the starting material is consumed or the reaction appears to have stopped. Once complete, perform the standard workup and purification for the reaction.

  • Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C), keeping all other parameters (concentrations, stirring speed, etc.) constant.

  • Data Analysis: Calculate the yield of the desired product and the levels of impurities for each temperature. Plot the yield of the desired product and the formation of by-products as a function of temperature. The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities.[1]

  • Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[1]

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_analysis Analysis select_range Select Temperature Range (e.g., 40, 60, 80°C) setup_reactor Setup Reactor and Charge Reagents select_range->setup_reactor run_t1 Run Reaction at T1 (40°C) setup_reactor->run_t1 monitor_t1 Monitor Progress (TLC, HPLC, etc.) run_t2 Run Reaction at T2 (60°C) workup Workup & Purify All Runs monitor_t1->workup monitor_t2 Monitor Progress run_t3 Run Reaction at T3 (80°C) monitor_t2->workup monitor_t3 Monitor Progress run_t3->monitor_t3 monitor_t3->workup analyze_yield Calculate Yield and Purity for Each Temperature workup->analyze_yield plot_data Plot Yield vs. Temperature analyze_yield->plot_data determine_optimum Determine Optimal Temperature plot_data->determine_optimum

Caption: A systematic workflow for optimizing reaction temperature.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of 2,4-Bis(trifluoromethyl)phenylacetic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry.[1][2] This document compares its physicochemical properties to its mono-substituted analogs, provides standard experimental protocols for its analysis, and illustrates key conceptual frameworks through diagrams.

Physicochemical Properties: A Comparative Analysis

The introduction of trifluoromethyl groups significantly influences the properties of the parent phenylacetic acid molecule. The following table summarizes and compares the key physicochemical properties of this compound with its mono-substituted counterparts and the unsubstituted parent compound.

Table 1: Comparison of Physicochemical Properties

Property2,4-Bis(trifluoromethyl) phenylacetic acid2-(Trifluoromethyl) phenylacetic acid4-(Trifluoromethyl) phenylacetic acidPhenylacetic Acid (Parent Compound)
Molecular Formula C₁₀H₆F₆O₂[1][3]C₉H₇F₃O₂[2]C₉H₇F₃O₂[4]C₈H₈O₂[5]
Molecular Weight 272.15 g/mol [1][3]204.15 g/mol [2]204.15 g/mol [4][6]136.15 g/mol [5]
Melting Point (°C) 83 - 87[1]100 - 104[2]82 - 85[4][6]76 - 78
pKa (Predicted) 3.80 ± 0.10[7]~3.9 (Estimated)~4.0 (Estimated)4.31
Calculated XLogP3 3.2[3]2.52.51.4[5]
Appearance White to off-white crystalline solid[1]White to off-white crystalline solid[2]Crystalline solid[6]White solid[5]

Note: Estimated pKa values for mono-substituted compounds are based on the known effects of the CF₃ group on benzoic acid pKa and are for comparative purposes.

The data indicates that the addition of CF₃ groups substantially increases molecular weight and lipophilicity (XLogP3). The strong electron-withdrawing nature of two CF₃ groups in this compound is predicted to increase its acidity (lower pKa) compared to the parent compound.

Structural and Workflow Diagrams

Visualizing relationships and processes is crucial in research and development. The following diagrams, rendered using DOT language, illustrate the structural relationships of these compounds and a typical characterization workflow.

G cluster_0 Structural Comparison of Phenylacetic Acids PAA Phenylacetic Acid (Core Structure) mCF3_2 2-(Trifluoromethyl) -phenylacetic acid PAA->mCF3_2 + 1 CF3 Group mCF3_4 4-(Trifluoromethyl) -phenylacetic acid PAA->mCF3_4 + 1 CF3 Group dCF3 2,4-Bis(Trifluoromethyl) -phenylacetic acid mCF3_2->dCF3 + 1 CF3 Group mCF3_4->dCF3 + 1 CF3 Group

Caption: Structural relationship of the target compound to its analogs.

G cluster_1 General Compound Characterization Workflow cluster_2 Spectroscopic Methods A Sample Procurement or Synthesis B Purity Assessment (e.g., HPLC, Titration) A->B C Structural Elucidation B->C D Physicochemical Property Measurement C->D E Data Analysis & Reporting D->E NMR NMR (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy

Caption: A typical workflow for chemical compound characterization.

Potential Biological Activity

Phenylacetic acid derivatives are often investigated for anti-inflammatory properties, frequently through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl groups can enhance potency and modify selectivity.[4][8]

G cluster_0 Hypothetical Mechanism of Action: COX Inhibition AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor Phenylacetic Acid Derivatives Inhibitor->COX Inhibition

Caption: Potential inhibitory action on the prostaglandin synthesis pathway.

Standard Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and its alternatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of fluorine atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a proton spectrum to identify the number of unique protons, their chemical environment, and coupling patterns. The methylene (-CH₂-) protons are expected between 3.5-4.0 ppm, with aromatic protons appearing further downfield.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon atoms. The CF₃ carbons and the carboxylic acid carbonyl carbon will be key diagnostic peaks.

    • ¹⁹F NMR: Acquire a fluorine spectrum. This is crucial for confirming the two distinct CF₃ groups. They should appear as singlets (assuming no F-F coupling) at characteristic chemical shifts.

    • Data Analysis: Integrate peaks, determine chemical shifts (ppm), and analyze coupling constants (J in Hz) to confirm the 2,4-substitution pattern.

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

    • Mass Analysis: Acquire the mass spectrum. The primary peak should correspond to the molecular ion's mass-to-charge ratio (m/z). For C₁₀H₆F₆O₂, the expected monoisotopic mass is approximately 272.03 Da.[3]

    • Fragmentation (MS/MS): If necessary, perform tandem MS to analyze fragmentation patterns, which can provide further structural confirmation (e.g., loss of CO₂).

C. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Protocol:

    • System Setup: Use a reverse-phase C18 column.

    • Mobile Phase: Prepare a gradient mobile phase system, typically consisting of Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% acid).

    • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Run a gradient elution (e.g., 5% to 95% Solvent B over 20 minutes).

    • Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

D. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare the sample using a method like KBr pellet or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method.

    • Spectrum Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).

    • Data Analysis: Identify characteristic absorption bands:

      • O-H stretch (Carboxylic Acid): A very broad band, typically around 3300-2500 cm⁻¹.

      • C=O stretch (Carbonyl): A strong, sharp band around 1700-1725 cm⁻¹.

      • C-F stretches (Trifluoromethyl): Strong, characteristic bands typically in the 1350-1100 cm⁻¹ region.

      • C-H stretches (Aromatic/Aliphatic): Bands appearing just above and below 3000 cm⁻¹.

References

Verifying Discovery: A Guide to Validating Experimental Results with Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the journey from initial discovery to a validated, reproducible result is paramount. This guide provides a comparative overview of common analytical techniques used to validate experimental findings, offering researchers, scientists, and drug development professionals a framework for robustly confirming their results. We will delve into the validation of protein quantification and the analysis of cellular signaling pathways, comparing the performance of traditional methods with modern analytical technologies.

Corroborating Protein Quantification: Western Blot vs. Mass Spectrometry

The accurate quantification of protein expression is fundamental to understanding cellular processes and the effects of therapeutics. While Western blotting has long been a staple for targeted protein analysis, mass spectrometry-based proteomics has emerged as a powerful, high-throughput alternative.

Comparison of Protein Quantification Data

The following table summarizes a comparative analysis of protein fold-change determined by quantitative Western blot and mass spectrometry. The data represents the log2 fold change of target protein enrichment.

ProteinLog2 (Fold Change) - Mass SpectrometryLog2 (Fold Change) - Quantitative Western Blot
Protein A1.581.45
Protein B-0.92-1.15
Protein C2.101.98
Protein D0.450.60
Protein E-1.75-1.60

Statistical analysis of such comparative data often involves linear regression to assess the correlation between the two methods. For instance, in one study, a linear regression analysis of log2 fold change values for target protein enrichment obtained from mass spectrometry versus quantitative Western blot yielded an R² of 0.4230 and a p-value of 0.0808. A similar comparison for protein competition experiments showed an R² of 0.5028 and a p-value of 0.0489.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of results, detailed methodologies are crucial. Below are standardized protocols for both quantitative Western blotting and mass spectrometry-based proteomics.

Quantitative Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein lysates by heating with Laemmli buffer. Load equal amounts of total protein per lane onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager.

  • Quantification: Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Mass Spectrometry-Based Proteomics Protocol
  • Protein Extraction and Digestion: Extract proteins from cells or tissues and denature, reduce, and alkylate them. Digest the proteins into peptides using a protease, most commonly trypsin.

  • Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction (SPE) column to remove contaminants. For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Inject the peptides into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). The LC separates the peptides based on their hydrophobicity. The mass spectrometer then ionizes the peptides, measures their mass-to-charge ratio (MS1 scan), fragments them, and measures the mass-to-charge ratio of the fragments (MS2 scan).

  • Data Analysis: Process the raw MS data using specialized software to identify the peptides from their fragmentation patterns and quantify their abundance. Protein abundance is inferred from the abundance of its constituent peptides.

Visualizing the Validation Workflow

The logical flow of validating experimental results can be visualized to clarify the relationship between the initial experiment and the subsequent analytical validation.

Validation_Workflow cluster_experiment Initial Experiment cluster_validation Analytical Validation exp Cell-Based Assay (e.g., Kinase Activity) wb Quantitative Western Blot exp->wb Validate Target Protein Levels ms LC-MS/MS exp->ms Confirm Substrate Phosphorylation

Experimental validation workflow.

Analyzing Cellular Signaling: A Kinase Pathway Case Study

Understanding how cells respond to stimuli through signaling pathways is a cornerstone of drug discovery. The activation of these pathways often involves a cascade of protein phosphorylation events. Here, we compare the validation of a kinase signaling pathway activation using traditional methods and flow cytometry.

Validation of Kinase Pathway Activation

A common experimental approach is to stimulate cells and measure the phosphorylation of a downstream substrate of a specific kinase. This initial finding can then be validated by orthogonal methods.

Comparison of Validation Techniques

TechniquePrincipleThroughputQuantitative CapabilitySingle-Cell Resolution
Western Blot Immuno-detection of specific phosphorylated proteins from cell lysates.LowSemi-quantitative to quantitative with careful normalization.No
Flow Cytometry (Phospho-flow) Fluorescently labeled antibodies detect intracellular phosphorylated proteins in individual cells.HighQuantitative measurement of fluorescence intensity.Yes
LC-MS/MS Direct identification and quantification of phosphorylated peptides from digested cell lysates.HighHighly quantitative and can identify novel phosphorylation sites.No (without single-cell proteomics)

Experimental Protocols for Signaling Analysis

Flow Cytometry (Phospho-flow) Protocol
  • Cell Stimulation: Treat cells with a specific ligand or inhibitor to modulate the signaling pathway of interest.

  • Fixation: Fix the cells with paraformaldehyde to preserve the phosphorylation state of intracellular proteins.[2]

  • Permeabilization: Permeabilize the cell membrane with a detergent (e.g., methanol or saponin) to allow antibodies to enter the cell.[2]

  • Antibody Staining: Incubate the cells with fluorescently labeled primary antibodies specific to the phosphorylated target protein and cell surface markers to identify cell populations.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, which measures the fluorescence intensity of each cell.[3]

  • Data Analysis: Gate on the cell population of interest and quantify the shift in fluorescence intensity of the phospho-specific antibody to determine the level of protein phosphorylation.

LC-MS/MS for Phosphoproteomics Protocol
  • Cell Lysis and Protein Digestion: Lyse stimulated and control cells, and digest the proteins into peptides as described in the proteomics protocol above.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantify the relative abundance of each phosphopeptide between different experimental conditions.

Visualizing a Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway, a common subject of experimental validation.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates ligand Ligand ligand->receptor Binds

A generic kinase signaling cascade.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 2,4-Bis(trifluoromethyl)phenylacetic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.

Method Comparison

Two primary analytical approaches are compared: a robust and widely accessible HPLC method with UV detection, and a highly sensitive and selective LC-MS/MS method.

Table 1: Comparison of Hypothesized HPLC and LC-MS/MS Method Performance

ParameterHPLC with UV Detection (Method 1)LC-MS/MS (Method 2)
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography coupled with Tandem Mass Spectrometry
Instrumentation HPLC system with UV/Vis DetectorUPLC or HPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and water with 0.1% Formic Acid (gradient or isocratic)Acetonitrile and water with 0.1% Formic Acid (gradient)
Detection UV absorbance at ~260 nmMultiple Reaction Monitoring (MRM)
Hypothetical Retention Time ~5-7 minutes~2-4 minutes
Hypothetical Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Hypothetical Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Linearity (Hypothetical) 0.1 - 100 µg/mL (R² > 0.999)0.001 - 10 µg/mL (R² > 0.999)
Precision (%RSD) < 2%< 5%
Selectivity Good for simple matricesExcellent, highly selective for target analyte
Throughput ModerateHigh
Cost LowerHigher
Primary Application Routine quality control, purity assessmentTrace level quantification, bioanalysis, impurity identification

Experimental Protocols

The following are detailed hypothetical methodologies for the two compared analytical techniques.

Method 1: HPLC with UV Detection

This method is designed for routine analysis and quality control where high sensitivity is not the primary requirement.

1. Instrumentation:

  • HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Further dilute with the same solvent to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis.

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions (Hypothetical):

    • Quantifier: m/z 271 -> 227 (corresponding to the loss of COOH).

    • Qualifier: m/z 271 -> 207 (corresponding to a different fragmentation).

4. Sample Preparation:

  • For bioanalytical samples (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.

  • For other samples, dissolve and dilute as in Method 1 to an appropriate concentration for the LC-MS/MS system.

Visualizations

Diagram 1: General HPLC/LC-MS Workflow

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler/ Injection Filtration->Autosampler Column HPLC/UPLC Column Autosampler->Column Detector Detector (UV or MS) Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC and LC-MS analysis.

Diagram 2: HPLC vs. LC-MS Decision Pathway

Decision_Pathway Start Analytical Need for This compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple (e.g., Bulk Drug) LC_MS LC-MS/MS (Method 2) Matrix->LC_MS Complex (e.g., Plasma) HPLC_UV HPLC-UV (Method 1) Sensitivity->HPLC_UV Moderate (>50 ng/mL) Sensitivity->LC_MS High (<50 ng/mL)

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the effects of fluorination on the physicochemical properties, biological activity, and metabolic stability of phenylacetic acid, a versatile scaffold in medicinal chemistry.

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including acidity, lipophilicity, metabolic stability, and biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity

The introduction of fluorine atoms to the phenyl ring of phenylacetic acid significantly influences its acidity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine generally leads to a decrease in the pKa value, making the corresponding acid more acidic. The position and number of fluorine substituents also modulate the lipophilicity of the molecule.

Below is a summary of experimental and predicted pKa and logP values for phenylacetic acid and its fluorinated derivatives.

CompoundpKalogP
Phenylacetic Acid4.31[1]1.41[2]
2-Fluorophenylacetic AcidData not availableData not available
3-Fluorophenylacetic Acid4.10 (Predicted)[3]1.7[3][4]
4-Fluorophenylacetic AcidData not available1.6
2,6-Difluorophenylacetic AcidData not availableData not available
3,5-Difluorophenylacetic Acid3.90 (Predicted)[5][6]1.59[5]

Note: Experimental data for all analogs were not consistently available in the literature. Predicted values are provided where experimental data is absent. Direct comparison between different sources should be made with caution due to variations in experimental conditions.

Biological Activity: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)
DiclofenacCOX-10.076[7]
COX-20.026[7]

The introduction of fluorine can significantly alter the binding affinity of small molecules to their protein targets. Further empirical studies are necessary to create a comprehensive structure-activity relationship (SAR) for fluorinated phenylacetic acids as COX inhibitors.

Metabolic Stability

Fluorination is a common strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. While it is generally accepted that fluorination can increase metabolic half-life, specific comparative data for a series of fluorinated phenylacetic acids is limited. The metabolic stability of these compounds can be assessed in vitro using liver microsomes.

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes
Phenylacetic AcidSpecific comparative data not available
Fluorinated Phenylacetic AcidsSpecific comparative data not available

Researchers can utilize the detailed experimental protocol provided in this guide to determine and compare the metabolic stability of their specific phenylacetic acid derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning:

    • Add equal volumes of the n-octanol-saturated water (containing the test compound) and water-saturated n-octanol to a flask.

    • Shake the flask for a predetermined time (e.g., 1 hour) to allow for partitioning.

    • Let the phases separate.

  • Quantification:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of liver microsomes (e.g., human, rat) in the phosphate buffer.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome solution, the test compound, and the phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare solutions of COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare stock solutions of the test compound at various concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at different concentrations.

    • Pre-incubate the plate at 37°C for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a set time to allow for prostaglandin production.

    • Stop the reaction by adding a suitable quenching solution.

  • Quantification of Prostaglandins:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of fluorinated and non-fluorinated phenylacetic acids.

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Activity Assessment cluster_adme ADME Profiling cluster_analysis Data Analysis & Comparison S1 Synthesis of Fluorinated & Non-Fluorinated Phenylacetic Acids S2 Purification & Structural Characterization (NMR, MS, etc.) S1->S2 P1 pKa Determination (Potentiometric Titration) S2->P1 P2 logP Measurement (Shake-Flask Method) S2->P2 B1 COX-1/COX-2 Inhibition Assay (IC50 Determination) S2->B1 A1 Metabolic Stability Assay (Liver Microsomes) S2->A1 D1 Comparative Analysis of pKa, logP, IC50, and t½ P1->D1 P2->D1 B1->D1 A1->D1

Caption: A general experimental workflow for the comparative analysis.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of phenylacetic acid derivatives are often linked to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX_Enzymes PLA2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PAA_Derivatives Phenylacetic Acid Derivatives PAA_Derivatives->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Phenylacetic Acid Derivatives.

References

Structure-Activity Relationship of Aryl Acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The versatility of this chemical moiety allows for fine-tuning of its physicochemical and pharmacological properties through targeted structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aryl acetamide series, focusing on their anticonvulsant and anti-parasitic activities. Experimental data is presented to highlight the impact of structural changes on biological outcomes, and detailed protocols for key assays are provided to aid in the design and execution of future research.

Anticonvulsant Activity of Aryl Acetamides

Aryl acetamides have been extensively investigated for their potential to treat epilepsy and other seizure disorders. A prominent mechanism of action for many of these compounds is the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.

Key Structural-Activity Relationship Observations:
  • Aryl Ring Substitution: The nature and position of substituents on the aryl ring significantly influence anticonvulsant potency. For 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity is observed in unsubstituted phenyl derivatives or those with ortho- and meta-substituents.[1]

  • Amide Substitution: Modification of the acetamide nitrogen can impact activity. For instance, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the presence of a dimethylamino moiety at the three-position of the pyrrolidine-2,5-dione was favorable for potent anticonvulsant activity.

  • Chirality: The stereochemistry of chiral centers within the molecule can lead to significant differences in potency and toxicity.

Comparative Anticonvulsant Activity Data:

The following table summarizes the in vivo anticonvulsant activity of selected aryl acetamide derivatives in two standard preclinical models: the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence seizures.[2][3][4][5]

Compound SeriesSpecific Compound/SubstitutionMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Compound 14 (3-CF₃, dimethylamino)49.667.4>300>6.0 (MES)
N-3-arylamide substituted 5,5-cyclopropanespirohydantoins Compound 5j9.2-421.645.8 (MES)
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Compound 19>300 (0.5h), 100 (4h)>300--
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide Compound 12100 (0.5h)>300--

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of animals.

Anti-parasitic Activity of Aryl Acetamides

Aryl acetamide derivatives have also emerged as promising leads for the treatment of parasitic diseases, notably cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium.

Key Structural-Activity Relationship Observations:
  • Aryl Tail Group: For aryl acetamide triazolopyridazines, electron-withdrawing groups on the aryl "tail" are preferred over electron-donating groups for enhanced anti-cryptosporidial potency.[6]

  • Substitution Pattern: 2-substituted compounds on the aryl ring were found to be inactive. The 3,4-dichloro substitution pattern has shown synergistic effects.[6]

  • Fluorine Substitution: The strategic placement of fluorine atoms, particularly at the 4-position of the aryl ring, can significantly improve potency.[6]

  • Heterocyclic Head Group: The nature of the heterocyclic "head group" is critical for activity. Replacement of the triazolopyridazine moiety often leads to a significant loss of potency, highlighting its importance in the pharmacophore.[7]

Comparative Anti-Cryptosporidium Activity Data:

The following table presents the in vitro activity of aryl acetamide triazolopyridazine derivatives against Cryptosporidium parvum.

CompoundAryl SubstitutionC. parvum EC₅₀ (µM)
SLU-2633 (Lead Compound)3,4-dichloro0.17[6]
SLU-104824-fluoro0.07[6]
17a (Reduced triazolopyridazine)3,4-dichloro1.2[7]
Nitazoxanide (Standard of Care)-~3.7-3.8[7]

EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal electrodes.

Procedure:

  • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, apply a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) to the corneas of the animal.

  • Place the corneal electrodes on the eyes.

  • Deliver an alternating electrical current of a specified intensity and duration (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for generalized myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[4][8][9]

Apparatus:

  • Isolation cages for observation.

Procedure:

  • Administer the test compound to mice or rats.

  • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg in CF-1 mice) into a loose fold of skin on the neck.[8]

  • Place the animal in an isolation cage and observe for a period of 30 minutes for the onset of seizures.[8]

  • The endpoint is typically the occurrence of a clonic seizure lasting for at least 3-5 seconds.[8]

  • An animal is considered protected if it does not exhibit the seizure endpoint within the observation period.[8]

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure endpoint.

In Vitro Anti-Cryptosporidium Assay (C. parvum HCT-8 Assay)

This assay is used to determine the potency of compounds against Cryptosporidium parvum growth in a human intestinal cell line.

Materials:

  • Human ileocecal adenocarcinoma cells (HCT-8).

  • Cryptosporidium parvum oocysts.

  • Appropriate cell culture media and reagents.

  • Detection reagents (e.g., fluorescently labeled antibody against C. parvum).

Procedure:

  • Seed HCT-8 cells in 96- or 384-well plates and grow to confluency.

  • Excyst C. parvum oocysts to release sporozoites.

  • Infect the HCT-8 cell monolayers with the sporozoites.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for a specified period (e.g., 48-72 hours) to allow for parasite development.

  • Fix and permeabilize the cells.

  • Stain the parasites with a specific antibody or dye.

  • Image the plates using a high-content imager to quantify the number and size of the parasites.

  • The EC₅₀ value is calculated by determining the compound concentration that inhibits parasite growth by 50% compared to untreated controls.

Visualizing Mechanisms and Workflows

To better understand the context of aryl acetamide SAR, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Optimization Lead Lead Aryl Acetamide Analogs Synthesize Analogs (Vary R groups) Lead->Analogs Structural Modification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based) Analogs->InVitro InVivo In Vivo Models (e.g., MES, scPTZ, Infection) InVitro->InVivo Active Compounds Tox Toxicity Assessment (e.g., Cytotoxicity, Neurotoxicity) InVivo->Tox Efficacious Compounds Data Collect Data (IC50, ED50, etc.) Tox->Data Relate Relate Structure to Activity Data->Relate Model Develop SAR Model Relate->Model NewAnalogs Design New Analogs (Improved Potency/Safety) Model->NewAnalogs NewAnalogs->Analogs Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

VGSC_Pathway cluster_Neuron Neuronal Membrane cluster_Drug Drug Action VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Block Channel Blockade (Stabilizes Inactivated State) VGSC->Block leads to Depol Membrane Depolarization Depol->VGSC Opens AP Action Potential Propagation Hyperexcitability Neuronal Hyperexcitability AP->Hyperexcitability Na_in->AP Seizure Seizure Activity Hyperexcitability->Seizure ArylAcetamide Aryl Acetamide Anticonvulsant ArylAcetamide->VGSC Binds to Block->Hyperexcitability Reduces

Caption: Simplified signaling pathway of aryl acetamide anticonvulsants targeting voltage-gated sodium channels.

References

The Impact of Fluorination on Pharmacokinetic Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic profiles. This guide provides an objective comparison of the effects of fluorination on key pharmacokinetic parameters, supported by experimental data and detailed methodologies. By understanding these effects, researchers can better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.

The Influence of Fluorine on Key Pharmacokinetic Parameters

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be leveraged to enhance a drug's performance. Judicious placement of fluorine atoms can lead to improved metabolic stability, enhanced membrane permeability, and modulated physicochemical properties, which collectively contribute to a more favorable pharmacokinetic profile.[1][2] This often translates to increased bioavailability, longer half-life, and improved overall exposure of the drug in the body.[3][4]

One of the most significant advantages of fluorination is the ability to block "metabolic soft spots" on a molecule.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[3][6] This resistance to breakdown can prolong the drug's presence in the systemic circulation, thereby enhancing its therapeutic effect.

Comparative Pharmacokinetic Data

Case Study 1: Celecoxib vs. 4'-Fluorocelecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily metabolized by the CYP2C9 enzyme through the hydroxylation of its methyl group.[3] A study comparing the metabolic stability of celecoxib with its 4'-fluorinated analog demonstrated a significant improvement in metabolic stability for the fluorinated compound.

CompoundIn Vitro Metabolic Stability (Relative to Celecoxib)Primary Metabolizing Enzyme
Celecoxib1xCYP2C9[3]
4'-Fluorocelecoxib4x more stable[7]CYP2C9

This increased stability is attributed to the fluorine atom's ability to shield the adjacent metabolic site from enzymatic attack.

Case Study 2: Sitagliptin (a trifluoromethylated compound)

Sitagliptin is a highly effective oral hypoglycemic agent containing a trifluoromethyl group. While a direct non-fluorinated analog is not commercially available for comparison, its pharmacokinetic profile in healthy subjects highlights the desirable properties often achieved with fluorination.

ParameterValueReference
Oral Bioavailability ~87%[8]
Half-life (t½) 8 - 14 hours[9]
Time to Peak Concentration (Tmax) 1 - 4 hours[8]
Volume of Distribution (Vd) ~198 L-
Renal Clearance ~388 mL/min[9]

Note: Data for Vd was not explicitly found in the provided search results.

The high bioavailability and once-daily dosing regimen of sitagliptin are indicative of its favorable pharmacokinetic properties, to which the fluorinated moiety likely contributes.[9]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key in vitro ADME assays are provided below.

Liver Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of a compound by exposing it to liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared, typically in a solvent like DMSO and then diluted in the buffer.

  • Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of NADPH, a necessary cofactor for CYP enzyme activity. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[1][3][10][11][12]

Caco-2 Permeability Assay

This assay is the industry standard for predicting the intestinal absorption of orally administered drugs.

Objective: To assess the permeability of a compound across a monolayer of human intestinal cells (Caco-2).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable membrane supports in Transwell plates and cultured for 21-25 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport (Absorption): The test compound is added to the apical (upper) side of the monolayer, and the amount of compound that transports to the basolateral (lower) side is measured over time.

    • Basolateral to Apical (B-A) Transport (Efflux): The test compound is added to the basolateral side, and the amount that transports to the apical side is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Sample Analysis: Samples from both the donor and receiver compartments are collected at specific time points and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[2][5][6][13][14]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Pharmacokinetic_Study_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Microsomal_Stability Liver Microsomal Stability Assay Animal_Dosing Animal Dosing (e.g., Rat, Mouse) Microsomal_Stability->Animal_Dosing Metabolic Stability (CLint) Caco2_Permeability Caco-2 Permeability Assay Caco2_Permeability->Animal_Dosing Permeability (Papp) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Report Report PK_Modeling->Report PK Parameters (t½, AUC, CL, Vd)

Caption: A typical workflow for a pharmacokinetic study, from in vitro screening to in vivo analysis.

Celecoxib_Metabolism Celecoxib Celecoxib (Fluorinated Drug) CYP2C9 Cytochrome P450 2C9 (Liver Enzyme) Celecoxib->CYP2C9 Methyl Hydroxylation Hydroxycelecoxib Hydroxycelecoxib (Primary Metabolite) CYP2C9->Hydroxycelecoxib Excretion Further Metabolism and Excretion Hydroxycelecoxib->Excretion

Caption: The primary metabolic pathway of Celecoxib mediated by the CYP2C9 enzyme.

References

A Comparative Guide to the Spectral Data of 2-(Trifluoromethyl)phenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-(Trifluoromethyl)phenylacetic acid and its structural isomers, 3-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethyl)phenylacetic acid, alongside the parent compound, phenylacetic acid. The inclusion of the trifluoromethyl group (CF₃) at different positions on the phenyl ring significantly influences the electronic environment and, consequently, the spectral characteristics of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and agrochemical synthesis.

Comparative Spectral Data

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-(Trifluoromethyl)phenylacetic acid and its comparators. This data is essential for distinguishing between these closely related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group.

CompoundAromatic Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Carboxylic Acid Proton (-COOH) (δ, ppm)Solvent
2-(Trifluoromethyl)phenylacetic acid 7.38 - 7.66 (m)[1]3.86 (s)[1]~10 (br s)[1]CDCl₃
3-(Trifluoromethyl)phenylacetic acid 7.53 - 7.64 (m)3.73 (s)12.46 (br s)DMSO-d₆
4-(Trifluoromethyl)phenylacetic acid 7.40 (d), 7.59 (d)3.71 (s)~10.5 (br s)CDCl₃
Phenylacetic acid 7.24 - 7.36 (m)3.64 (s)-CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The position of the trifluoromethyl group distinctly affects the chemical shifts of the aromatic carbons.

CompoundCarboxylic Acid Carbon (-COOH) (δ, ppm)Methylene Carbon (-CH₂-) (δ, ppm)Aromatic Carbons (δ, ppm)Trifluoromethyl Carbon (-CF₃) (δ, ppm)Solvent
2-(Trifluoromethyl)phenylacetic acid Data not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundCDCl₃
3-(Trifluoromethyl)phenylacetic acid Data not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundCDCl₃
4-(Trifluoromethyl)phenylacetic acid Data not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundCDCl₃
Phenylacetic acid 177.8841.01133.18, 129.34, 128.61, 127.33N/ACDCl₃

Note: While ¹³C NMR data for the trifluoromethyl-substituted phenylacetic acids are available in chemical databases, specific peak assignments were not found in the provided search results.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid and the C-F bonds are of particular interest.

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-F Stretch (Trifluoromethyl) (cm⁻¹)
2-(Trifluoromethyl)phenylacetic acid Broad, ~2500-3300~1710Strong, ~1100-1350
3-(Trifluoromethyl)phenylacetic acid Broad, ~2500-3300[3][4]~1700[3][4]Strong, ~1100-1350[3][4]
4-(Trifluoromethyl)phenylacetic acid Broad, ~2500-3300[5]~1705[5]Strong, ~1100-1350[5]
Phenylacetic acid Broad, ~2500-3300~1700N/A

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film). The presence of a strong absorption band in the 1100-1350 cm⁻¹ region is a key indicator of the trifluoromethyl group.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-(Trifluoromethyl)phenylacetic acid 204[1]159 ([M-COOH]⁺), 140, 109, 91[1]
3-(Trifluoromethyl)phenylacetic acid 204159 ([M-COOH]⁺), 145, 109, 91
4-(Trifluoromethyl)phenylacetic acid 204[2]159 ([M-COOH]⁺), 109, 91[2]
Phenylacetic acid 13691 ([M-COOH]⁺)

The fragmentation of these phenylacetic acids is typically characterized by the loss of the carboxylic acid group (-COOH, 45 Da) to form a stable benzyl or substituted benzyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the peaks.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of a Chemical Compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Prepare_Pellet Prepare KBr Pellet or Thin Film (for IR) Sample->Prepare_Pellet IR Vaporize Vaporize for MS Sample->Vaporize MS NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FT-IR Spectrometer Prepare_Pellet->IR MS Mass Spectrometer Vaporize->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Interpret Spectra & Elucidate Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: A flowchart illustrating the general steps involved in the spectral analysis of a chemical compound.

References

A Comparative Guide to Analytical Standards for Trifluoromethylphenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of trifluoromethylphenylacetic acid (TFMPAA) and its derivatives are crucial. These compounds are important building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive comparison of the two primary analytical techniques used for their analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical validation principles to ensure the reliability of results.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like trifluoromethylphenylacetic acid. It is particularly well-suited for the analysis of positional isomers and can be adapted for chiral separations.

Performance Characteristics of HPLC Methods

The performance of an HPLC method for TFMPAA analysis is summarized below. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterTypical Performance
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
**Linearity (R²) **> 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
Experimental Protocol for HPLC Analysis

A typical HPLC method for the analysis of trifluoromethylphenylacetic acid is detailed below. This protocol is based on general principles of reversed-phase chromatography.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the trifluoromethylphenylacetic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing TFMPAA in the mobile phase to a concentration within the calibration range. If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup may be necessary.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (e.g., 60:40 acetonitrile:water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Method Validation: The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of TFMPAA from its isomers and potential impurities.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Prep_Standard Prepare Standards HPLC_System HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Result Final Report Quantification->Result

Caption: Workflow for the HPLC analysis of trifluoromethylphenylacetic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For acidic compounds like trifluoromethylphenylacetic acid, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

Performance Characteristics of GC-MS Methods

The performance of a GC-MS method for TFMPAA analysis is summarized below. The derivatization step can significantly enhance sensitivity.

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
**Linearity (R²) **> 0.999
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%
Experimental Protocol for GC-MS Analysis

A typical GC-MS method for the analysis of trifluoromethylphenylacetic acid involves the following steps.

1. Derivatization:

  • Carboxylic acids are often converted to their more volatile ester or silyl derivatives. A common method is esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For instance, pentafluorobenzyl bromide can be used as a derivatization reagent.[5]

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of the underivatized TFMPAA reference standard in a suitable organic solvent (e.g., ethyl acetate).

  • Working Standards: Prepare a series of working standards and subject them to the same derivatization procedure as the samples.

  • Sample Preparation: Extract the TFMPAA from the sample matrix using a suitable solvent. The extract is then concentrated and derivatized.

3. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or full scan for identification

4. Method Validation: Similar to HPLC, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ to ensure it is fit for its intended purpose.[3][6]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Prep_Standard Prepare Standards Derivatization Derivatization Prep_Standard->Derivatization Prep_Sample Prepare Sample Prep_Sample->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Result Final Report Quantification->Result Decision_Tree Start Start: Analyze TFMPAA Chiral Chiral Separation Needed? Start->Chiral High_Sensitivity High Sensitivity Required? Chiral->High_Sensitivity No HPLC Use HPLC Chiral->HPLC Yes Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No GCMS Use GC-MS High_Sensitivity->GCMS Yes Complex_Matrix->HPLC No Complex_Matrix->GCMS Yes

References

Safety Operating Guide

Proper Disposal of 2,4-Bis(trifluoromethyl)phenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4-Bis(trifluoromethyl)phenylacetic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear suitable protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] If there is a risk of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][2]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[2][3] Do not let the product enter drains.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local and national regulations.[1][4] The following protocol outlines the general steps for its proper disposal.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix it with other chemical waste.[4] Keep it in its original container or a compatible, properly labeled waste container.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[2][3]

    • The container must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this chemical should be entrusted to a licensed and qualified hazardous waste disposal company.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Contaminated Material Disposal:

    • Any materials, such as PPE or spill cleanup supplies, that are contaminated with this compound should be handled as hazardous waste.

    • Place contaminated materials in a sealed and labeled container for disposal by the licensed waste contractor.[1][4] Take off contaminated clothing and wash it before reuse.[1]

Summary of Disposal Procedures

For quick reference, the key procedural information for the disposal of this compound is summarized in the table below.

Procedure Guideline Rationale
Regulatory Compliance Disposal must be in accordance with all applicable local and national regulations.[1][4]To ensure legal compliance and environmental protection.
Waste Contractor Entrust disposal to a licensed hazardous waste disposal company.[1]Professionals have the expertise and equipment for safe and compliant disposal.
Waste Segregation Do not mix with other waste streams.[4] Keep in original or properly labeled containers.To prevent potentially hazardous chemical reactions and ensure proper identification for disposal.
Container Handling Keep waste containers tightly closed and store in a well-ventilated area.[2][3]To prevent release into the environment and ensure safe storage prior to disposal.
Contaminated Items Treat all contaminated materials (e.g., gloves, wipes) as hazardous waste.To ensure all sources of chemical hazard are managed and disposed of correctly.

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the following workflow diagram.

cluster_prep Preparation Phase cluster_containment Containment & Storage cluster_disposal Disposal Phase start Identify Waste: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste (Do Not Mix) ppe->segregate container Use Original or Labeled, Sealed Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_vendor Contact Licensed Waste Disposal Company storage->contact_vendor Ready for Disposal provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds schedule_pickup Arrange for Waste Pickup provide_sds->schedule_pickup end Waste Disposed of Compliantly schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,4-Bis(trifluoromethyl)phenylacetic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Proper handling of chemical reagents is paramount in the drug development process. This guide offers detailed, step-by-step instructions to mitigate risks associated with this compound, a compound that requires careful management due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant skin and eye irritation.[1] The following personal protective equipment is mandatory for all personnel handling this compound to minimize exposure and prevent injury.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.[1]
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Avoids inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials 3. Assemble All Necessary Equipment prep_workspace->prep_materials handling_weigh 4. Carefully Weigh the Compound prep_materials->handling_weigh handling_transfer 5. Transfer to a Suitable Container handling_weigh->handling_transfer handling_dissolve 6. Dissolve in an Appropriate Solvent handling_transfer->handling_dissolve cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe 9. Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol for Handling:

  • Don Appropriate PPE: Before entering the designated handling area, all personnel must be equipped with the specified PPE as detailed in the table above.

  • Prepare Workspace: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation. The work surface should be clean and free of clutter.

  • Assemble Equipment: Gather all necessary laboratory equipment, such as a calibrated balance, weigh paper or boat, spatula, and appropriate glassware for the intended procedure.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Transfer: Transfer the weighed compound to a suitable reaction vessel or container.

  • Dissolution: Add the chosen solvent to the container to dissolve the compound.

  • Decontamination: After the procedure, decontaminate all non-disposable equipment and the work surface with an appropriate cleaning agent.

  • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing all tasks and removing PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.